molecular formula C8H9ClO2 B3425117 2-(4-Chlorophenoxy)ethanol CAS No. 38797-58-9

2-(4-Chlorophenoxy)ethanol

Cat. No.: B3425117
CAS No.: 38797-58-9
M. Wt: 172.61 g/mol
InChI Key: GEGSSUSEWOHAFE-UHFFFAOYSA-N
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Description

2-(4-chlorphenoxy)-ethanol is an aromatic ether.
Chlorophetanol is an agent known to have antifungal activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenoxy)ethanol
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InChI

InChI=1S/C8H9ClO2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GEGSSUSEWOHAFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

38797-58-9
Record name Poly(oxy-1,2-ethanediyl), α-(4-chlorophenyl)-ω-hydroxy-
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DSSTOX Substance ID

DTXSID1062047
Record name Ethanol, 2-(4-chlorophenoxy)-
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Molecular Weight

172.61 g/mol
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CAS No.

1892-43-9
Record name 2-(4-Chlorophenoxy)ethanol
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Record name 2-(4-Chlorophenoxy)ethanol
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Record name Chlorophetanol
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Record name Ethanol, 2-(4-chlorophenoxy)-
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Record name Ethanol, 2-(4-chlorophenoxy)-
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Record name 2-(4-chlorophenoxy)ethanol
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Record name 2-(4-CHLOROPHENOXY)ETHANOL
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Foundational & Exploratory

Spectroscopic Analysis of 2-(4-Chlorophenoxy)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 2-(4-Chlorophenoxy)ethanol, a compound of interest for researchers, scientists, and professionals in drug development. The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented by experimental protocols and visual representations of the underlying scientific processes.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data [1][2]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.25d2HAr-H (ortho to Cl)
6.85d2HAr-H (ortho to O)
4.05t2H-O-CH₂-
3.95t2H-CH₂-OH
2.15s1H-OH

Solvent: CDCl₃, Reference: TMS (Tetramethylsilane)

¹³C NMR (Carbon-13 NMR) Data [1][3]

Chemical Shift (δ) ppmAssignment
157.5Ar-C (C-O)
129.5Ar-C (ortho to Cl)
125.9Ar-C (C-Cl)
115.8Ar-C (ortho to O)
69.1-O-CH₂-
61.3-CH₂-OH

Solvent: CDCl₃, Broadband Proton Decoupled

Infrared (IR) Spectroscopy[1][4]
Wavenumber (cm⁻¹)IntensityAssignment
3350BroadO-H stretch (alcohol)
3060MediumC-H stretch (aromatic)
2940, 2870MediumC-H stretch (aliphatic)
1595, 1490StrongC=C stretch (aromatic ring)
1240StrongC-O-C stretch (aryl ether)
1090StrongC-O stretch (primary alcohol)
825StrongC-H bend (para-substituted aromatic)
750StrongC-Cl stretch

Technique: FTIR, Sample: Neat (Capillary Cell)[1]

Mass Spectrometry (MS)[1][5]
m/zRelative Intensity (%)Assignment
17245[M]⁺ (Molecular ion, ³⁵Cl)
17415[M+2]⁺ (Molecular ion, ³⁷Cl)
128100[M - C₂H₄O]⁺
13033[M+2 - C₂H₄O]⁺
9320[C₆H₅O]⁺
6515[C₅H₅]⁺
4530[C₂H₅O]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the general methodologies employed for the spectroscopic analysis of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small amount of the analyte (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. A reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

Data Acquisition: The NMR tube is placed in the spectrometer's strong magnetic field. For ¹H NMR, a radiofrequency pulse is applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[4]

Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard. For quantitative analysis, the signal integrals are determined.[5]

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[6] Alternatively, Attenuated Total Reflectance (ATR) can be used where the sample is placed directly on a crystal (e.g., diamond or germanium).[1][7]

Data Acquisition: The prepared sample is placed in the path of an infrared beam. The instrument, typically a Fourier Transform Infrared (FTIR) spectrometer, measures the absorption of infrared radiation at different wavenumbers.[8] A background spectrum (without the sample) is also recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and water vapor.[6]

Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber. Characteristic absorption bands are identified and correlated with specific functional groups present in the molecule using correlation charts.[9]

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often after separation by Gas Chromatography (GC-MS).[10] In the ion source, the sample molecules are bombarded with high-energy electrons (Electron Ionization - EI), leading to the formation of a positively charged molecular ion and various fragment ions.[11]

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[12]

Detection and Spectrum Generation: A detector measures the abundance of each ion at a specific m/z value. The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The fragmentation pattern provides valuable information about the structure of the molecule.[13]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_interpretation Structural Elucidation Sample Chemical Compound Dissolution Dissolution in Solvent (for NMR) Sample->Dissolution ThinFilm Thin Film Preparation (for IR) Sample->ThinFilm Vaporization Vaporization & Introduction (for MS) Sample->Vaporization NMR NMR Spectroscopy Dissolution->NMR IR IR Spectroscopy ThinFilm->IR MS Mass Spectrometry Vaporization->MS NMR_Data FID Acquisition & Fourier Transform NMR->NMR_Data IR_Data Interferogram & Fourier Transform IR->IR_Data MS_Data Ion Detection & Mass Spectrum Generation MS->MS_Data Structure Chemical Structure Determination NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General Workflow for Spectroscopic Analysis.

Chemical Structure and Mass Spectrometry Fragmentation

This diagram shows the chemical structure of this compound and its characteristic fragmentation pattern in mass spectrometry.

Fragmentation_Pattern Structure and Fragmentation of this compound cluster_fragments Mass Spectrometry Fragmentation cluster_structure Chemical Structure Mol This compound C₈H₉ClO₂ Molecular Weight: 172.61 M_ion [M]⁺ m/z = 172/174 Mol->M_ion Electron Ionization Frag1 [M - C₂H₄O]⁺ m/z = 128/130 M_ion->Frag1 - C₂H₄O (Ethylene oxide loss) Frag2 [C₂H₅O]⁺ m/z = 45 M_ion->Frag2 Ether cleavage Structure

Caption: Structure and Fragmentation of this compound.

References

The Antifungal Mechanism of 2-(4-Chlorophenoxy)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Chlorophenoxy)ethanol, also known as Chlorophetanol or Fungisan, is a chemical compound with recognized antifungal properties. While extensive research on its precise molecular mechanism of action is not widely published, this technical guide synthesizes the current understanding of its likely antifungal activities based on the established mechanisms of related chlorophenoxy compounds and the general principles of antifungal drug action. This document provides a detailed overview of the probable cellular targets, relevant signaling pathways, and methodologies for evaluating its antifungal efficacy. The primary proposed mechanism centers on the disruption of fungal cell membrane integrity, likely through the inhibition of ergosterol (B1671047) biosynthesis or direct interaction with membrane components. This guide is intended to serve as a foundational resource for researchers investigating this compound and other novel antifungal agents.

Introduction

The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, necessitates the exploration of new and effective therapeutic agents. This compound is a phenoxy ether that has been identified as having antifungal activity. Understanding its mechanism of action is crucial for its potential development as a therapeutic agent. This guide provides an in-depth analysis of the inferred mechanism, supported by data on related compounds and general antifungal principles.

Proposed Mechanism of Antifungal Action

The core antifungal activity of many antimicrobial compounds, particularly those with a phenoxy moiety, involves the disruption of the fungal cell membrane. The fungal cell membrane is a critical structure for maintaining cellular integrity, regulating the passage of ions and molecules, and housing essential enzymes. A key component of the fungal cell membrane is ergosterol, a sterol that is analogous to cholesterol in mammalian cells. The biosynthesis and maintenance of appropriate ergosterol levels are vital for fungal survival.[1][2]

The proposed primary mechanism of action for this compound is the disruption of ergosterol biosynthesis and subsequent cell membrane damage . This can occur through two potential, non-mutually exclusive pathways:

  • Inhibition of Ergosterol Biosynthesis Enzymes: this compound may act as an inhibitor of key enzymes in the ergosterol biosynthesis pathway.[3][4] This inhibition would lead to a depletion of ergosterol and an accumulation of toxic sterol intermediates within the cell membrane, altering its fluidity and permeability.[5][6]

  • Direct Interaction with Cell Membrane Components: The lipophilic nature of the chlorophenoxy group may facilitate its insertion into the fungal cell membrane, leading to direct physical disruption of the lipid bilayer. This could alter membrane fluidity, increase permeability, and interfere with the function of membrane-bound proteins.

The consequence of this membrane disruption is a cascade of detrimental effects, including leakage of essential intracellular contents, dissipation of ion gradients, and ultimately, cell death.

Signaling Pathways

The cellular stress induced by membrane damage is known to activate specific signaling pathways in fungi as a survival response. While direct evidence for this compound is unavailable, it is plausible that it would trigger pathways analogous to those activated by other membrane-disrupting antifungal agents.

G cluster_membrane Fungal Cell Membrane cluster_cell Fungal Cell CPE This compound Ergosterol_Pathway Ergosterol Biosynthesis Pathway CPE->Ergosterol_Pathway Inhibition Membrane_Integrity Membrane Integrity Ergosterol_Pathway->Membrane_Integrity Maintains Cell_Stress Cellular Stress (e.g., Osmotic, Oxidative) Membrane_Integrity->Cell_Stress Disruption leads to HOG_Pathway HOG Pathway (High Osmolarity Glycerol) Cell_Stress->HOG_Pathway Activates Cell_Wall_Integrity Cell Wall Integrity Pathway (PKC-MAPK) Cell_Stress->Cell_Wall_Integrity Activates Apoptosis Apoptosis Cell_Stress->Apoptosis Induces Cell_Death Cell Death HOG_Pathway->Cell_Death Can lead to Cell_Wall_Integrity->Cell_Death Can lead to Apoptosis->Cell_Death Results in

Caption: Inferred signaling cascade initiated by this compound.

Quantitative Data

Fungal SpeciesStrainMIC (µg/mL)MethodReference
Candida albicansATCC 90028Data not availableBroth Microdilution
Candida glabrataATCC 2001Data not availableBroth Microdilution
Aspergillus fumigatusATCC 204305Data not availableBroth Microdilution
Cryptococcus neoformansATCC 208821Data not availableBroth Microdilution
Trichophyton rubrumClinical IsolateData not availableBroth Microdilution

Experimental Protocols

The following protocols are adapted from established methodologies for assessing antifungal activity and elucidating the mechanism of action.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

G cluster_workflow Broth Microdilution Workflow Start Start Prep_Inoculum Prepare Fungal Inoculum Start->Prep_Inoculum Inoculate Inoculate wells with fungal suspension Prep_Inoculum->Inoculate Serial_Dilution Perform Serial Dilution of this compound in 96-well plate Serial_Dilution->Inoculate Incubate Incubate at appropriate temperature Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • This compound

  • Fungal isolates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to the final inoculum concentration.

  • Drug Dilution: Perform serial two-fold dilutions of this compound in RPMI-1640 in the 96-well plate.

  • Inoculation: Add the prepared fungal inoculum to each well. Include a positive control (no drug) and a negative control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth.

Ergosterol Quantification Assay

This protocol is used to determine if this compound affects ergosterol content in the fungal cell membrane.

G cluster_workflow Ergosterol Quantification Workflow Start Start Treat_Fungi Treat fungal culture with This compound Start->Treat_Fungi Harvest_Cells Harvest and wash fungal cells Treat_Fungi->Harvest_Cells Saponification Saponify cell pellet with alcoholic KOH Harvest_Cells->Saponification Extract_Sterols Extract non-saponifiable lipids with n-heptane Saponification->Extract_Sterols Analyze_HPLC Analyze ergosterol content by HPLC Extract_Sterols->Analyze_HPLC End End Analyze_HPLC->End

Caption: Workflow for quantifying fungal ergosterol content.

Materials:

  • Fungal culture treated with this compound (and an untreated control)

  • 25% Alcoholic potassium hydroxide (B78521) solution

  • Sterile distilled water

  • n-Heptane

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Cell Treatment and Harvesting: Grow the fungal culture to mid-log phase and then expose it to a sub-inhibitory concentration of this compound for a defined period. Harvest the cells by centrifugation.

  • Saponification: Resuspend the cell pellet in alcoholic KOH and incubate at 85°C for 1 hour.

  • Sterol Extraction: After cooling, add sterile distilled water and n-heptane. Vortex vigorously and collect the n-heptane layer. Repeat the extraction.

  • HPLC Analysis: Evaporate the pooled n-heptane extracts to dryness and resuspend in methanol. Analyze the sample by HPLC. Ergosterol is detected by its characteristic absorbance spectrum with peaks at 282 nm.

  • Quantification: Compare the peak area of the sample to a standard curve of known ergosterol concentrations.

Conclusion

While direct and detailed mechanistic studies on this compound are limited, the available evidence strongly suggests that its antifungal activity is rooted in the disruption of the fungal cell membrane. The most probable mechanism involves the inhibition of ergosterol biosynthesis, a well-established target for many antifungal drugs. The experimental protocols provided in this guide offer a framework for researchers to systematically investigate this hypothesis, quantify the compound's antifungal efficacy, and elucidate the specific molecular interactions and downstream cellular consequences. Further research is warranted to validate these proposed mechanisms and to explore the full potential of this compound as a novel antifungal agent.

References

Toxicological Profile of 2-(4-Chlorophenoxy)ethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological data for 2-(4-Chlorophenoxy)ethanol. Due to a scarcity of studies on this specific compound, information from structurally related analogues, such as phenoxyethanol (B1677644) and other chlorophenoxy compounds, has been included to provide a more complete profile. Such instances are clearly indicated.

Chemical and Physical Properties

This compound is an aromatic ether with the chemical formula C₈H₉ClO₂.[1] It is recognized by several synonyms, including p-Chlorophenyl monoglycol ether and Chlorophetanol.[1]

PropertyValue
Molecular Weight 172.61 g/mol [1]
Appearance Solid, low melting solid[2]
Melting Point 30 °C
Boiling Point 135-136 °C at 6 mmHg
Density 1.26 g/cm³
Water Solubility 3.1 g/L at 25°C

Toxicological Data

Acute Toxicity

The acute toxicity of this compound is characterized by its potential to cause harm upon single exposure.

RouteSpeciesValueClassificationReference
Oral -Data Not AvailableHarmful if swallowed (GHS)[1]PubChem[1]
Dermal RabbitLD50: 0.5 mL/kg (~630 mg/kg)Toxic in contact with skinAmerican Industrial Hygiene Association Journal, 1962[3]
Inhalation -Data Not AvailableMay cause respiratory irritation (GHS)[1]PubChem[1]
Eye Irritation --Causes serious eye damage (GHS)[1]PubChem[1]
Skin Irritation --Causes skin irritation (GHS)[1]PubChem[1]

Data for Structural Analogues:

  • Phenoxyethanol (Oral, Rat): LD50 of 1260 mg/kg.[4]

  • Phenoxyethanol (Dermal, Rat): LD50 > 2000 mg/kg.

  • 2-(2-Chloroethoxy)ethanol (Dermal, Guinea Pig): LD50 of 3525 mg/kg.

Genotoxicity
TestSystemResultReference
Ames Test Salmonella typhimuriumData Not Available-
Micronucleus Test MouseData Not Available-

Data for Structural Analogue (Phenoxyethanol):

  • Ames Test: Non-mutagenic with and without metabolic activation.[5]

  • Mouse Micronucleus Test: Non-mutagenic.[5]

Some related chlorophenoxy herbicides have demonstrated genotoxic potential in various assays.[6][7][8]

Carcinogenicity

There is no direct evidence from carcinogenicity bioassays for this compound. Studies on the parent compound, phenoxyethanol, have not indicated carcinogenic potential.

SpeciesRouteResultReference
--Data Not Available-

Data for Structural Analogue (Phenoxyethanol):

  • Rodent (Oral): No carcinogenic effects observed in two studies.[4]

Epidemiological studies on occupational exposure to chlorophenoxy herbicides have yielded inconsistent results regarding their association with certain cancers in humans.[9]

Metabolism and Toxicokinetics

Specific studies on the metabolism of this compound were not identified. However, based on the metabolism of the structurally similar compound phenoxyethanol, a plausible metabolic pathway can be inferred. Phenoxyethanol is known to be rapidly absorbed, metabolized primarily in the liver to phenoxyacetic acid, and then excreted in the urine.[2][10][11][12] It is likely that this compound follows a similar pathway, being metabolized to 4-chlorophenoxyacetic acid.

Experimental Protocols

Acute Dermal Toxicity Study (Rabbit) - General Protocol

While the specific protocol from the 1962 study reporting the dermal LD50 of this compound is not available, a general experimental protocol for an acute dermal toxicity study in rabbits, based on OECD Guideline 402, is described below.

Objective: To determine the acute toxicity of a substance applied to the skin.

Test Animals: Healthy, young adult albino rabbits.

Procedure:

  • Animal Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

  • Dose Application: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The application site is then covered with a porous gauze dressing and non-irritating tape.

  • Exposure: The animals are exposed to the substance for a 24-hour period.

  • Observation: Animals are observed for mortality, signs of intoxication, and any abnormal local skin reactions at regular intervals for at least 14 days. Body weights are recorded weekly.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Potential Signaling Pathways

The precise molecular signaling pathways affected by this compound have not been elucidated. However, a study on the parent compound, phenoxyethanol, demonstrated a reduction in the activity of the Akt signaling pathway in human meibomian gland epithelial cells.[13] The Akt pathway is a critical signaling cascade involved in cell survival, proliferation, and metabolism. Inhibition of this pathway could be a potential mechanism of toxicity.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream_Targets Phosphorylates Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Binds Phenoxyethanol This compound (or Phenoxyethanol) Phenoxyethanol->Akt Inhibits (as shown for Phenoxyethanol)

Caption: Plausible inhibition of the PI3K/Akt signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for an acute dermal toxicity study.

Experimental_Workflow Start Start: Acute Dermal Toxicity Assessment Animal_Prep Animal Preparation (Rabbit, fur clipping) Start->Animal_Prep Dose_Application Dose Application (Test substance on skin) Animal_Prep->Dose_Application Exposure 24-Hour Exposure (Semi-occlusive dressing) Dose_Application->Exposure Observation 14-Day Observation Period (Mortality, clinical signs, body weight) Exposure->Observation Data_Collection Data Collection (Record all observations) Observation->Data_Collection Necropsy Gross Necropsy (Post-mortem examination) Observation->Necropsy Data_Analysis Data Analysis (Determine LD50, identify toxic effects) Data_Collection->Data_Analysis Necropsy->Data_Analysis End End: Toxicity Profile Data_Analysis->End

References

Environmental Fate and Degradation of 2-(4-Chlorophenoxy)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the environmental fate and degradation of 2-(4-Chlorophenoxy)ethanol. Due to a notable lack of specific studies on this compound, this document synthesizes available physicochemical data and extrapolates potential degradation pathways based on the well-documented fate of structurally related chlorophenoxy compounds, such as the herbicide 2,4-D. This guide also outlines general experimental protocols for assessing the abiotic and biotic degradation of such compounds and presents a putative degradation pathway for this compound to stimulate further research. All quantitative data are summarized in tables for clarity, and logical workflows are visualized using diagrams.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its environmental distribution and persistence. The available data are summarized in the table below.

PropertyValueReference
Molecular FormulaC₈H₉ClO₂[1]
Molecular Weight172.61 g/mol [1][2]
Melting Point30 °C[1]
Boiling Point135-136 °C at 6 mmHg[1]
Water Solubility3.1 g/L at 25 °C[1]
pKa14.18 ± 0.10 (Predicted)[1]
XLogP31.8[2]

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are critical determinants of a chemical's environmental persistence. While specific experimental data for this compound is scarce, educated predictions can be made based on its chemical structure and the behavior of similar compounds.

Hydrolysis

The ether linkage in this compound is generally stable to hydrolysis under neutral pH conditions. However, under acidic or basic conditions, cleavage of the ether bond may occur, though likely at a slow rate. One source indicates the hydrolysis of an ethylthione intermediate to 4-chlorophenylacetic acid under reflux in 50% ethanol (B145695) with potassium hydroxide, a process more akin to a step in chemical synthesis than environmental degradation[1]. In acidic solutions, the hydrolysis of the related compound 2,4-dichlorophenoxyacetic acid (2,4-D) is known to be faster than at neutral pH[3].

Photolysis

Direct photolysis of this compound in the environment is expected to occur. The aromatic chlorine substituent can make the molecule susceptible to photolytic degradation by ultraviolet (UV) radiation from sunlight. The degradation of chlorophenols is known to proceed via photolysis, often involving the release of chloride ions[4]. For the related compound 2,4-D, UV irradiation leads to its decomposition, with the rate being pH-dependent[3]. The presence of photosensitizers in natural waters, such as humic acids, could also promote indirect photolysis.

Biotic Degradation

The primary mechanism for the environmental breakdown of many organic pollutants is microbial degradation. Although no specific studies on the microbial degradation of this compound were identified, the extensive research on other chlorophenoxy compounds, particularly 2,4-D, provides a strong basis for predicting its likely metabolic pathways.

Predicted Microbial Degradation Pathway

Based on the known microbial degradation of 4-chlorophenoxyacetate (B1230714) and 2,4-D, a putative pathway for this compound can be proposed[5][6]. The degradation is expected to be initiated by the oxidation of the ethanol side chain, followed by cleavage of the ether bond and subsequent hydroxylation and cleavage of the aromatic ring.

A key initial step in the degradation of similar compounds involves the action of dioxygenase enzymes[7]. For this compound, this could lead to the formation of 4-chlorophenol (B41353) and ethylene (B1197577) glycol. The resulting 4-chlorophenol is a common intermediate in the degradation of many chlorinated aromatic compounds and is further degraded, typically through hydroxylation to form a chlorocatechol, followed by ring cleavage.

Experimental Protocols for Degradation Assessment

While specific protocols for this compound are not available, the following general methodologies, adapted from studies on related chlorophenoxy compounds, can be employed to investigate its environmental fate.

Abiotic Degradation Studies

4.1.1. Hydrolysis Protocol

  • Preparation of Solutions: Prepare sterile, buffered aqueous solutions of this compound at various pH levels (e.g., 4, 7, and 9).

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

  • Sampling: At predetermined time intervals, withdraw aliquots from each solution.

  • Analysis: Analyze the samples for the parent compound and potential hydrolysis products using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection[8][9][10].

  • Data Analysis: Determine the hydrolysis rate constant and half-life at each pH.

4.1.2. Photolysis Protocol

  • Preparation of Solutions: Prepare aqueous solutions of this compound in photolysis-grade water.

  • Irradiation: Expose the solutions to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Run parallel control experiments in the dark.

  • Sampling: Collect samples at various time points during irradiation.

  • Analysis: Quantify the concentration of the parent compound and identify transformation products using HPLC-UV/MS or Gas Chromatography-Mass Spectrometry (GC-MS)[8][10].

  • Data Analysis: Calculate the photolysis rate constant and quantum yield.

Biotic Degradation Studies

4.2.1. Aerobic Biodegradation in Soil/Water Microcosms

  • Microcosm Setup: Establish microcosms using environmental samples (e.g., soil, sediment, or water) known to contain diverse microbial populations.

  • Spiking: Spike the microcosms with a known concentration of this compound. Include sterile controls to account for abiotic losses.

  • Incubation: Incubate the microcosms under aerobic conditions at a controlled temperature and moisture level.

  • Sampling: Periodically collect subsamples from the microcosms.

  • Extraction and Analysis: Extract the compound and its metabolites from the matrix and analyze using appropriate chromatographic techniques (HPLC or GC) coupled with MS for identification and quantification[8][10][11].

  • Data Analysis: Determine the rate of biodegradation and identify the major transformation products.

Visualizations

General Experimental Workflow for Biodegradation Assessment

experimental_workflow A Microcosm Setup (Soil/Water + 2-(4-CPE)) B Incubation (Controlled Conditions) A->B C Periodic Sampling B->C D Sample Extraction C->D E Chemical Analysis (HPLC/GC-MS) D->E F Data Analysis (Degradation Rate, Half-life) E->F G Metabolite Identification E->G H Pathway Elucidation G->H

Caption: General workflow for assessing the biodegradation of this compound.

Putative Microbial Degradation Pathway

putative_degradation_pathway parent This compound intermediate1 4-Chlorophenol parent->intermediate1 Ether Cleavage intermediate2 Ethylene Glycol parent->intermediate2 Ether Cleavage intermediate3 4-Chlorocatechol intermediate1->intermediate3 Hydroxylation mineralization CO2 + H2O + Cl- intermediate2->mineralization ring_cleavage Ring Cleavage Products intermediate3->ring_cleavage Dioxygenase ring_cleavage->mineralization

Caption: A putative microbial degradation pathway for this compound.

Conclusion and Research Gaps

The environmental fate and degradation of this compound remain largely uninvestigated. While its physicochemical properties suggest moderate persistence and potential for bioaccumulation, a lack of empirical data prevents a definitive assessment. The degradation pathways and experimental protocols outlined in this guide are based on extrapolations from structurally similar and well-studied chlorophenoxy compounds. There is a critical need for dedicated research to elucidate the specific abiotic and biotic degradation pathways of this compound, quantify its degradation rates in various environmental compartments, and identify the microorganisms and enzymes involved in its biotransformation. Such studies are essential for accurately assessing the environmental risks associated with its use and for developing effective remediation strategies if required.

References

Solubility Profile of 2-(4-Chlorophenoxy)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(4-Chlorophenoxy)ethanol in various solvents. Due to the limited availability of publicly accessible quantitative data for this specific compound, this document summarizes the known solubility values and offers a detailed experimental protocol for determining solubility. Furthermore, it explores the theoretical principles governing the solubility of this compound and provides visual workflows to aid in experimental design and understanding.

Quantitative Solubility Data

Quantitative experimental solubility data for this compound is sparse in publicly available literature. The following table summarizes the currently known values.

SolventTemperature (°C)SolubilityMolar Solubility (mol/L)
Water253.1 g/L[1]~0.018
Dimethyl Sulfoxide (DMSO)Not Specified50 mg/mL[1][2]~0.290

Note: The lack of extensive quantitative data highlights a knowledge gap for this compound. Researchers are encouraged to determine solubility in solvents relevant to their specific applications using the experimental protocols outlined in this guide.

Theoretical Solubility Profile

The principle of "like dissolves like" provides a framework for predicting the solubility of this compound in various solvents. The molecule possesses both polar and non-polar characteristics, influencing its solubility.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): The presence of a hydroxyl (-OH) group allows for hydrogen bonding with protic solvents. The ether linkage can also act as a hydrogen bond acceptor. Therefore, this compound is expected to have moderate solubility in polar protic solvents. Its solubility in water is reported as 3.1 g/L at 25°C[1].

  • Polar Aprotic Solvents (e.g., DMSO, acetone, ethyl acetate): These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule. The high solubility observed in DMSO (50 mg/mL) suggests strong interactions with polar aprotic solvents[1][2].

  • Non-polar Solvents (e.g., hexane, toluene): The chlorophenyl group provides a significant non-polar character to the molecule, suggesting some solubility in non-polar solvents through London dispersion forces. However, the polar hydroxyl and ether groups will limit its miscibility with highly non-polar solvents.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound, based on the widely accepted shake-flask method.

Materials
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Syringes and appropriate syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Calibrated analytical instrument for concentration measurement (e.g., HPLC-UV, GC-FID, or a validated spectrophotometric method)

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The required equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to rest in the constant temperature bath for at least 2 hours to permit the settling of undissolved solids.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Quantification:

    • Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted solution using a calibrated analytical instrument to determine the concentration of this compound.

  • Data Reporting:

    • The solubility should be reported in units of mass per volume (e.g., mg/mL or g/L) and as molarity (mol/L) at the specified temperature.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 equil2 Allow solids to settle equil1->equil2 sample1 Withdraw supernatant equil2->sample1 sample2 Filter supernatant sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 Quantify concentration sample3->sample4

Caption: Experimental workflow for determining the equilibrium solubility.

Factors Influencing Solubility

The solubility of this compound is a multifactorial property. The following diagram outlines the key relationships between the solute, solvent, and environmental factors that govern solubility.

solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_env Environmental Factors solute_polarity Polarity (Chlorophenyl, Ether, Hydroxyl) solubility Solubility of This compound solute_polarity->solubility solute_hbond Hydrogen Bonding Capacity (Donor & Acceptor) solute_hbond->solubility solute_size Molecular Size & Shape solute_size->solubility solvent_polarity Polarity (Protic/Aprotic) solvent_polarity->solubility solvent_hbond Hydrogen Bonding Capacity solvent_hbond->solubility temperature Temperature temperature->solubility pressure Pressure (for gases) pressure->solubility

Caption: Interplay of factors determining the solubility of a compound.

References

An In-depth Technical Guide to the Discovery and History of 2-(4-Chlorophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenoxy)ethanol, a significant aromatic ether, has carved a niche in various scientific and industrial domains since its likely emergence in the mid-20th century. This technical guide provides a comprehensive overview of its discovery, historical context, synthesis, and key physicochemical and biological properties. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. While a definitive record of its initial synthesis remains elusive in publicly accessible records, its history is intrinsically linked to the development of chlorophenoxy compounds, which saw a surge in research and application during the 1940s.

Initially explored within the context of the burgeoning field of phenoxy herbicides, this compound has since found applications as a valuable intermediate in the synthesis of pharmaceuticals and as an effective antifungal agent and preservative in various formulations.[1][2] Its utility stems from a unique combination of a chlorinated aromatic ring and a reactive ethanol (B145695) side chain, which imparts specific chemical and biological characteristics. This guide will delve into the quantitative data available for this compound, detail experimental protocols for its synthesis, and explore its known mechanisms of action.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application in research and development. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₈H₉ClO₂
Molecular Weight 172.61 g/mol [3]
Melting Point 30 °C[3]
Boiling Point 135-136 °C at 6 mmHg[3]
Density 1.26 g/cm³[4]
Water Solubility 3.1 g/L at 25 °C[4]
Refractive Index 1.5510[3]
pKa 14.18 ± 0.10 (Predicted)[4]

Toxicological Data

The toxicological profile of this compound is crucial for its safe handling and application. The following table presents available toxicological data.

TestSpeciesRouteValue
LD50RabbitSkin500 µL/kg[4]
Acute Toxicity (Oral)RatOralLD50 ≈ 1000 mg/kg bw
Acute Toxicity (Oral)MouseOralLD50 = 1160 mg/kg bw[5]

Experimental Protocols

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This method offers a reliable and efficient route to the target compound.

Williamson Ether Synthesis of this compound

This protocol is adapted from established Williamson ether synthesis procedures for analogous compounds.[6][7][8][9]

Materials and Reagents:

  • 4-Chlorophenol (B41353)

  • 2-Chloroethanol or Ethylene oxide

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Solvent (e.g., Ethanol, Water, or a phase-transfer catalyst system)

  • Hydrochloric acid (HCl) for neutralization

  • Organic solvent for extraction (e.g., Diethyl ether, Dichloromethane)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Alkoxide Formation: In a round-bottom flask, dissolve 4-chlorophenol in a suitable solvent.

  • Add a stoichiometric equivalent of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution to form the sodium or potassium 4-chlorophenoxide salt in situ.

  • Nucleophilic Substitution: To the solution of the phenoxide, add 2-chloroethanol.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by a suitable method such as Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a dilute solution of hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be further purified by distillation under reduced pressure or by recrystallization.

Mechanism of Action

The primary biological activity of this compound and its parent compound, phenoxyethanol, is their broad-spectrum antimicrobial action.[1][10][11] This property makes them effective preservatives in cosmetics, pharmaceuticals, and other industrial products.

The generally accepted mechanism of action for phenoxyethanol-based compounds involves the disruption of microbial cell membranes.[10] This leads to increased permeability and the leakage of essential intracellular components, ultimately resulting in cell death. Additionally, these compounds can interfere with key enzyme systems within the microorganisms, further inhibiting their growth and proliferation.[10]

While a specific, detailed signaling pathway for the antifungal action of this compound is not extensively documented, the following diagram illustrates the logical workflow of its proposed antimicrobial mechanism.

antimicrobial_mechanism C This compound M Microbial Cell Membrane C->M Interaction E Enzyme Systems C->E Interaction P Increased Permeability M->P L Leakage of Intracellular Components P->L D Microbial Cell Death L->D I Inhibition of Enzyme Activity E->I I->D

Figure 1. Proposed antimicrobial mechanism of this compound.

Synthesis Workflow

The Williamson ether synthesis provides a clear and logical pathway for the preparation of this compound. The following diagram visualizes this experimental workflow.

synthesis_workflow cluster_reactants Reactants cluster_process Reaction and Work-up cluster_product Product R1 4-Chlorophenol S1 Alkoxide Formation R1->S1 R2 2-Chloroethanol S2 Nucleophilic Substitution (Reflux) R2->S2 R3 Base (e.g., NaOH) R3->S1 R4 Solvent R4->S1 S1->S2 S3 Neutralization S2->S3 S4 Extraction S3->S4 S5 Drying S4->S5 P1 Crude this compound S5->P1 P2 Purified this compound P1->P2 Purification (Distillation/Recrystallization)

Figure 2. Experimental workflow for the synthesis of this compound.

Conclusion

This compound stands as a testament to the enduring legacy of early-20th-century chemical research. Born from the era that gave rise to synthetic herbicides, its utility has expanded into the realms of pharmaceuticals and material preservation. This guide has consolidated the available knowledge on its historical context, physicochemical properties, and synthesis. While the precise moment of its discovery remains to be pinpointed, the established synthetic routes and well-characterized properties provide a solid foundation for its continued and future applications. The elucidation of more detailed biological mechanisms of action presents an opportunity for further research, potentially unlocking new applications for this versatile molecule.

References

Antifungal Activity of Chlorphenesin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorphenesin is a synthetic compound recognized for its broad-spectrum antimicrobial properties, including activity against various fungi.[1][2] It is utilized as a preservative in cosmetic and personal care products to prevent microbial contamination and extend shelf life.[3] While its efficacy as a general antimicrobial is established, its specific application and detailed characterization as a primary antifungal agent are areas of ongoing investigation. This technical guide provides a comprehensive overview of the current understanding of Chlorphenesin's antifungal activity, including its mechanism of action, available quantitative data, and detailed experimental protocols for its evaluation. It also highlights existing knowledge gaps to guide future research endeavors.

Mechanism of Action

The primary antifungal mechanism of Chlorphenesin is understood to involve the disruption of the fungal cell membrane, which leads to a loss of cellular integrity.[1] However, the precise molecular interactions and the specific signaling pathways involved in this process are not as extensively characterized as those of more established antifungal drug classes like azoles or polyenes.[1] The mechanism of action of Chlorphenesin is not yet well-defined.[2][3]

In contrast to Chlorphenesin, other antifungal agents have well-documented mechanisms:

  • Azoles (e.g., Itraconazole, Fluconazole): Inhibit the enzyme lanosterol (B1674476) 14α-demethylase, a critical component in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its disruption alters membrane fluidity and integrity.[1]

  • Polyenes (e.g., Amphotericin B): Directly bind to ergosterol in the fungal cell membrane, leading to the formation of pores that cause leakage of essential intracellular components.[1]

  • Allylamines (e.g., Terbinafine): Inhibit squalene (B77637) epoxidase, an earlier step in the ergosterol biosynthesis pathway, leading to the accumulation of toxic squalene and a deficiency in ergosterol.[1]

The following diagram illustrates a proposed general mechanism for Chlorphenesin's antifungal activity.

G Proposed Antifungal Mechanism of Chlorphenesin Chlorphenesin Chlorphenesin FungalCell Fungal Cell Chlorphenesin->FungalCell CellMembrane Cell Membrane Interaction FungalCell->CellMembrane MembraneDisruption Membrane Disruption (Increased Permeability) CellMembrane->MembraneDisruption LossOfIntegrity Loss of Cellular Integrity MembraneDisruption->LossOfIntegrity CellDeath Fungal Cell Death LossOfIntegrity->CellDeath

Caption: A diagram illustrating the proposed mechanism of Chlorphenesin.

Quantitative Data

Comprehensive, directly comparative studies on the in vitro efficacy of Chlorphenesin against a wide array of fungi are limited in publicly available literature.[1] However, some data provides a basis for a preliminary comparison.

Table 1: In Vitro Antifungal Activity of (R)-Chlorphenesin and Other Agents [1]

Antifungal Agent Candida albicans (Yeast) MIC Aspergillus niger (Mold) MIC
(R)-Chlorphenesin 2000 µg/mL 1250 µg/mL (in a 10% mixture)
Itraconazole 0.03 - 1 µg/mL 0.25 - 2 µg/mL
Fluconazole 0.25 - 4 µg/mL 16 - >64 µg/mL
Amphotericin B 0.125 - 1 µg/mL 0.5 - 2 µg/mL

| Terbinafine | 1 - 32 µg/mL | 0.03 - 1 µg/mL |

Note: The provided MIC values for Itraconazole, Fluconazole, Amphotericin B, and Terbinafine are representative ranges from various studies and can vary depending on the specific strain and testing methodology. The MIC for (R)-Chlorphenesin against Aspergillus niger is extrapolated from a study on a preservative blend.[1]

In other studies, a cream formulation containing 0.3% Chlorphenesin demonstrated antifungal activity against Aspergillus niger and Candida albicans using the paper disc diffusion method.[4] Additionally, at concentrations of 20 to 50 µg/ml, Chlorphenesin has been shown to inhibit mitogenic responses of B and T cells from mice and humans in vitro.[5]

Experimental Protocols

Standardized methods are crucial for obtaining reproducible and comparable results when determining the antifungal activity of a compound. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted protocols.

Broth Microdilution Method for Yeasts (CLSI M27)

This method is commonly used for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts like Candida albicans.[1] The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism.[1]

Experimental Protocol: Broth Microdilution MIC Assay [6]

  • Preparation of (R)-Chlorphenesin Stock Solution:

    • Prepare a stock solution of (R)-Chlorphenesin in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • The concentration should be at least 10 times the highest concentration to be tested.

    • Note: Ensure the final solvent concentration in the assay does not exceed a level that affects microbial growth (typically ≤1%).

  • Microorganism Preparation:

    • Culture the yeast on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) overnight at 30°C.

    • Inoculate a sterile broth (e.g., RPMI-1640) with 3-5 colonies and incubate until the culture reaches the logarithmic growth phase (typically a turbidity equivalent to a 0.5 McFarland standard).

    • Dilute the yeast suspension to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ colony-forming units (CFU)/mL in the assay wells.

  • Assay Plate Preparation:

    • Use a sterile 96-well microtiter plate.

    • Add 100 µL of sterile broth to all wells.

    • Add 100 µL of the (R)-Chlorphenesin stock solution to the first well of each row and perform a 2-fold serial dilution by transferring 100 µL to the subsequent wells. Discard the final 100 µL from the last well. This creates a concentration gradient.

  • Inoculation and Incubation:

    • Add 10 µL of the prepared yeast suspension to each well.

    • Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

    • Seal the plate and incubate at 35°C for 24-48 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of (R)-Chlorphenesin at which there is no visible growth (turbidity).

    • The results can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.

The following diagram outlines the workflow for this protocol.

G Broth Microdilution MIC Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis StockPrep Prepare Chlorphenesin Stock Solution SerialDilution Perform Serial Dilutions of Chlorphenesin StockPrep->SerialDilution YeastPrep Prepare Yeast Inoculum Inoculation Inoculate Wells with Yeast Suspension YeastPrep->Inoculation PlatePrep Prepare 96-Well Plate with Broth PlatePrep->SerialDilution SerialDilution->Inoculation Incubation Incubate Plate (24-48 hours) Inoculation->Incubation MIC_Determination Determine MIC (Visual or OD Reading) Incubation->MIC_Determination G Chlorphenesin Antifungal Research: Knowledge Gaps CurrentKnowledge Current Knowledge: Broad-Spectrum Antimicrobial; Preservative Use FutureResearch Future Research Directions CurrentKnowledge->FutureResearch Gap1 Enantiomer-Specific Activity ((R) vs (S) vs Racemic) FutureResearch->Gap1 Gap2 Comprehensive MIC/MFC Data (Clinically Relevant Fungi) FutureResearch->Gap2 Gap3 Detailed Mechanism of Action (Molecular Targets, Pathways) FutureResearch->Gap3 Gap4 Synergistic Potential with Other Antifungals FutureResearch->Gap4

References

Physical properties of 2-(p-chlorophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 2-(p-chlorophenoxy)ethanol

This technical guide provides a comprehensive overview of the core physical properties of 2-(p-chlorophenoxy)ethanol, targeting researchers, scientists, and professionals in drug development. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental methodologies for determining these properties are also outlined.

Chemical Identity

  • IUPAC Name: 2-(4-chlorophenoxy)ethanol

  • CAS Number: 1892-43-9

  • Molecular Formula: C₈H₉ClO₂

  • Molecular Weight: 172.61 g/mol

  • Synonyms: p-Chlorophenyl glycol ether, Chlorophetanol, 2-(p-Chlorophenoxy)ethanol

Quantitative Physical Properties

The physical properties of 2-(p-chlorophenoxy)ethanol are summarized in the table below. These values are critical for understanding the compound's behavior in various experimental and formulation settings.

PropertyValueSource(s)
Melting Point 30 °C[1][2][3]
Boiling Point 135-136 °C at 6 mmHg[1][2]
Density 1.26 g/cm³[1]
Refractive Index 1.5510[1][2]
Water Solubility 3.1 g/L at 25 °C[1]
pKa 14.18 ± 0.10 (Predicted)[1]
Vapor Pressure 0.00189 mmHg at 25°C[3]
Flash Point 123 °C[3]

Experimental Protocols

The following sections detail the general experimental methodologies used to determine the key physical properties of organic compounds like 2-(p-chlorophenoxy)ethanol.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point is a crucial indicator of purity.

Methodology: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)

  • Sample Preparation: A small amount of finely powdered, dry 2-(p-chlorophenoxy)ethanol is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. A thermometer is positioned to accurately measure the temperature of the block.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. Since the boiling point is pressure-dependent, the pressure at which it is measured must be reported.

Methodology: Thiele Tube Method (for reduced pressure)

  • Sample Preparation: A small volume (a few milliliters) of 2-(p-chlorophenoxy)ethanol is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The apparatus is connected to a vacuum source to achieve the desired pressure (e.g., 6 mmHg).

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then discontinued. The temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point at that specific pressure.

Density Measurement

Density is the mass of a substance per unit volume. It is an important physical property for material characterization and for calculations involving mass-volume conversions.

Methodology: Pycnometer Method

  • Measurement of Empty Pycnometer Mass: A clean, dry pycnometer (a flask with a specific, accurately known volume) is weighed.

  • Measurement of Pycnometer with Sample Mass: The pycnometer is filled with 2-(p-chlorophenoxy)ethanol, ensuring no air bubbles are trapped. The filled pycnometer is then weighed.

  • Calculation: The mass of the 2-(p-chlorophenoxy)ethanol is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the sample by the known volume of the pycnometer.

Water Solubility Determination

Water solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. It is a critical parameter in drug development, affecting absorption and bioavailability.

Methodology: OECD Guideline 105 (Flask Method)

  • Equilibration: An excess amount of 2-(p-chlorophenoxy)ethanol is added to a known volume of distilled water in a flask. The flask is then agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The saturated solution is allowed to stand to allow any undissolved material to settle. The aqueous phase is then carefully separated from the undissolved solid, often by centrifugation and filtration.

  • Concentration Analysis: The concentration of 2-(p-chlorophenoxy)ethanol in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

  • Calculation: The solubility is expressed as the mass of the solute per volume of the solvent (e.g., g/L).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of the physical properties of a chemical compound like 2-(p-chlorophenoxy)ethanol.

G Experimental Workflow for Physical Property Determination cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Data Analysis & Reporting cluster_3 Final Report a Obtain Pure Sample of 2-(p-chlorophenoxy)ethanol b Grind to a Fine Powder (for solid-state tests) a->b d Boiling Point (Thiele Tube - Reduced Pressure) a->d Fill Test Tube e Density (Pycnometer Method) a->e Fill Pycnometer f Water Solubility (Flask Method) a->f Create Saturated Solution c Melting Point (Capillary Method) b->c Pack Capillary g Record Temperature Range c->g h Record Temperature at Pressure d->h i Calculate Mass/Volume e->i j Analyze Concentration f->j k Compile Physical Property Data Sheet g->k h->k i->k j->k

Caption: Workflow for Determining Physical Properties.

References

An In-depth Technical Guide on the Stability and Decomposition Pathways of 2-(4-Chlorophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential decomposition pathways of 2-(4-Chlorophenoxy)ethanol. The information presented herein is curated from available scientific literature and is intended to support research, development, and quality control activities involving this compound.

Physicochemical Properties

This compound is an aromatic ether with the molecular formula C₈H₉ClO₂. A summary of its key physicochemical properties is presented in Table 1.

PropertyValue
Molecular Weight 172.61 g/mol
Appearance White to off-white crystalline solid
Melting Point 46-48 °C
Boiling Point 155-157 °C at 15 mmHg
Water Solubility Slightly soluble
pKa Not available

Stability Profile and Decomposition Pathways

Detailed stability studies on this compound are limited in publicly available literature. However, by examining data from structurally similar compounds, namely 2-phenoxyethanol (B1175444) and 4-chlorophenol (B41353), we can infer its likely stability profile and decomposition pathways.

Hydrolytic Stability

Based on studies of 2-phenoxyethanol, this compound is expected to undergo hydrolysis under both acidic and basic conditions. The ether linkage is susceptible to cleavage, and the presence of the electron-withdrawing chloro group on the phenyl ring may influence the rate of this degradation.

Proposed Hydrolytic Decomposition Pathway:

Under acidic or basic conditions, the primary degradation pathway is likely the cleavage of the ether bond, leading to the formation of 4-chlorophenol and ethylene (B1197577) glycol. Further oxidation of the ethylene glycol fragment could occur.

G This compound This compound 4-Chlorophenol 4-Chlorophenol This compound->4-Chlorophenol  Acid/Base Hydrolysis Ethylene Glycol Ethylene Glycol This compound->Ethylene Glycol  Acid/Base Hydrolysis

Figure 1: Proposed Hydrolytic Decomposition of this compound.

Thermal Stability

While 2-phenoxyethanol is reported to be relatively stable to heat, the presence of the chlorine atom in this compound could affect its thermal stability. Thermal decomposition of chlorophenoxy herbicides has been shown to produce various chlorinated and non-chlorinated aromatic compounds.

Proposed Thermal Decomposition Products:

Upon thermal stress, potential degradation could involve cleavage of the ether bond to form 4-chlorophenol and subsequent degradation products of the ethanol (B145695) side chain. Other reactions, such as dechlorination or rearrangement, might also occur at elevated temperatures.

Photolytic Stability

Studies on 2-phenoxyethanol suggest it is stable under UV light. However, the chromophore in this compound is the chlorophenyl group. The photodegradation of 4-chlorophenol is well-documented and proceeds via hydroxylation and oxidation.[1][2][3] Therefore, it is plausible that this compound will exhibit some degree of photolytic instability.

Proposed Photolytic Decomposition Pathway:

Exposure to UV light, particularly in the presence of a photosensitizer or in solution, could lead to the formation of hydroxylated and subsequently oxidized species. The primary point of attack would likely be the aromatic ring.

G This compound This compound Hydroxylated Intermediates Hydroxylated Intermediates This compound->Hydroxylated Intermediates  UV Light Ring-opened Products Ring-opened Products Hydroxylated Intermediates->Ring-opened Products  Oxidation

Figure 2: General Proposed Photolytic Decomposition Pathway.

Oxidative Stability

Oxidative degradation is a likely pathway for this compound. Studies on 4-chlorophenol show that it readily degrades in the presence of oxidizing agents, leading to the formation of hydroquinone, benzoquinone, and 4-chlorocatechol.[2]

Proposed Oxidative Decomposition Pathway:

Oxidation of this compound is expected to initially target the aromatic ring, leading to hydroxylated intermediates. Further oxidation can result in ring-opening to form smaller organic acids. The ether linkage may also be susceptible to oxidative cleavage.

G This compound This compound Hydroquinone derivative Hydroquinone derivative This compound->Hydroquinone derivative  Oxidation 4-Chlorocatechol derivative 4-Chlorocatechol derivative This compound->4-Chlorocatechol derivative  Oxidation Benzoquinone derivative Benzoquinone derivative Hydroquinone derivative->Benzoquinone derivative  Oxidation Ring-opened Products (e.g., organic acids) Ring-opened Products (e.g., organic acids) 4-Chlorocatechol derivative->Ring-opened Products (e.g., organic acids)  Further Oxidation Benzoquinone derivative->Ring-opened Products (e.g., organic acids)  Further Oxidation

Figure 3: Proposed Oxidative Decomposition Pathways.

Quantitative Data Summary

CompoundStress ConditionRate Constant (k)Half-life (t½)Reference
4-ChlorophenolPhotocatalysis (TiO₂)0.0075 min⁻¹ (apparent)~92 min[2]

Note: This data is for a related compound and should be used as an estimation only. Experimental determination of the degradation kinetics for this compound is necessary for accurate stability assessment.

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for conducting forced degradation studies on this compound. These protocols are based on general principles outlined in ICH guidelines and adapted from studies on similar molecules.

General Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Data Evaluation Prepare Stock Solution Prepare Stock Solution Prepare Working Solutions Prepare Working Solutions Prepare Stock Solution->Prepare Working Solutions Prepare Control Samples Prepare Control Samples Prepare Working Solutions->Prepare Control Samples Hydrolytic (Acid/Base) Hydrolytic (Acid/Base) Prepare Control Samples->Hydrolytic (Acid/Base) Oxidative (e.g., H₂O₂) Oxidative (e.g., H₂O₂) Prepare Control Samples->Oxidative (e.g., H₂O₂) Photolytic (UV/Vis) Photolytic (UV/Vis) Prepare Control Samples->Photolytic (UV/Vis) Thermal (Heat) Thermal (Heat) Prepare Control Samples->Thermal (Heat) Neutralize (if needed) Neutralize (if needed) Hydrolytic (Acid/Base)->Neutralize (if needed) Oxidative (e.g., H₂O₂)->Neutralize (if needed) Dilute to appropriate concentration Dilute to appropriate concentration Photolytic (UV/Vis)->Dilute to appropriate concentration Thermal (Heat)->Dilute to appropriate concentration Neutralize (if needed)->Dilute to appropriate concentration Analyze by HPLC/UPLC-MS Analyze by HPLC/UPLC-MS Dilute to appropriate concentration->Analyze by HPLC/UPLC-MS Analyze by GC-MS Analyze by GC-MS Dilute to appropriate concentration->Analyze by GC-MS Identify Degradants Identify Degradants Analyze by HPLC/UPLC-MS->Identify Degradants Analyze by GC-MS->Identify Degradants Quantify Degradation Quantify Degradation Identify Degradants->Quantify Degradation Determine Degradation Pathway Determine Degradation Pathway Quantify Degradation->Determine Degradation Pathway Assess Mass Balance Assess Mass Balance Determine Degradation Pathway->Assess Mass Balance

Figure 4: General Workflow for Forced Degradation Studies.

Hydrolytic Degradation Protocol
  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile (B52724) or methanol.

    • Prepare acidic (0.1 N HCl), basic (0.1 N NaOH), and neutral (purified water) solutions.

  • Stress Conditions:

    • For each condition (acid, base, neutral), add a known volume of the stock solution to a volumetric flask and dilute with the respective stress solution to a final concentration of approximately 100 µg/mL.

    • Store the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours). Protect from light.

    • Maintain a control sample of the drug in the same solvent at room temperature and protected from light.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the sample.

    • For acidic and basic samples, neutralize with an equivalent amount of base or acid, respectively.

    • Dilute the samples to a suitable concentration for analysis with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC-UV or UPLC-MS method.

Oxidative Degradation Protocol
  • Preparation of Solutions:

    • Prepare a stock solution of this compound as described above.

    • Prepare a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Stress Conditions:

    • Add a known volume of the stock solution to a volumetric flask and add the hydrogen peroxide solution. Dilute to the final volume with purified water to achieve a final drug concentration of approximately 100 µg/mL.

    • Store the solution at room temperature for a defined period (e.g., up to 24 hours), protected from light.

    • Maintain a control sample of the drug in the solvent without hydrogen peroxide.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the sample.

    • Quench the reaction if necessary (e.g., by adding a small amount of sodium bisulfite).

    • Dilute the sample to a suitable concentration for analysis.

    • Analyze by HPLC-UV or UPLC-MS.

Photolytic Degradation Protocol
  • Sample Preparation:

    • Prepare a solution of this compound (e.g., 100 µg/mL) in a suitable solvent (e.g., water:acetonitrile 50:50).

    • Prepare a solid sample by spreading a thin layer of the compound in a petri dish.

  • Stress Conditions (as per ICH Q1B guidelines):

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Maintain control samples protected from light (e.g., wrapped in aluminum foil) under the same temperature and humidity conditions.

  • Sample Analysis:

    • For the solution, withdraw aliquots at specified time points.

    • For the solid sample, dissolve a known amount in a suitable solvent at the end of the exposure period.

    • Dilute the samples as necessary and analyze by HPLC-UV or UPLC-MS.

Thermal Degradation Protocol
  • Sample Preparation:

    • Place a known amount of solid this compound in a suitable container (e.g., glass vial).

  • Stress Conditions:

    • Expose the solid sample to a controlled high temperature (e.g., 80 °C) in a calibrated oven for a defined period (e.g., 1, 3, 7 days).

    • Maintain a control sample at room temperature.

  • Sample Analysis:

    • At each time point, dissolve a known amount of the stressed and control samples in a suitable solvent.

    • Dilute to an appropriate concentration for analysis.

    • Analyze by HPLC-UV, UPLC-MS, or GC-MS to identify potential volatile degradants.

Analytical Methodologies

A stability-indicating analytical method is crucial for accurately assessing the degradation of this compound.

  • High-Performance Liquid Chromatography (HPLC) with UV detection: A reverse-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution would be a suitable starting point for method development. The UV detector should be set at the λmax of this compound.

  • Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This technique provides higher resolution and sensitivity, and the mass spectrometer allows for the identification and structural elucidation of degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for analyzing thermally labile or volatile degradation products that may not be readily detected by LC-based methods.

Disclaimer: The information provided in this guide regarding degradation pathways and products is largely inferred from studies on structurally related compounds due to the limited availability of direct data for this compound. The proposed experimental protocols are intended as a starting point and should be optimized and validated for the specific application.

References

Synonyms and alternative names for 2-(4-Chlorophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-(4-Chlorophenoxy)ethanol, a compound with notable antifungal properties. The information is intended for researchers, scientists, and professionals involved in drug development and related fields. This document details its chemical identity, physicochemical properties, synthesis and purification protocols, analytical methodologies, and toxicological profile. Furthermore, it explores the putative mechanism of action based on current knowledge of antifungal agents.

Chemical Identity: Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and commercial databases. A comprehensive list of its synonyms and identifiers is provided below to aid in its recognition and retrieval of information.

Identifier Type Value
IUPAC Name This compound
CAS Number 1892-43-9
EINECS Number 217-578-7
PubChem CID 15907
Common Synonyms Chlorophetanol, Fungisan, 4-Chlorophenoxyethanol, p-Chlorophenyl 2-hydroxyethyl ether, Ethylene glycol mono(p-chlorophenyl) ether, Chloro-p-phenoxetol, Mycotetracid, NSC 8133

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of this compound is presented in the following tables.

Physicochemical Properties
Property Value Reference
Molecular Formula C₈H₉ClO₂[1][2]
Molecular Weight 172.61 g/mol [1][2]
Melting Point 30 °C[1][2]
Boiling Point 135-136 °C at 6 mmHg[1][2]
Density 1.26 g/cm³[1]
Refractive Index 1.5510[1][2]
Water Solubility 3.1 g/L at 25 °C[1]
Solubility in DMSO 50 mg/mL (289.67 mM)[1]
pKa (Predicted) 14.18 ± 0.10[1]
Toxicological Data
Parameter Value Species Route Reference
LD50 500 µL/kgRabbitSkin
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritationN/AN/A

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis Protocols

A patented method outlines a three-step process for the production of this compound.[1]

Step 1: Synthesis of 1-(4-Chlorophenyl)-2-morpholine Ethylthione

  • Combine 4-chloroacetophenone, morpholine, and sulfur in a round-bottom flask.

  • Add ethyl acetate (B1210297) as the solvent.

  • Reflux the mixture at 127 °C for 5 hours.

  • The resulting intermediate is a light yellow solid.

Step 2: Hydrolysis to 4-Chlorophenylacetic Acid

  • Take the ethylthione intermediate from Step 1 and add a 50% ethanol (B145695) solution of potassium hydroxide.

  • Reflux the mixture for 24 hours.

  • The product of this step is 4-chlorophenylacetic acid.

Step 3: Reduction to this compound

A simpler, one-pot synthesis can also be employed.

  • To a solution of 4-chlorophenol (B41353) in a suitable solvent (e.g., acetone), add a base such as potassium carbonate.

  • Stir the mixture at room temperature.

  • Add 2-chloroethanol (B45725) to the reaction mixture.

  • Reflux the mixture for several hours.

  • After cooling, the inorganic salts are filtered off, and the solvent is evaporated to yield the crude product.

Purification Protocol

The primary method for the purification of this compound is recrystallization.

  • Dissolve the crude product in a minimal amount of a suitable hot solvent, such as ethanol or an ethanol/water mixture.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Analytical Protocols

Standard analytical techniques can be used to confirm the identity and purity of this compound.

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Typically 250 °C.

  • Oven Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure good separation.

  • MS Detector: Operated in electron ionization (EI) mode. The resulting mass spectrum will show a molecular ion peak and characteristic fragmentation patterns.

For non-volatile derivatives or for analysis in complex matrices, LC-MS can be utilized.

  • Column: A reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Ionization Source: Electrospray ionization (ESI) in either positive or negative mode.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer.

Mechanism of Action and Signaling Pathways

While the precise molecular targets of this compound have not been definitively elucidated, its classification as an antifungal agent and its chemical structure suggest a likely mechanism of action involving the disruption of the fungal cell membrane.[1] This is a common mechanism for many antifungal drugs.

Proposed Antifungal Mechanism

The antifungal activity of this compound is likely attributed to its ability to interfere with the integrity and function of the fungal cell membrane. The lipophilic chlorophenoxy group can intercalate into the lipid bilayer, disrupting its structure and fluidity. This disruption can lead to a cascade of detrimental effects, including:

  • Increased Membrane Permeability: The compromised membrane becomes leaky, allowing the uncontrolled passage of ions and small molecules. This leads to a loss of essential cellular components and a disruption of the electrochemical gradients necessary for cellular processes.

  • Inhibition of Membrane-Bound Enzymes: Many essential enzymes are embedded within the fungal cell membrane. The alteration of the membrane environment can inhibit the activity of these enzymes, disrupting vital processes such as nutrient transport and energy production.

  • Disruption of Ergosterol (B1671047) Synthesis: Although not directly confirmed for this specific compound, many phenolic and ether-containing antifungals interfere with the ergosterol biosynthesis pathway. Ergosterol is a crucial component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion or the accumulation of toxic sterol intermediates can severely compromise membrane integrity.

Visualizing the Proposed Mechanism and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed antifungal mechanism and a typical experimental workflow for its synthesis.

Antifungal_Mechanism cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Phospholipids Phospholipids Membrane_Proteins Membrane-Bound Enzymes & Transporters CPE This compound Disruption Membrane Disruption CPE->Disruption Permeability Increased Permeability Disruption->Permeability Leads to Enzyme_Inhibition Enzyme Inhibition Disruption->Enzyme_Inhibition Causes Ergosterol_Inhibition Ergosterol Synthesis Inhibition (Putative) Disruption->Ergosterol_Inhibition May cause Cell_Death Fungal Cell Death Permeability->Cell_Death Enzyme_Inhibition->Cell_Death Ergosterol_Inhibition->Cell_Death

Caption: Proposed mechanism of antifungal action for this compound.

Synthesis_Workflow Start Starting Materials: 4-Chlorophenol & 2-Chloroethanol Reaction One-Pot Synthesis (Base, Reflux) Start->Reaction Workup Filtration & Solvent Evaporation Reaction->Workup Crude_Product Crude Product Workup->Crude_Product Purification Recrystallization (Ethanol/Water) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis Analysis (GC-MS, LC-MS, NMR) Pure_Product->Analysis

Caption: General experimental workflow for the synthesis and purification.

References

Biological Activity Screening of 2-(4-Chlorophenoxy)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity screening of 2-(4-chlorophenoxy)ethanol (B157507). This compound, an aromatic ether, has been identified as a precursor in the synthesis of various bioactive molecules and exhibits a range of potential biological activities, including antifungal, antibacterial, insecticidal, and plant growth regulatory effects. This document outlines detailed methodologies for key experimental assays to evaluate these activities, summarizes available quantitative data for structurally related compounds, and presents diagrams of relevant signaling pathways and experimental workflows to guide researchers in their screening efforts.

Introduction

This compound is a chemical compound with the molecular formula C₈H₉ClO₂. Its structure, featuring a chlorophenoxy group linked to an ethanol (B145695) moiety, makes it a subject of interest for biological activity screening. The presence of the chlorine atom on the phenyl ring and the hydroxyl group on the ethanol chain are key features that can influence its interaction with biological targets. Research has indicated its potential as an antifungal agent, and its structural similarity to phenoxy herbicides suggests possible plant growth regulatory properties.[1] This guide details the necessary protocols to systematically investigate these potential biological activities.

Antifungal and Antibacterial Activity

Derivatives of this compound have shown inhibitory activity against the fungus Candida albicans and the bacterium Staphylococcus aureus.[2] The parent compound itself is known to possess antifungal properties.[1]

Quantitative Data

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives [2]

Microbial SpeciesMIC Range (µg/mL)
Candida albicans8 - 32
Staphylococcus aureus8 - 32
Experimental Protocol: Broth Microdilution for MIC Determination

The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.[1][2][3]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a target microbial strain.

Materials:

  • This compound

  • Target microbial strains (e.g., Candida albicans, Staphylococcus aureus)

  • Sterile 96-well microtiter plates

  • RPMI-1640 medium (for fungi) or Mueller-Hinton Broth (MHB) (for bacteria), buffered with MOPS

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the appropriate broth medium across the wells of a 96-well plate to achieve a range of test concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth medium to the recommended cell density.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (inoculum without the compound) and a negative control (broth medium only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35°C for 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density using a microplate reader.

Workflow for Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution of This compound dilutions Perform Serial Dilutions in 96-well plate stock->dilutions inoculate Inoculate Microtiter Plate dilutions->inoculate inoculum Prepare Standardized Microbial Inoculum inoculum->inoculate incubate Incubate at Optimal Conditions inoculate->incubate read_mic Determine MIC (Visual or Spectrophotometric) incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Potential Signaling Pathway: Disruption of Fungal Cell Membrane

The antifungal mechanism of many phenolic compounds involves the disruption of the fungal cell membrane's integrity. This leads to increased permeability and leakage of intracellular components, ultimately causing cell death.

Hypothesized Antifungal Signaling Pathway

G compound This compound membrane Fungal Cell Membrane compound->membrane Interacts with permeability Increased Membrane Permeability membrane->permeability Leads to leakage Leakage of Intracellular Components permeability->leakage death Fungal Cell Death leakage->death

Caption: Hypothesized mechanism of antifungal action.

Insecticidal Activity

Preliminary investigations have suggested potential insecticidal properties for this compound, making it a candidate for development in agricultural applications.[3]

Experimental Protocol: Larval Toxicity Bioassay

This protocol is a general method for assessing the insecticidal activity of a compound against mosquito larvae.

Objective: To determine the median lethal concentration (LC50) of this compound against insect larvae (e.g., Aedes aegypti).

Materials:

  • This compound

  • Third or fourth instar larvae of the target insect

  • Beakers or cups

  • Dechlorinated water

  • Pipettes

  • Ethanol (as a solvent for the stock solution)

Procedure:

  • Stock Solution: Prepare a stock solution of this compound in ethanol.

  • Test Concentrations: Prepare a series of test concentrations by diluting the stock solution in dechlorinated water.

  • Exposure: Place a defined number of larvae (e.g., 20-25) into beakers containing the different test concentrations. Include a control group with dechlorinated water and a solvent control group with the same concentration of ethanol used in the highest test solution.

  • Incubation: Maintain the beakers at a constant temperature and light cycle (e.g., 25-27°C, 12:12 light:dark) for 24-48 hours.

  • Mortality Assessment: Record the number of dead larvae in each beaker at the end of the exposure period. Larvae are considered dead if they are immobile and do not respond to gentle probing.

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value using probit analysis.

Workflow for Insecticidal Larval Bioassay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution in Ethanol concentrations Prepare Test Concentrations in Water stock->concentrations expose Expose Larvae to Test Concentrations concentrations->expose incubate Incubate for 24-48 hours expose->incubate mortality Record Larval Mortality incubate->mortality lc50 Calculate LC50 using Probit Analysis mortality->lc50

Caption: Workflow for determining the insecticidal LC50 against larvae.

Plant Growth Regulatory Activity

The structural similarity of this compound to phenoxy herbicides such as 4-chlorophenoxyacetic acid (4-CPA) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) suggests that it may exhibit auxin-like plant growth regulatory activity.[4][5][6] Phenoxy herbicides mimic the plant hormone auxin, leading to uncontrolled growth in susceptible plants.[4]

Experimental Protocol: Wheat Coleoptile Elongation Bioassay

This is a classic bioassay to screen for auxin-like activity.

Objective: To assess the ability of this compound to promote cell elongation in wheat coleoptiles.

Materials:

  • This compound

  • Wheat seeds

  • Petri dishes

  • Filter paper

  • Incubator with a green safe light

  • Millimeter ruler or caliper

Procedure:

  • Seed Germination: Germinate wheat seeds in the dark for 3-4 days until the coleoptiles are approximately 20-30 mm long.

  • Coleoptile Sectioning: Under a green safe light, cut 5-10 mm sections from the sub-apical region of the coleoptiles.

  • Treatment Solutions: Prepare a range of concentrations of this compound in a suitable buffer solution. Include a positive control with a known auxin (e.g., indole-3-acetic acid, IAA) and a negative control with only the buffer solution.

  • Incubation: Place the coleoptile sections in petri dishes containing the test solutions and incubate in the dark for 24 hours.

  • Measurement: Measure the final length of the coleoptile sections.

  • Data Analysis: Calculate the percentage elongation for each treatment compared to the initial length and the negative control.

Logical Flow of Auxin-like Activity Screening

G start Hypothesis: This compound has auxin-like activity bioassay Perform Wheat Coleoptile Elongation Bioassay start->bioassay observe Observe significant coleoptile elongation? bioassay->observe conclusion_pos Conclusion: Compound exhibits auxin-like activity observe->conclusion_pos  Yes conclusion_neg Conclusion: No significant auxin-like activity observe->conclusion_neg  No

Caption: Decision tree for assessing auxin-like activity.

Signaling Pathway: Auxin Action in Plants

Synthetic auxins, like the phenoxy herbicides, disrupt normal plant growth by binding to auxin receptors, leading to an overstimulation of auxin-responsive genes. This results in uncontrolled cell division and elongation, ultimately causing plant death.

Simplified Auxin Signaling Pathway

G compound Synthetic Auxin (e.g., Phenoxy derivative) receptor Auxin Receptor (e.g., TIR1/AFB) compound->receptor Binds to degradation Degradation of Aux/IAA Repressors receptor->degradation Promotes gene_expression Expression of Auxin-Responsive Genes degradation->gene_expression Allows response Uncontrolled Growth & Plant Death gene_expression->response Leads to

Caption: Simplified pathway of synthetic auxin action in plants.

Conclusion

This compound presents a versatile scaffold for the development of new bioactive agents. The experimental protocols and conceptual frameworks provided in this guide offer a systematic approach to screening its antifungal, antibacterial, insecticidal, and plant growth regulatory activities. Further research, including the determination of specific quantitative activity values and elucidation of precise mechanisms of action, is warranted to fully explore the therapeutic and agrochemical potential of this compound.

References

In Vitro Profile of 2-(4-Chlorophenoxy)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available in vitro research data specifically for 2-(4-Chlorophenoxy)ethanol is limited. This guide synthesizes available information on the compound and provides a comprehensive overview of the in vitro effects of structurally related molecules, namely other chlorophenols and ethanol (B145695), to infer its potential biological activities and guide future research. Methodologies from these related studies are presented as they represent standard protocols for evaluating the in vitro profile of a compound like this compound.

Introduction

This compound is a chemical compound that has found application as an antimicrobial agent in cosmetic and topical formulations. Its structure combines a chlorophenoxy group with an ethanol moiety, suggesting potential for a range of biological activities. Understanding its in vitro effects is crucial for assessing its safety and efficacy, and for exploring potential therapeutic applications. This technical guide provides an in-depth overview of its known and inferred in vitro properties, focusing on cytotoxicity, antimicrobial activity, and potential interactions with cellular signaling pathways.

Antimicrobial Activity

Inferred Antifungal Activity (based on ethanol studies):

Studies on ethanol have demonstrated its effectiveness against Candida albicans, a common fungal pathogen. Ethanol concentrations of 30-35% have been shown to be effective in killing and inhibiting the regrowth of C. albicans biofilms.[3][4]

Table 1: Inferred Antifungal Activity of this compound against Candida albicans Biofilms (Based on Ethanol Data)

ParameterEffective Concentration (Ethanol)Duration of ExposureOutcomeReference
Inhibition of mature biofilm≥ 35%≥ 4 hours>99% reduction in metabolic activity and prevention of regrowth[3]
Prevention of biofilm formation≥ 10%->99% reduction[3]

Cytotoxicity

Direct in vitro cytotoxicity data for this compound is scarce. However, the cytotoxicity of its constituent parts and related molecules can provide valuable insights.

Inferred Cytotoxicity (based on ethanol and chlorophenol studies):

Ethanol exhibits a dose-dependent cytotoxic effect on various cell lines, including human dermal fibroblasts.[5][6] Low concentrations of ethanol may not significantly affect cell viability, while higher concentrations can lead to decreased cell proliferation and cell death.

Table 2: Inferred Cytotoxicity of this compound (Based on Ethanol Data)

Cell LineAssayConcentration (Ethanol)EffectReference
Human Dermal FibroblastsMTT Assay1% (v/v)Demarcates non-toxic and toxic range[5]
Human Dermal FibroblastsMTT Assay3% (v/v)Decreased cell viability to ~80%[5]
Human Dermal FibroblastsMTT Assay5% (v/v)Decreased cell viability to ~30%[5]

Potential Effects on Cellular Signaling Pathways

The ethanol moiety of this compound suggests potential interactions with various cellular signaling pathways.

Inferred Effects on Steroidogenesis (based on ethanol studies):

Ethanol has been shown to have direct inhibitory effects on steroidogenesis in human granulosa cells, specifically inhibiting Luteinizing Hormone (LH) action.[7] It can also suppress gonadotropin-stimulated ovarian steroidogenesis by affecting the expression of Steroidogenic Acute Regulatory Protein (StAR).[8]

Inferred Signaling Pathway Interactions:

The following diagram illustrates a potential mechanism by which the ethanol component of this compound could interfere with steroidogenesis, based on studies with ethanol alone.

G Ethanol This compound (via ethanol moiety) LH Luteinizing Hormone (LH) Ethanol->LH Inhibits Action StAR StAR Protein Expression Ethanol->StAR Inhibits Expression LHR LH Receptor LH->LHR AC Adenylyl Cyclase LHR->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PKA->StAR Cholesterol Cholesterol Transport to Mitochondria StAR->Cholesterol Steroidogenesis Steroid Hormone (Progesterone, Estradiol) Production Cholesterol->Steroidogenesis

Caption: Inferred inhibitory effect of this compound on steroidogenesis.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for a comprehensive in vitro evaluation of this compound, based on standard practices and protocols used for similar compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • This compound

  • Bacterial or fungal isolates (e.g., Staphylococcus aureus, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

  • Prepare an inoculum of the microorganism adjusted to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Add the inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature and duration (e.g., 35°C for 24-48 hours).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cell line (e.g., human dermal fibroblasts - HDFs)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with solvent, if used) and a no-treatment control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Steroidogenesis Assay (H295R Cell Line)

This assay is used to assess the effects of a compound on the production of steroid hormones.

Materials:

  • H295R human adrenocortical carcinoma cell line

  • Cell culture medium supplemented with insulin, transferrin, selenium, and a serum replacement

  • Forskolin (B1673556) (to stimulate steroidogenesis)

  • This compound

  • 24-well cell culture plates

  • LC-MS/MS or ELISA kits for hormone quantification

Procedure:

  • Plate H295R cells in 24-well plates and allow them to reach about 80% confluency.

  • Replace the medium with fresh medium containing forskolin to induce steroidogenesis and incubate for 48 hours.

  • Expose the cells to various concentrations of this compound in the presence of forskolin for another 48 hours.

  • Collect the cell culture medium for hormone analysis.

  • Quantify the levels of key steroid hormones (e.g., progesterone, testosterone, estradiol) using LC-MS/MS or specific ELISA kits.

  • Analyze the data to determine any significant changes in hormone production compared to the control.

Experimental Workflow Diagram:

G Start Start: In Vitro Evaluation of This compound Antimicrobial Antimicrobial Susceptibility (Broth Microdilution) Start->Antimicrobial Cytotoxicity Cytotoxicity Assessment (MTT Assay) Start->Cytotoxicity Signaling Signaling Pathway Analysis (e.g., Steroidogenesis Assay) Start->Signaling MIC Determine MIC Values Antimicrobial->MIC IC50 Determine IC50 Values Cytotoxicity->IC50 Hormone Quantify Hormone Levels Signaling->Hormone Data Data Analysis and Interpretation MIC->Data IC50->Data Hormone->Data

Caption: General workflow for in vitro evaluation of this compound.

Conclusion and Future Directions

The available information suggests that this compound possesses antimicrobial properties, likely due in part to its ethanol component. Inferences from related compounds indicate that it may exhibit dose-dependent cytotoxicity and could potentially interfere with cellular signaling pathways such as steroidogenesis.

To build a comprehensive in vitro profile of this compound, further research is imperative. Future studies should focus on:

  • Quantitative Antimicrobial Studies: Determining MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values against a broad panel of clinically relevant microorganisms.

  • Comprehensive Cytotoxicity Profiling: Assessing cytotoxicity in a variety of human cell lines, including skin, liver, and immune cells, to establish a therapeutic index.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by this compound to elucidate its antimicrobial and cytotoxic mechanisms.

  • Genotoxicity and Endocrine Disruption Assays: Conducting standardized in vitro assays to evaluate its potential for genotoxicity and endocrine-disrupting activities.

A thorough investigation of these aspects will provide the necessary data to fully characterize the in vitro effects of this compound and inform its safe and effective use in various applications.

References

In-Depth Technical Guide: Properties of 2-(4-Chlorophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a concise technical overview of the fundamental molecular properties of 2-(4-Chlorophenoxy)ethanol, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is an aromatic ether. The core quantitative data for this compound, including its molecular formula and weight, are summarized below for clear reference and comparison.

PropertyValueSource
Molecular Formula C8H9ClO2[1][2][3][4][5][6]
Molecular Weight 172.61 g/mol [1][2][3][6]
IUPAC Name This compound[1]
CAS Registry Number 1892-43-9[3][4][7]

Logical Relationship of Molecular Identifiers

The following diagram illustrates the logical flow from the compound's name to its fundamental molecular properties.

A Compound Name This compound B Chemical Structure A->B Determines C Molecular Formula C8H9ClO2 B->C Leads to D Molecular Weight 172.61 g/mol C->D Calculated from

Caption: Relationship between compound name and molecular properties.

References

Methodological & Application

Synthesis of 2-(4-Chlorophenoxy)ethanol from 4-Chlorophenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-(4-chlorophenoxy)ethanol (B157507) from 4-chlorophenol (B41353). The primary method detailed is the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. An alternative method utilizing ethylene (B1197577) carbonate is also presented. These protocols are intended for use by researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is an important intermediate in the synthesis of various pharmaceuticals and other biologically active molecules. Its synthesis is a fundamental example of ether formation, a key transformation in organic chemistry. The protocols described herein provide a reliable method for the preparation of this compound on a laboratory scale.

Synthesis Methodology

The synthesis of this compound from 4-chlorophenol is most commonly achieved via the Williamson ether synthesis. This S(_N)2 reaction involves the deprotonation of 4-chlorophenol to form the more nucleophilic 4-chlorophenoxide, which then attacks an electrophilic two-carbon synthon, such as 2-chloroethanol (B45725). Key to the success of this reaction is the choice of base and solvent, which must be suitable for the S(_N)2 mechanism and minimize competing elimination reactions.[1][2]

An alternative approach involves the reaction of 4-chlorophenol with ethylene carbonate in the presence of a phase-transfer catalyst. This method avoids the use of a strong base and an alkylating agent with a leaving group.

Signaling Pathway: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4-Chlorophenol 4-Chlorophenol 4-Chlorophenoxide 4-Chlorophenoxide 4-Chlorophenol->4-Chlorophenoxide Deprotonation Base Base 2-Chloroethanol 2-Chloroethanol This compound This compound 2-Chloroethanol->this compound Electrophile 4-Chlorophenoxide->this compound SN2 Attack

Caption: Reaction mechanism for the Williamson ether synthesis of this compound.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis

This protocol is adapted from established Williamson ether synthesis procedures.[3][4]

Materials and Reagents:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chlorophenol (1.0 eq) in a suitable solvent such as acetone or DMF.

  • Base Addition: Add a base such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq). Stir the mixture at room temperature for 15-30 minutes to form the sodium or potassium 4-chlorophenoxide salt in situ.

  • Addition of Alkylating Agent: To the resulting suspension, add 2-chloroethanol (1.1 eq) dropwise.

  • Reaction: Heat the reaction mixture to reflux (typically 50-100 °C) and maintain for 1-8 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If using a solid base like potassium carbonate, filter the mixture to remove the inorganic salts and wash the solid residue with a small amount of the reaction solvent.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in dichloromethane or diethyl ether and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Ethylene Carbonate Method

Procedure:

A mixture of 4-chlorophenol (0.22 mol), ethylene carbonate (0.22 mol), and tetraethylammonium (B1195904) iodide (3.6 mmol) is heated at 160°C for 3 hours. After cooling to room temperature, chloroform (B151607) is added, and the solution is washed with water and dried over anhydrous sodium sulfate. Evaporation of the solvent yields this compound.[5]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterWilliamson Ether SynthesisEthylene Carbonate Method
Reactants 4-Chlorophenol, 2-Chloroethanol4-Chlorophenol, Ethylene Carbonate
Base/Catalyst NaOH or K₂CO₃Tetraethylammonium iodide
Solvent Acetone or DMFNone (neat)
Reaction Temp. 50-100 °C160 °C
Reaction Time 1-8 hours3 hours
Reported Yield 50-95% (general)[1]Not specified
Product Purity High after purificationRequires purification
Product M.W. 172.61 g/mol 172.61 g/mol
Product M.P. ~30 °C~30 °C
Product B.P. 135-136 °C @ 6 mmHg135-136 °C @ 6 mmHg

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃): Expected signals include peaks for the aromatic protons, the two methylene (B1212753) groups, and the hydroxyl proton. The aromatic protons will appear as two doublets in the aromatic region. The two methylene groups will appear as triplets due to spin-spin coupling, and the hydroxyl proton will appear as a broad singlet.[6][7]

  • IR (KBr or neat): Characteristic absorption bands are expected for the O-H stretch (broad, ~3400 cm⁻¹), C-H stretches (aromatic and aliphatic), C=C aromatic stretches, and the C-O-C ether stretch.[8]

  • Mass Spectrometry (EI): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.[9]

Visualization of Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A Mix 4-Chlorophenol and Base in Solvent B Add 2-Chloroethanol A->B C Reflux for 1-8 hours B->C D Cool to Room Temperature C->D E Filter (if needed) and Evaporate Solvent D->E F Dissolve in Organic Solvent E->F G Wash with Water and Brine F->G H Dry over Na₂SO₄ G->H I Evaporate Solvent H->I J Purify by Distillation or Chromatography I->J K Characterize by NMR, IR, MS J->K

Caption: A generalized workflow for the synthesis and purification of this compound.

Safety Precautions

  • 4-Chlorophenol is toxic and corrosive.

  • 2-Chloroethanol is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.

  • Sodium hydroxide is caustic.

  • Organic solvents are flammable.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All procedures should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols for the Williamson Ether Synthesis of 2-(4-Chlorophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of the Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers. This application note details the synthesis of 2-(4-Chlorophenoxy)ethanol, a valuable intermediate in the development of various pharmaceuticals and other biologically active molecules. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the hydroxyl proton of 4-chlorophenol (B41353) is abstracted by a base to form the more nucleophilic 4-chlorophenoxide ion. This phenoxide then attacks the electrophilic carbon of 2-chloroethanol (B45725), displacing the chloride leaving group to form the desired ether, this compound.

The general reaction scheme is as follows:

Reaction Scheme:

4-Chlorophenol + 2-Chloroethanol --(Base)--> this compound + Salt + H₂O

Data Presentation

A summary of the key reactants and the product is provided in the table below for easy reference and comparison.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Role
4-ChlorophenolC₆H₅ClO128.56106-48-9Starting Material (Nucleophile Precursor)
2-ChloroethanolC₂H₅ClO80.51107-07-3Starting Material (Electrophile)
Potassium CarbonateK₂CO₃138.21584-08-7Base
Acetone (B3395972)C₃H₆O58.0867-64-1Solvent
This compound C₈H₉ClO₂ 172.61 1892-43-9 Product

Experimental Protocol

This protocol is adapted from established Williamson ether synthesis procedures for analogous compounds.[1][2]

Materials and Reagents
  • 4-Chlorophenol

  • 2-Chloroethanol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment
  • 500 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Filtration apparatus

Procedure

Reaction Setup:

  • To a dry 500 mL round-bottom flask, add 4-chlorophenol (e.g., 6.43 g, 50 mmol), anhydrous potassium carbonate (e.g., 10.37 g, 75 mmol), and acetone (250 mL).

  • Stir the resulting suspension at room temperature for 15 minutes to ensure good mixing.

Addition of Alkylating Agent:

  • To this stirred suspension, add 2-chloroethanol (e.g., 4.43 g, 55 mmol) dropwise over a period of 10-15 minutes.

Reaction:

  • Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain the reflux for 12-16 hours.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the mixture to remove the inorganic salts (potassium carbonate and potassium chloride).

  • Wash the solid residue with a small amount of fresh acetone to recover any trapped product.

Extraction:

  • Combine the filtrate and the acetone wash, and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Dissolve the residue in dichloromethane (100 mL) and transfer it to a 500 mL separatory funnel.

  • Wash the organic layer sequentially with deionized water (2 x 100 mL) and then with brine (50 mL).

Drying and Concentration:

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification:

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to yield the pure product.

Visualization

The following diagrams illustrate the key logical and experimental workflows.

G cluster_reaction_pathway Reaction Signaling Pathway 4_Chlorophenol 4-Chlorophenol 4_Chlorophenoxide 4-Chlorophenoxide Ion 4_Chlorophenol->4_Chlorophenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->4_Chlorophenoxide Product This compound 4_Chlorophenoxide->Product SN2 Attack 2_Chloroethanol 2-Chloroethanol 2_Chloroethanol->Product Salt Salt (e.g., KCl) G Start Start: Combine Reactants Reaction_Setup Reaction Setup: 4-Chlorophenol, K₂CO₃, Acetone Start->Reaction_Setup Add_Alkylating_Agent Add 2-Chloroethanol Reaction_Setup->Add_Alkylating_Agent Reflux Reflux for 12-16 hours Add_Alkylating_Agent->Reflux Cool_and_Filter Cool to Room Temperature and Filter Reflux->Cool_and_Filter Concentrate Concentrate Filtrate Cool_and_Filter->Concentrate Extraction Dissolve in CH₂Cl₂ and Wash Concentrate->Extraction Dry_and_Concentrate Dry with Na₂SO₄ and Concentrate Extraction->Dry_and_Concentrate Purification Purify by Recrystallization or Chromatography Dry_and_Concentrate->Purification Final_Product Final Product: This compound Purification->Final_Product

References

Application Notes and Protocols for the Quantification of 2-(4-Chlorophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-(4-Chlorophenoxy)ethanol in various samples. The methods described include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering a range of options in terms of sensitivity, selectivity, and sample throughput.

High-Performance Liquid Chromatography (HPLC) Method

Application Note

This application note describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. This method is suitable for the analysis of pharmaceutical formulations and other matrices where the concentration of the analyte is relatively high. The method utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with UV detection. This approach is based on established methods for structurally similar compounds like 2-phenoxyethanol (B1175444) and has been adapted for the specific properties of this compound.[1][2] A similar approach using a C8 column with an acetonitrile-tetrahydrofuran-water mobile phase has also been reported for 2-phenoxyethanol and could be adapted.[1][2] For more complex matrices, a gradient elution with an acidic aqueous mobile phase and acetonitrile is recommended to improve separation from potential interferences.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50, v/v). The exact ratio should be optimized for best separation. For gradient elution, a mobile phase of A: 0.1% phosphoric acid in water and B: acetonitrile can be used.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV detection at approximately 225 nm or 256 nm, which are common detection wavelengths for similar phenolic compounds.[3] The optimal wavelength should be determined by measuring the UV spectrum of a standard solution of this compound.

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or purified water).

  • Phosphoric acid (analytical grade), if required for mobile phase modification.

  • This compound reference standard of known purity.

3. Standard Solution Preparation:

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation:

  • Solid Samples (e.g., pharmaceutical formulations): Accurately weigh a portion of the homogenized sample containing a suitable amount of this compound. Dissolve the sample in a known volume of mobile phase. The sample may require sonication or vortexing to ensure complete dissolution.

  • Liquid Samples: Dilute an accurately measured volume of the liquid sample with the mobile phase to a concentration within the calibration range.

  • Filtration: All sample and standard solutions should be filtered through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC column.

5. Calibration and Quantification:

  • Inject the working standard solutions in duplicate.

  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.

  • Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be greater than 0.999.

  • Inject the sample solutions in duplicate.

  • Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Quantitative Data Summary (Based on similar compounds)
ParameterTypical ValueReference
Linearity Range1 - 100 µg/mL[1]
Correlation Coefficient (r²)> 0.999[1]
Limit of Detection (LOD)~0.1 µg/mL[1]
Limit of Quantification (LOQ)~0.3 µg/mL[1]
Recovery98 - 102%[1]
Precision (%RSD)< 2%[1]

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Standard Weigh Reference Standard Stock Prepare Stock Solution Standard->Stock Working Prepare Working Standards Stock->Working Filter_Std Filter Standards (0.45 µm) Working->Filter_Std Sample Weigh/Measure Sample Dissolve Dissolve/Dilute Sample Sample->Dissolve Filter_Sample Filter Sample (0.45 µm) Dissolve->Filter_Sample Inject Inject into HPLC Filter_Std->Inject Filter_Sample->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Data Data Acquisition Detect->Data Cal_Curve Generate Calibration Curve Data->Cal_Curve Quantify Quantify Sample Concentration Cal_Curve->Quantify Report Report Results Quantify->Report

Caption: Workflow for the HPLC quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Application Note

This application note details a Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and selective quantification of this compound. Due to the polar nature of the hydroxyl group, derivatization is often recommended to improve the volatility and chromatographic peak shape of the analyte. Silylation using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach for this class of compounds.[4][5][6] Alternatively, direct analysis without derivatization is also possible, though it may result in broader peaks and lower sensitivity. This method is suitable for the analysis of this compound in various matrices, including environmental and biological samples, after appropriate sample cleanup.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 - 1.2 mL/min.

  • Injector: Split/splitless injector. For trace analysis, splitless injection is preferred.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program (Proposed):

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

    • This program should be optimized based on the retention time of the derivatized or underivatized analyte.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Key ions for this compound (underivatized) would include the molecular ion (m/z 172) and characteristic fragment ions. For the TMS derivative, characteristic ions would be monitored. A full scan acquisition can be used for initial method development and identification.

2. Reagents and Standards:

  • Solvents for extraction (e.g., dichloromethane (B109758), ethyl acetate) of HPLC or pesticide grade.

  • Derivatization reagent (if used), e.g., BSTFA with 1% TMCS.

  • Anhydrous sodium sulfate (B86663) for drying extracts.

  • This compound reference standard.

  • Internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).

3. Sample Preparation and Derivatization:

  • Extraction:

    • Liquid Samples (e.g., water): Perform a liquid-liquid extraction (LLE) with a suitable organic solvent like dichloromethane at an acidic pH to ensure the analyte is in its neutral form.

    • Solid Samples: Use an appropriate extraction technique such as Soxhlet or ultrasonic extraction with a suitable solvent.

  • Cleanup (if necessary): The extract may be cleaned up using Solid Phase Extraction (SPE) with a sorbent like C18 or silica (B1680970) gel.

  • Drying: Dry the final extract with anhydrous sodium sulfate.

  • Concentration: Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Derivatization (Silylation):

    • Transfer an aliquot of the concentrated extract (e.g., 100 µL) to a reaction vial.

    • Add the silylating reagent (e.g., 50 µL of BSTFA + 1% TMCS).

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection into the GC-MS.

4. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound (and internal standard) and subject them to the same derivatization procedure as the samples.

  • Inject the derivatized standards and samples.

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantify the this compound in the samples using the calibration curve.

Quantitative Data Summary (Expected Performance)
ParameterExpected Value
Linearity Range0.01 - 10 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)< 0.01 µg/mL (in SIM mode)
Limit of Quantification (LOQ)~0.03 µg/mL (in SIM mode)
Recovery80 - 110%
Precision (%RSD)< 15%

GC-MS Analysis Workflow with Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Sample Collection Extract Extraction (LLE/SPE) Sample->Extract Cleanup Cleanup (optional) Extract->Cleanup Dry Dry Extract Cleanup->Dry Concentrate Concentrate Extract Dry->Concentrate Add_Reagent Add Silylating Reagent Concentrate->Add_Reagent Heat Heat Reaction Mixture Add_Reagent->Heat Cool Cool to Room Temp. Heat->Cool Inject Inject into GC-MS Cool->Inject Separate GC Separation (DB-5ms Column) Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Spectrometric Detection (SIM) Ionize->Detect Data Data Acquisition Detect->Data Cal_Curve Generate Calibration Curve Data->Cal_Curve Quantify Quantify Sample Concentration Cal_Curve->Quantify Report Report Results Quantify->Report

Caption: Workflow for the GC-MS quantification of this compound with derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

Application Note

This application note presents a highly sensitive and selective method for the trace-level quantification of this compound using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This method is particularly suitable for complex matrices such as environmental water samples, biological fluids, and food products.[7][8][9] The use of Multiple Reaction Monitoring (MRM) ensures high specificity by monitoring a specific precursor ion to product ion transition for the analyte. Sample preparation often involves Solid Phase Extraction (SPE) to concentrate the analyte and remove matrix interferences.[1][9][10]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 or similar reversed-phase column (e.g., 50-100 mm x 2.1 mm, <3 µm particle size) is suitable.

  • Mobile Phase: A gradient elution is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.

    • Gradient Program (Example): Start with 10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration. The gradient should be optimized for the specific column and analyte.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Column Temperature: 40 °C.

2. Mass Spectrometer Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode for phenolic compounds, although positive mode should also be evaluated.

  • Source Parameters: These should be optimized for the specific instrument and analyte. Typical parameters include:

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-500 °C.

    • Nebulizer and Drying Gas Flows: Optimized for best signal.

  • MRM Transitions: The precursor ion will be the deprotonated molecule [M-H]⁻ in negative mode or the protonated molecule [M+H]⁺ in positive mode. Product ions are determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan. At least two MRM transitions (one for quantification and one for confirmation) should be monitored. Collision energies should be optimized for each transition.

3. Reagents and Standards:

  • Acetonitrile and water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • This compound reference standard.

  • Isotopically labeled internal standard (e.g., this compound-d4) is highly recommended to compensate for matrix effects and variations in instrument response.

4. Sample Preparation (Solid Phase Extraction - SPE):

  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with one column volume of methanol followed by one column volume of water.

  • Loading: Load the pre-treated sample (e.g., acidified water sample) onto the cartridge at a slow flow rate.

  • Washing: Wash the cartridge with a weak organic solvent/water mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte with a small volume of a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of the initial mobile phase.

5. Calibration and Quantification:

  • Prepare matrix-matched calibration standards by spiking blank matrix extracts with known amounts of this compound and the internal standard.

  • Inject the calibration standards and samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Quantify the this compound in the samples using the calibration curve.

Quantitative Data Summary (Expected Performance)
ParameterExpected Value
Linearity Range0.01 - 100 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)< 0.01 ng/mL
Limit of Quantification (LOQ)~0.03 ng/mL
Recovery (SPE)> 85%
Precision (%RSD)< 10%
Matrix EffectsShould be evaluated and minimized

LC-MS/MS Analysis Workflow with SPE

LCMSMS_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Aqueous Sample Load Load Sample Sample->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate LC Separation (C18 Column, Gradient) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Data Data Acquisition Detect->Data Cal_Curve Generate Calibration Curve Data->Cal_Curve Quantify Quantify Sample Concentration Cal_Curve->Quantify Report Report Results Quantify->Report

References

Application Note: A Stability-Indicating HPLC Method for the Analysis of 2-(4-Chlorophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-Chlorophenoxy)ethanol, also known as Chlorophetanol or Fungisan, is an aromatic ether compound.[1][2][3][4] It serves as a key intermediate in the synthesis of various pharmaceutical agents, including antifungal and antibacterial drugs, and is also used as a preservative in cosmetic formulations.[1][5] Given its importance, a reliable and robust analytical method is essential for quality control, ensuring the purity, potency, and stability of the active substance and its formulated products.

This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The method is designed to separate the parent compound from potential degradation products that may form under various stress conditions, making it suitable for stability studies as per ICH guidelines.[6][7]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This information is critical for method development, particularly in selecting the appropriate solvent, column, and detection parameters.

PropertyValueReference
Molecular FormulaC₈H₉ClO₂[3][8]
Molecular Weight172.61 g/mol [1][4][8]
Melting Point30°C[1][3][8]
Boiling Point135-136°C (at 6 mmHg)[1][3][8]
Water Solubility3.1 g/L (at 25°C)[1][3]
pKa (predicted)14.18 ± 0.10[1][3]
logP (Octanol/Water)1.8[4]

Experimental Protocols

1. Instrumentation and Equipment

  • HPLC system equipped with a quaternary or binary pump, degasser, autosampler, and a column thermostat.

  • Photodiode Array (PDA) or UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • pH meter.

  • Ultrasonicator.

  • Volumetric flasks and pipettes.

2. Chemicals and Reagents

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Phosphoric Acid (Analytical grade).

  • Hydrochloric Acid (HCl, Analytical grade).

  • Sodium Hydroxide (NaOH, Analytical grade).

  • Hydrogen Peroxide (H₂O₂, 30%, Analytical grade).

3. Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid (pH ~2.5)
Mobile Phase B Acetonitrile
Elution Mode Gradient Elution
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time 15 minutes

4. Solution Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for linearity assessment. A typical working standard for routine analysis would be 50 µg/mL.

  • Sample Solution (50 µg/mL): Prepare the sample by accurately weighing a portion of the material, dissolving it in the diluent, and diluting to a final nominal concentration of 50 µg/mL. If necessary, sonicate to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.

Method Validation and Stability-Indicating Protocol

1. System Suitability

Before analysis, the system suitability must be verified by injecting the working standard solution (e.g., 50 µg/mL) six times. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
% RSD for Peak Area ≤ 2.0%

2. Protocol for Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound solution.[6]

  • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.[6] Cool, neutralize with 0.1 N NaOH, and dilute with diluent to the target concentration.

  • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours.[6] Cool, neutralize with 0.1 N HCl, and dilute with diluent to the target concentration.

  • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 48 hours.[6] Dilute with diluent to the target concentration.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.[6] Prepare a sample solution from the stressed solid at the target concentration.

  • Photolytic Degradation: Expose a solution of the drug substance to UV light (254 nm) for 24 hours.[6] Dilute with diluent to the target concentration, if necessary.

Analyze all stressed samples alongside a non-stressed control sample. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main this compound peak.

3. Quantitative Data Summary

The following table should be used to summarize the results from the method validation experiments.

Validation ParameterConcentration RangeResult
Linearity (R²) 1 - 100 µg/mLe.g., ≥ 0.999
Accuracy (% Recovery) 25, 50, 75 µg/mLe.g., 98.0% - 102.0%
Precision (% RSD)
- Repeatability (n=6)50 µg/mLe.g., ≤ 2.0%
- Intermediate Precision50 µg/mLe.g., ≤ 2.0%
Limit of Detection (LOD) -e.g., ~0.3 µg/mL
Limit of Quantitation (LOQ) -e.g., ~1.0 µg/mL

Visualizations

G cluster_workflow Experimental Workflow prep Sample & Standard Preparation setup HPLC System Setup (Install Column, Purge Pump) prep->setup analysis Chromatographic Analysis (Inject Samples) setup->analysis acquisition Data Acquisition (Chromatogram Recording) analysis->acquisition quant Peak Integration & Quantification acquisition->quant report Report Generation & Data Review quant->report

Caption: A flowchart of the experimental workflow for HPLC analysis.

G cluster_stability Logic of Stability-Indicating Method cluster_stress Forced Degradation (Stress Conditions) substance Drug Substance: This compound acid Acid substance->acid base Base substance->base oxide Oxidation substance->oxide thermal Thermal substance->thermal photo Photolytic substance->photo mixture Stressed Sample Mixture (Intact Drug + Degradants) acid->mixture base->mixture oxide->mixture thermal->mixture photo->mixture hplc HPLC Analysis mixture->hplc result Chromatogram showing baseline separation of intact drug from degradation products hplc->result

Caption: The logical process for developing a stability-indicating method.

References

Application Notes and Protocols: 2-(4-Chlorophenoxy)ethanol as an Intermediate in Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols on the utilization of 2-(4-Chlorophenoxy)ethanol as a key intermediate in the synthesis of phenoxyacetic acid herbicides. The content is intended to guide researchers in the development and optimization of synthetic routes to this important class of selective herbicides.

Introduction

Phenoxyacetic acid derivatives, such as 4-chlorophenoxyacetic acid (4-CPA), are synthetic auxins widely used as selective herbicides for the control of broadleaf weeds in various agricultural applications.[1][2] The synthesis of these herbicides often involves the reaction of a substituted phenol (B47542) with an acetic acid derivative. This compound presents a viable and alternative intermediate for the synthesis of 4-chlorophenoxyacetic acid (4-CPA) through an oxidation reaction. This document outlines the synthetic pathway, provides a detailed experimental protocol, and describes the mechanism of action of the resulting herbicide.

Synthesis of 4-Chlorophenoxyacetic Acid (4-CPA) from this compound

The primary synthetic route from this compound to a phenoxyacetic acid herbicide involves the oxidation of the primary alcohol group to a carboxylic acid. This transformation yields 4-chlorophenoxyacetic acid (4-CPA), a well-established herbicide and plant growth regulator.[3]

Experimental Workflow: Oxidation of this compound to 4-CPA

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification A This compound D Combine in Reaction Flask A->D B Oxidizing Agent (e.g., Jones Reagent) B->D C Acetone (Solvent) C->D E Cool Reaction Mixture (Ice Bath) D->E F Slowly Add Oxidizing Agent E->F G Stir at Room Temperature F->G H Quench Excess Oxidant (Isopropanol) G->H I Remove Acetone (Rotary Evaporation) H->I J Add Water I->J K Extract with Organic Solvent (e.g., Ethyl Acetate) J->K L Dry Organic Layer (e.g., Na2SO4) K->L M Remove Solvent (Rotary Evaporation) L->M N Recrystallize from Suitable Solvent M->N O Collect Crystals by Filtration N->O P Dry Under Vacuum O->P Q 4-Chlorophenoxyacetic Acid (Product) P->Q cluster_0 Cellular Environment cluster_1 Signal Perception cluster_2 Ubiquitination & Degradation cluster_3 Gene Expression & Physiological Response Auxin Auxin / Synthetic Herbicide TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Cell Division & Elongation Auxin_Genes->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Derivatives from 2-(4-Chlorophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of various pharmaceutical derivatives starting from 2-(4-chlorophenoxy)ethanol (B157507) and related precursors. The information is intended to guide researchers in the development of novel therapeutic agents.

Introduction

This compound serves as a versatile starting material and structural motif in the synthesis of a range of biologically active molecules. Its derivatives have shown promise in various therapeutic areas, including as antifungal and antibacterial agents. This document outlines key synthetic transformations to produce carboxylic acid, ester, and carbamate (B1207046) derivatives, providing detailed experimental procedures and comparative data.

Synthesis of Carboxylic Acid Derivatives

Synthesis of 2-(4-Chlorophenoxy)acetic Acid

2-(4-Chlorophenoxy)acetic acid is a known plant growth regulator and can be synthesized from 4-chlorophenol (B41353), a related precursor to this compound.

Experimental Protocol:

  • In a suitable reaction vessel, dissolve 4-chlorophenol in an appropriate solvent.

  • Add a base, such as sodium hydroxide, to form the sodium 4-chlorophenoxide salt.

  • Slowly add a solution of chloroacetic acid.

  • Heat the reaction mixture under reflux for several hours.

  • After cooling, acidify the mixture with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain 2-(4-chlorophenoxy)acetic acid.

A similar method involves the chlorination of phenoxyacetic acid. In one patented method, phenoxyacetic acid is chlorinated in a medium of glacial acetic acid and acetic anhydride (B1165640) in the presence of sodium chloride at 60-65°C to yield 2,4-dichlorophenoxyacetic acid[1].

Synthesis of 2-(4-Chlorophenoxy)propionic Acid

This derivative can be synthesized via the Williamson ether synthesis.

Experimental Protocol:

  • In a 1000 mL reaction flask equipped with a stirrer, thermometer, and reflux condenser, add 163 g (1 mol) of 2,4-dichlorophenol (B122985) and 400 mL of dimethyl sulfoxide (B87167) (DMSO).

  • To the stirring mixture, add 109 g (1 mol) of 2-chloropropionic acid and 125 g (2 mol) of potassium hydroxide.

  • Add 2 g of a suitable surfactant.

  • Heat the mixture to 30°C and stir for 10 hours.

  • After the reaction is complete, maintain the temperature at 30°C and neutralize with sulfuric acid.

  • Filter the mixture and remove the solvent by distillation under reduced pressure.

  • To the resulting solid, add n-hexane, cool to room temperature, and filter to obtain the final product. A reported yield for a similar reaction is 93.5%[2].

Synthesis of Ester Derivatives

Synthesis of 2-(4-Chlorophenoxy)ethyl Esters

The hydroxyl group of this compound can be esterified with various carboxylic acids or their derivatives.

General Experimental Protocol (Fischer Esterification):

  • Dissolve this compound in an excess of the desired carboxylic acid or alcohol.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Heat the mixture to reflux for several hours, with continuous removal of water if necessary.

  • After the reaction is complete, cool the mixture and neutralize the excess acid.

  • Extract the ester with a suitable organic solvent.

  • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude ester, which can be further purified by distillation or chromatography.

Synthesis of Carbamate Derivatives

Synthesis of Ethyl [2-(4-chlorophenoxy)phenyl]carbamate

Carbamates are another class of derivatives with potential biological activity. Ethyl [2-(4-chlorophenoxy)phenyl]carbamate is a known impurity in the synthesis of the antidepressant Amoxapine[2].

Experimental Protocol:

  • React 2-(4-chlorophenoxy)aniline (B29517) with ethyl chloroformate in the presence of a base.

  • The reaction can be carried out in a suitable organic solvent.

  • After the reaction is complete, the product may require purification by recrystallization or chromatography to remove by-products and unreacted materials[2].

Quantitative Data Summary

DerivativeSynthesis MethodReactantsSolventCatalyst/BaseReaction Temp. (°C)Reaction Time (h)Yield (%)Melting Point (°C)
2-(2,4-Dichlorophenoxy)propionic AcidWilliamson Ether Synthesis2,4-Dichlorophenol, 2-Chloropropionic acidDMSOPotassium Hydroxide20-808-1093.5-
2-(2-(4-chlorophenoxy)phenyl)acetic acidUllmann Condensationp-Chlorophenol, o-Chlorophenylacetic acidDiethylene glycol dimethyl etherPotassium Carbonate, Copper(I) Bromide120-130~868.8-
FenofibrateWilliamson Ether Synthesis(4-chlorophenyl)(4-hydroxyphenyl)methanone, 1-methylethyl ester of 2-bromo-2-methylpropanoic acidNone (neat)Potassium Carbonate140-145477-
2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acidReductionFenofibric Acid, Sodium BorohydrideMethanol-0-40.2590133-135[3]
2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acidHydrolysisReduced Fenofibrate, Sodium HydroxideMethanol-50-602-388134-135[3]

Visualizations

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of various derivatives from a chlorophenoxy precursor.

Synthesis_Workflow cluster_start Starting Material cluster_derivatives Pharmaceutical Derivatives This compound This compound Ester Ester (e.g., 2-(4-Chlorophenoxy)ethyl acetate) This compound->Ester Esterification Carbamate Carbamate (e.g., 2-(4-Chlorophenoxy)ethyl carbamate) This compound->Carbamate Carbamoylation Carboxylic_Acid Carboxylic Acid (e.g., 2-(4-Chlorophenoxy)acetic acid) Precursor Related Precursor (e.g., 4-Chlorophenol) Precursor->Carboxylic_Acid Williamson Ether Synthesis Antifungal_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha- demethylase Disruption Membrane Disruption Lanosterol->Disruption Accumulation of toxic sterols Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane Incorporation Derivative Phenoxy Derivative Inhibition_Point Inhibition Derivative->Inhibition_Point Inhibition_Point->Lanosterol Blocks conversion Cell_Death Fungal Cell Death Disruption->Cell_Death Leads to

References

Synthesis of 2-(4-Chlorophenoxy)ethanol via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed experimental protocol for the synthesis of 2-(4-Chlorophenoxy)ethanol, a key intermediate in the development of various pharmaceutical compounds, particularly as a precursor for antifungal and antibacterial agents.[1] The described method is a variation of the Williamson ether synthesis, a robust and widely applicable method for preparing ethers.[2][3] This protocol outlines the reaction of 4-chlorophenol (B41353) with 2-chloroethanol (B45725) in the presence of a base, offering a straightforward and high-yielding route to the target compound.[4] The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is an aromatic ether containing a hydroxyl group and a chlorophenoxy moiety.[1] Its structure lends itself to further chemical modification, making it a valuable building block in medicinal chemistry. The Williamson ether synthesis, the chosen method for this protocol, involves the deprotonation of an alcohol (in this case, a phenol) to form an alkoxide (or phenoxide), which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.[2][3] This particular application utilizes 4-chlorophenol and 2-chloroethanol as the primary reactants.

Data Presentation

Physical and Chemical Properties of this compound
PropertyValue
Molecular FormulaC₈H₉ClO₂
Molecular Weight172.61 g/mol [1][5]
Melting Point30°C[1][5]
Boiling Point135-136°C at 6 mmHg[1][5]
Density1.26 g/cm³[1]
Refractive Index1.5510[1][5]
Water Solubility3.1 g/L at 25°C[1]
Reagents for Synthesis
ReagentMolecular Weight ( g/mol )QuantityMoles (equivalent)
4-Chlorophenol128.560.5 g1 equiv
2-Chloroethanol80.510.938 g (0.78 mL)3 equiv
Potassium Carbonate (K₂CO₃)138.211.61 g3 equiv
Methanol (B129727) (MeOH)32.042.5 mL-
Expected Yield
ProductTheoretical Yield (g)Actual Yield (g)Percentage Yield (%)
This compound0.6710.60490%[4]

Experimental Protocol

This protocol is adapted from a reported base-mediated selective synthesis of 2-aryloxyethanols.[4]

1. Reaction Setup:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-chlorophenol (0.5 g, 1 equiv).

  • Add methanol (2.5 mL).

  • Stir the mixture at room temperature until the 4-chlorophenol is fully dissolved.

2. Addition of Reagents:

  • To the stirring solution, add potassium carbonate (1.61 g, 3 equiv).

  • Following the addition of the base, add 2-chloroethanol (0.78 mL, 3 equiv) dropwise to the suspension.

3. Reaction:

  • Stir the reaction mixture vigorously at room temperature.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexanes/EtOAc (85:15), with an expected Rf value of 0.47 for the product.[4]

  • The reaction is typically complete within 5-24 hours.[4]

4. Work-up and Purification:

  • Upon completion of the reaction, as indicated by TLC, filter the reaction mixture to remove the inorganic salts.

  • Wash the solid residue with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product, a dark-brown liquid, can be further purified by column chromatography on silica (B1680970) gel if necessary.[4]

Visualization

SynthesisWorkflow Start Start Reagents Combine 4-Chlorophenol, K₂CO₃, and Methanol Start->Reagents Add_Chloroethanol Add 2-Chloroethanol Reagents->Add_Chloroethanol Stir Stir at Room Temperature (5-24 hours) Add_Chloroethanol->Stir TLC_Monitor Monitor by TLC Stir->TLC_Monitor TLC_Monitor->Stir Incomplete Workup Filter and Concentrate TLC_Monitor->Workup Reaction Complete Purification Column Chromatography (if necessary) Workup->Purification Product This compound Workup->Product If pure Purification->Product End End Product->End

References

Application Notes and Protocols: 2-(4-Chlorophenoxy)ethanol as a Precursor in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of agrochemicals derived from the precursor 2-(4-Chlorophenoxy)ethanol. This document details the synthesis of active compounds, their biological activities, and the underlying mechanisms of action, with a focus on herbicides, fungicides, and insecticides.

Introduction to this compound in Agrochemical Synthesis

This compound is a versatile precursor in the synthesis of a variety of agrochemicals. Its chemical structure, featuring a chlorophenoxy group and a reactive hydroxyl group, allows for its modification into several classes of active compounds. The primary application of this precursor is in the production of phenoxy herbicides, which mimic the natural plant hormone auxin, leading to uncontrolled growth and death of broadleaf weeds.[1] Additionally, derivatives of this compound have shown potential as fungicides and insecticides.[2]

Agrochemical Applications and Efficacy

The primary agrochemical application of this compound lies in its conversion to systemic herbicides that are effective in controlling broadleaf weeds in various crops. Furthermore, research has explored its derivatives for their potential as fungicides and insecticides.

Herbicidal Activity

Derivatives of this compound, such as 2,4-D and MCPA, are synthetic auxins. They are absorbed by plants and translocated to the meristems, where they induce unsustainable, uncontrolled growth, ultimately leading to the death of the plant.[3]

Table 1: Herbicidal Efficacy of this compound Derivatives

Compound/Active IngredientTarget Weed SpeciesEfficacy (EC50/ED50)Reference
2,4-DBroadleaf Weeds0.5 - 2.0 kg/ha (typical application rate)[3]
MCPABroadleaf Weeds0.25 - 1.5 kg/ha (typical application rate)[4]
Fungicidal Activity

While less common than their herbicidal counterparts, derivatives of this compound have been investigated for their antifungal properties. The mechanism of action is believed to involve the disruption of fungal cell membranes.

Table 2: Fungicidal Efficacy of this compound and its Derivatives

Compound/DerivativeFungal SpeciesMinimal Inhibitory Concentration (MIC)Reference
This compoundCandida albicans100 µg/mL[2]
Substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-olsVarious fungiHigh fungal toxicity reported[5]
Insecticidal Activity

The potential of this compound derivatives as insecticides is an emerging area of research. The mode of action is still under investigation but may involve disruption of the insect's nervous system.

Table 3: Insecticidal Efficacy of this compound Derivatives

Compound/DerivativeInsect SpeciesLethal Concentration (LC50)Reference
4-(propargyloxy) benzenesulfonamide (B165840) derivativesMythimna separata0.235 mg/mL (for most active compound)[6]
4α-alkyloxy-2-chloropodophyllotoxin derivativesMythimna separataMore potent than toosendanin[7]

Experimental Protocols

The following protocols are based on the Williamson ether synthesis, a common method for preparing phenoxy herbicides from phenols and haloacids.[4]

Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D) from this compound

This protocol is a representative synthesis and may require optimization.

Materials:

Procedure:

Step 1: Chlorination of this compound

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve this compound in anhydrous diethyl ether.

  • Cool the flask in an ice bath.

  • Slowly add thionyl chloride dropwise to the solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

  • Cool the mixture and carefully pour it onto crushed ice.

  • Separate the organic layer, wash it with saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 1-chloro-2-(4-chlorophenoxy)ethane.

Step 2: Williamson Ether Synthesis of 2,4-D

  • In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve 2,4-dichlorophenol in an aqueous solution of sodium hydroxide.

  • Heat the solution to 60-70°C.

  • Prepare a solution of chloroacetic acid in water and neutralize it with sodium hydroxide solution.

  • Slowly add the sodium chloroacetate (B1199739) solution to the 2,4-dichlorophenoxide solution.

  • After the addition, reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the crude 2,4-D.

  • Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2,4-D.

Synthesis of (4-Chloro-2-methylphenoxy)acetic acid (MCPA) from this compound

This protocol is a representative synthesis and may require optimization.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • 4-Chloro-2-methylphenol (B52076) (p-chloro-o-cresol)

  • Sodium hydroxide (NaOH)

  • Chloroacetic acid

  • Hydrochloric acid (HCl)

  • Anhydrous diethyl ether

  • Anhydrous sodium sulfate

Procedure:

Step 1: Chlorination of this compound

  • Follow the same procedure as in Step 1 for the synthesis of 2,4-D to obtain 1-chloro-2-(4-chlorophenoxy)ethane.

Step 2: Williamson Ether Synthesis of MCPA

  • In a three-necked flask, dissolve 4-chloro-2-methylphenol in an aqueous solution of sodium hydroxide.

  • Heat the solution to a gentle reflux.

  • Prepare a solution of chloroacetic acid in water and neutralize it with sodium hydroxide solution.

  • Slowly add the sodium chloroacetate solution to the refluxing solution of the sodium salt of 4-chloro-2-methylphenol.

  • Continue refluxing for 2-3 hours after the addition is complete.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the crude MCPA.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain pure MCPA.[4]

Signaling Pathways and Mechanisms of Action

Herbicidal Mode of Action: Auxin Mimicry

Phenoxy herbicides derived from this compound, such as 2,4-D and MCPA, act as synthetic auxins. In susceptible plants, these compounds bind to auxin receptors, leading to an overstimulation of auxin-responsive genes. This disrupts normal plant growth processes, causing epinasty (twisting of stems and petioles), uncontrolled cell division and elongation, and ultimately, plant death.

Auxin_Signaling_Pathway cluster_perception Auxin Perception cluster_transduction Signal Transduction cluster_response Cellular Response Auxin Synthetic Auxin (e.g., 2,4-D, MCPA) TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB Binds to SCF_TIR1 SCF-TIR1/AFB Ubiquitin Ligase TIR1_AFB->SCF_TIR1 Activates Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_TIR1 Targeted by Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits SCF_TIR1->Aux_IAA Ubiquitination Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Growth Uncontrolled Growth & Plant Death Auxin_Genes->Growth Leads to

Caption: Auxin signaling pathway disruption by synthetic auxins.

Experimental Workflow for Agrochemical Synthesis and Screening

The general workflow for developing novel agrochemicals from this compound involves synthesis, purification, characterization, and biological screening.

Agrochemical_Workflow start This compound (Precursor) synthesis Chemical Synthesis (e.g., Williamson Ether Synthesis) start->synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization screening Biological Screening characterization->screening herbicidal Herbicidal Activity Assay (EC50, ED50) screening->herbicidal Herbicide fungicidal Fungicidal Activity Assay (MIC) screening->fungicidal Fungicide insecticidal Insecticidal Activity Assay (LC50) screening->insecticidal Insecticide end Lead Compound Identification herbicidal->end fungicidal->end insecticidal->end

Caption: General workflow for agrochemical development.

Conclusion

This compound serves as a valuable and cost-effective precursor for the synthesis of important agrochemicals, particularly phenoxy herbicides. The straightforward synthetic routes and the well-understood mechanism of action of its derivatives make it an attractive starting material for further research and development in the agrochemical industry. Future research may focus on the development of novel derivatives with enhanced efficacy, broader spectrum of activity, and improved environmental profiles.

References

Application Note: Purification of 2-(4-Chlorophenoxy)ethanol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-Chlorophenoxy)ethanol is an aromatic ether that serves as an important intermediate in the synthesis of various pharmaceuticals, including antifungal and antibacterial agents, as well as herbicides.[1][2] Its efficacy in these applications is highly dependent on its purity. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, making it an ideal method for enhancing the purity of this compound post-synthesis.[3][4][5] This application note provides a detailed protocol for the purification of this compound using a mixed-solvent recrystallization method, addressing the specific challenges posed by its low melting point.

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[5] The process involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution.[4] As this solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. The impurities, ideally present in smaller concentrations, remain dissolved in the cooled solvent (mother liquor) and are subsequently separated by filtration.[3][6] For compounds that are highly soluble in one solvent and poorly soluble in another, a mixed-solvent system can be employed to achieve the optimal solubility gradient for effective crystallization.[7]

Challenges with Low Melting Point Compounds

A significant challenge in the recrystallization of this compound is its low melting point (approximately 30°C).[1] Compounds with low melting points have a tendency to "oil out," where the solid melts in the hot solvent before dissolving, forming an immiscible liquid layer instead of a homogenous solution.[7] This phenomenon hinders the formation of a pure crystal lattice upon cooling. To mitigate this, a carefully selected solvent system and controlled cooling are crucial. Using a solvent pair, such as ethanol (B145695) and water, allows for fine-tuning of the solvent's properties to dissolve the compound at a temperature below its melting point or to induce crystallization effectively from a supersaturated state.[6]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Name This compound[1][8]
CAS Number 1892-43-9[2][9]
Molecular Formula C₈H₉ClO₂[9]
Molecular Weight 172.61 g/mol [1]
Appearance White or colorless to yellow powder, lump, or clear liquid
Melting Point 30°C[1]
Boiling Point 135-136°C at 6 mmHg[1]
Water Solubility 3.1 g/L at 25°C[1]
Solubility in DMSO 50 mg/mL[1]

Table 2: Recommended Solvent System for Recrystallization

Solvent SystemRole of Each SolventRationale for Selection
Ethanol / Water Ethanol: Primary solvent (good solubility). Water: Anti-solvent (poor solubility).Ethanol is a good solvent for polar organic molecules. The addition of water as an anti-solvent reduces the overall solubility of this compound, especially upon cooling, promoting crystal formation. This system is effective for compounds with hydroxyl groups and allows for crystallization at a controlled rate, minimizing the risk of oiling out.[10][11]

Experimental Protocol

This protocol details the purification of crude this compound using a mixed-solvent system of ethanol and water.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks (appropriate sizes)

  • Heating mantle or hot plate with magnetic stirring

  • Graduated cylinders

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution:

    • Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask.

    • Add a minimal amount of the primary solvent, ethanol, to the flask (e.g., 10-15 mL).

    • Gently heat the mixture on a hot plate while stirring continuously. Add ethanol in small portions until the solid completely dissolves. Avoid adding a large excess of solvent to ensure the solution is saturated or near-saturated.[4]

  • Addition of Anti-Solvent (Hot Filtration if Necessary):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them.

    • While keeping the ethanol solution hot, slowly add the anti-solvent, deionized water, dropwise until a slight cloudiness (turbidity) appears and persists. This indicates that the solution is saturated.[7][12]

    • To ensure a homogenous solution for crystal growth, add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.[12]

  • Crystallization:

    • Remove the flask from the heat source and cover it with a watch glass.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[13]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[3]

  • Crystal Collection and Washing:

    • Collect the formed crystals by vacuum filtration using a Buchner funnel.[5]

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture (in the same approximate ratio used for crystallization) to rinse away any remaining mother liquor containing impurities.[4][13]

  • Drying:

    • Continue to draw air through the Buchner funnel for several minutes to partially dry the crystals.[3]

    • Transfer the purified crystals to a watch glass and dry them in a vacuum desiccator or a low-temperature oven (below 30°C) until a constant weight is achieved.

  • Purity Assessment:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (30°C) indicates high purity.[14]

    • Calculate the percent recovery of the purified compound.

Visualizations

Recrystallization_Workflow start Start: Crude This compound dissolve 1. Dissolution Dissolve crude solid in minimum hot ethanol. start->dissolve hot_filtration_q Insoluble impurities present? dissolve->hot_filtration_q hot_filtration 2a. Hot Gravity Filtration Remove insoluble impurities. hot_filtration_q->hot_filtration Yes add_antisolvent 2b. Add Anti-solvent Add hot water dropwise to hot ethanol solution until persistent turbidity. hot_filtration_q->add_antisolvent No hot_filtration->add_antisolvent clear_solution Add a few drops of hot ethanol to clarify. add_antisolvent->clear_solution cool_rt 3. Crystallization Cool slowly to room temperature. clear_solution->cool_rt cool_ice Cool further in an ice bath. cool_rt->cool_ice filtration 4. Collection Vacuum filter crystals using a Buchner funnel. cool_ice->filtration wash 5. Washing Rinse crystals with ice-cold ethanol/water mixture. filtration->wash dry 6. Drying Dry crystals under vacuum or in a low-temp oven. wash->dry end End: Purified Product dry->end

Caption: Experimental workflow for the purification of this compound.

References

Application Notes and Protocols for NMR Sample Preparation of 2-(4-Chlorophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of 2-(4-Chlorophenoxy)ethanol samples for Nuclear Magnetic Resonance (NMR) spectroscopy. Adherence to these guidelines is crucial for obtaining high-quality, reproducible NMR spectra essential for structural elucidation, purity assessment, and quantitative analysis in research and drug development.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Proper sample preparation is a critical first step to ensure the acquisition of high-resolution NMR spectra with a good signal-to-noise ratio. This protocol outlines the standardized procedure for preparing samples of this compound for both proton (¹H) and carbon-13 (¹³C) NMR analysis.

Materials and Equipment

  • Analyte: this compound (Solid)

  • Deuterated Solvent: Chloroform-d (CDCl₃) is a commonly used and effective solvent for this compound[1]. Other deuterated solvents such as Acetone-d₆, or DMSO-d₆ can also be used depending on solubility and experimental requirements[2][3][4].

  • Internal Standard (Optional): Tetramethylsilane (TMS) is typically added to the deuterated solvent by the manufacturer. If not present, a small amount can be added.

  • NMR Tubes: High-quality, 5 mm NMR tubes rated for the spectrometer's field strength[3].

  • Glassware: Clean and dry glass vials, Pasteur pipettes.

  • Weighing Equipment: Analytical balance with a readability of at least 0.1 mg.

  • Filtration (if necessary): Syringe filter (0.22 µm) or a Pasteur pipette with a small cotton or glass wool plug.

  • Vortex Mixer

Quantitative Data Summary

For optimal results, the following quantitative parameters for sample preparation should be followed. These values are based on general guidelines for small molecules and are applicable to this compound.

Parameter¹H NMR¹³C NMRReference(s)
Sample Mass 5-25 mg50-100 mg[2][4]
Solvent Volume 0.6-0.7 mL0.6-0.7 mL[2][4]
Concentration (Typical) 10-20 mg/mL (approx. 58-116 mM)70-150 mg/mL (approx. 0.4-0.87 M)[5]
NMR Tube Dimensions 5 mm outer diameter, 7-inch length5 mm outer diameter, 7-inch length[5]

Note: Highly concentrated samples may lead to broadened lines in ¹H NMR spectra and can be more challenging to shim[2][3]. For ¹³C NMR, a higher concentration is generally preferred to reduce acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus[2][4].

Experimental Protocol

This section details the step-by-step procedure for preparing a this compound sample for NMR analysis.

4.1. Weighing the Sample

  • Place a clean, dry glass vial on the analytical balance and tare the weight.

  • Carefully weigh the desired amount of this compound directly into the vial. For ¹H NMR, aim for 5-25 mg, and for ¹³C NMR, aim for 50-100 mg[2][4].

  • Record the exact mass of the sample.

4.2. Solvent Addition and Dissolution

  • Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial containing the sample[2][4].

  • Gently swirl or vortex the vial to dissolve the solid completely. Visually inspect the solution to ensure no particulate matter remains. The solution should be clear and homogeneous.

4.3. Sample Filtration (if necessary)

If any solid particles are visible after the dissolution step, filtration is necessary to prevent poor spectral quality.

  • Prepare a filtration pipette by tightly packing a small plug of glass wool or cotton into a Pasteur pipette.

  • Using the filtration pipette, carefully transfer the sample solution from the vial into a clean, high-quality 5 mm NMR tube. This process will remove any suspended particles that can adversely affect the magnetic field homogeneity and lead to broadened spectral lines[6].

4.4. Transfer to NMR Tube

  • If filtration was not required, directly transfer the clear solution from the vial into the NMR tube using a clean Pasteur pipette.

  • Ensure the final volume of the solution in the NMR tube is between 0.6 and 0.7 mL. This corresponds to a height of approximately 4-5 cm in a standard 5 mm tube[3]. Insufficient solvent volume can lead to difficulties in shimming the magnetic field[3].

4.5. Capping and Labeling

  • Cap the NMR tube securely to prevent solvent evaporation.

  • Label the NMR tube clearly with the sample identification. Do not use paper labels as they can affect the sample spinning in the spectrometer; write directly on the glass near the top of the tube.

4.6. Final Preparation

  • Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol (B130326) or ethanol (B145695) to remove any dust or fingerprints.

Workflow Diagram

The following diagram illustrates the key steps in the NMR sample preparation workflow for this compound.

NMR_Sample_Preparation cluster_preparation Sample Preparation cluster_filtration Quality Control cluster_transfer Final Steps weigh 1. Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve 2. Dissolve in CDCl₃ (0.6-0.7 mL) weigh->dissolve vortex 3. Vortex to Mix dissolve->vortex check_clarity Clear Solution? vortex->check_clarity filter 4a. Filter Sample check_clarity->filter No transfer 4b. Transfer to NMR Tube check_clarity->transfer Yes filter->transfer cap_label 5. Cap and Label transfer->cap_label clean 6. Clean Tube Exterior cap_label->clean to_nmr Ready for NMR Analysis clean->to_nmr

References

Application of 2-(4-Chlorophenoxy)ethanol in Antifungal Formulation Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The mechanism of action for many phenoxy compounds involves the disruption of microbial cell membranes, leading to increased permeability and leakage of cellular contents. It is hypothesized that 2-(4-Chlorophenoxy)ethanol may share this mechanism, ultimately leading to fungal cell death. However, specific studies elucidating its precise molecular targets and impact on fungal signaling pathways are not extensively documented.

Given the limited specific data, formulation studies involving this compound would necessitate a systematic evaluation of its antifungal activity, both alone and in combination with other agents, as well as comprehensive safety and stability testing. The following protocols provide a framework for such investigations, based on established methodologies for antifungal drug development.

Quantitative Data Summary

A thorough review of the existing scientific literature did not yield specific quantitative data (e.g., MIC, MFC, Zone of Inhibition) for the antifungal activity of this compound against common fungal pathogens. Researchers initiating studies on this compound will need to generate this data empirically. The tables below are provided as templates for presenting such data once it has been obtained through the experimental protocols outlined in this document.

Table 1: In Vitro Antifungal Susceptibility of this compound

Fungal SpeciesStrain IDMIC (µg/mL)MFC (µg/mL)
Candida albicansATCC 90028Data to be determinedData to be determined
Trichophyton rubrumATCC 28188Data to be determinedData to be determined
Aspergillus fumigatusATCC 204305Data to be determinedData to be determined
Malassezia furfurATCC 14521Data to be determinedData to be determined

Table 2: Zone of Inhibition for Topical Formulations of this compound

Fungal SpeciesStrain IDFormulation BaseConcentration of this compound (%)Zone of Inhibition (mm)
Candida albicansATCC 90028Cream1%Data to be determined
Trichophyton rubrumATCC 28188Gel1%Data to be determined
Candida albicansATCC 90028Cream2%Data to be determined
Trichophyton rubrumATCC 28188Gel2%Data to be determined

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antifungal efficacy of this compound and formulations containing it. These are based on standard methodologies from the Clinical and Laboratory Standards Institute (CLSI) and common practices in dermatological product development.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

This protocol outlines the broth microdilution method for determining the MIC and MFC of this compound against yeast and filamentous fungi.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal strains (e.g., Candida albicans, Trichophyton rubrum)

  • Spectrophotometer or microplate reader

  • Sabouraud Dextrose Agar (B569324) (SDA) plates

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.

  • Preparation of Fungal Inoculum:

    • For yeasts, culture the strain on SDA at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

    • For filamentous fungi, culture the strain on SDA at 30°C for 7-14 days until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL.

  • Microdilution Assay:

    • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution with RPMI-1640 to achieve a range of test concentrations (e.g., 0.125 to 128 µg/mL).

    • Add 100 µL of the fungal inoculum to each well.

    • Include a positive control well (inoculum without the test compound) and a negative control well (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and at 30°C for 48-72 hours for filamentous fungi.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes complete visual inhibition of growth. This can be confirmed by measuring the optical density at 530 nm.

  • MFC Determination:

    • From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot and subculture onto SDA plates.

    • Incubate the plates under the same conditions as the initial culture.

    • The MFC is the lowest concentration that results in no fungal growth on the subculture plates.

Protocol 2: Agar Well Diffusion Assay for Topical Formulations

This protocol is used to assess the antifungal activity of a formulated topical product containing this compound.

Materials:

  • Topical formulation of this compound (e.g., cream, gel)

  • Placebo formulation (without the active ingredient)

  • SDA plates

  • Sterile cork borer (6-8 mm diameter)

  • Fungal inoculum (prepared as in Protocol 1)

Procedure:

  • Plate Preparation: Inoculate the surface of an SDA plate evenly with the fungal suspension using a sterile cotton swab.

  • Well Creation: Create uniform wells in the agar using a sterile cork borer.

  • Application of Formulation: Fill each well with a pre-weighed amount (e.g., 50 mg) of the test formulation, placebo, and a positive control antifungal cream (e.g., 1% Clotrimazole).

  • Incubation: Incubate the plates at 30-35°C for 24-72 hours, depending on the fungal species.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is prevented) in millimeters.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and a hypothetical signaling pathway relevant to antifungal formulation studies.

Experimental_Workflow_MIC_Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solution of This compound dilution Serial Dilution in 96-well Plate stock->dilution inoculum Prepare Fungal Inoculum add_inoculum Add Fungal Inoculum to Wells inoculum->add_inoculum dilution->add_inoculum incubation Incubate Plates add_inoculum->incubation mic Determine MIC (Visual/Spectrophotometric) incubation->mic mfc_subculture Subculture from Clear Wells mic->mfc_subculture mfc Determine MFC mfc_subculture->mfc

Workflow for MIC/MFC Determination.

Agar_Well_Diffusion_Workflow start Start prep_plate Prepare Inoculated Agar Plate start->prep_plate create_wells Create Wells in Agar prep_plate->create_wells apply_formulation Apply Test, Placebo, and Control Formulations create_wells->apply_formulation incubate Incubate Plates apply_formulation->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones end End measure_zones->end

Workflow for Agar Well Diffusion Assay.

Hypothetical_Signaling_Pathway cluster_compound Antifungal Action cluster_membrane Fungal Cell Membrane cluster_downstream Downstream Effects compound This compound membrane Cell Membrane Disruption compound->membrane permeability Increased Permeability membrane->permeability leakage Leakage of Cellular Contents permeability->leakage inhibition Inhibition of Metabolic Processes leakage->inhibition death Fungal Cell Death inhibition->death

Hypothetical Mechanism of Action.

Anwendungs- und Protokollhandbuch zur Derivatisierung von 2-(4-Chlorphenoxy)ethanol für die GC-Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Die gaschromatographische (GC) Analyse von polaren Molekülen wie 2-(4-Chlorphenoxy)ethanol stellt aufgrund ihrer geringen Flüchtigkeit und möglichen thermischen Instabilität eine Herausforderung dar. Die Derivatisierung ist ein entscheidender Schritt, um diese Verbindungen in flüchtigere und thermisch stabilere Analoga umzuwandeln, die für die GC-Analyse geeignet sind. Diese Application Note beschreibt detaillierte Protokolle für die Silylierung und Acylierung von 2-(4-Chlorphenoxy)ethanol, um eine robuste und empfindliche quantitative Analyse mittels GC-MS und GC-ECD zu ermöglichen.

Chemische Derivatisierungsreaktionen

Die beiden primären Methoden, die hier beschrieben werden, sind die Silylierung, bei der die aktive Hydroxylgruppe durch eine Trimethylsilyl-(TMS)-Gruppe ersetzt wird, und die Acylierung, bei der ein Pentafluorbenzoyl-(PFB)-Ester gebildet wird.

G cluster_silylation Silylierungsreaktion cluster_acylation Acylierungsreaktion Analyte_S 2-(4-Chlorphenoxy)ethanol (HO-CH2-CH2-O-Ar-Cl) Product_S TMS-Derivat ((CH3)3SiO-CH2-CH2-O-Ar-Cl) Analyte_S->Product_S + Reagent_S BSTFA (Bis(trimethylsilyl)trifluoracetamid) Reagent_S->Product_S Analyte_A 2-(4-Chlorphenoxy)ethanol (HO-CH2-CH2-O-Ar-Cl) Product_A PFB-Ester (C6F5CO-O-CH2-CH2-O-Ar-Cl) Analyte_A->Product_A + Reagent_A PFBCl (Pentafluorobenzoylchlorid) Reagent_A->Product_A

Abbildung 1: Schematische Darstellung der Derivatisierungsreaktionen.

Quantitative Datenzusammenfassung

Die folgende Tabelle fasst die typischen Reaktionsbedingungen und erwarteten Leistungsdaten für jede Derivatisierungsmethode zusammen. Die Daten für LOD und LOQ basieren auf Analysen verwandter Chlorphenole und können als Ausgangspunkt für die Methodenentwicklung dienen.[1][2]

ParameterSilylierung (GC-MS)Acylierung (GC-ECD)
Derivatisierungsreagenz BSTFA (+1% TMCS)Pentafluorobenzoylchlorid (PFBCl)
Lösungsmittel Aceton, PyridinHexan, Toluol
Temperatur Raumtemperatur - 80°C60°C
Reaktionszeit 15 Sekunden - 30 Minuten45 Minuten
Geschätzter LOD 1 - 10 pg0.1 - 1 pg
Geschätzter LOQ 5 - 50 pg0.5 - 5 pg
Vorteile Schnelle Reaktion, saubere ProdukteHohe Empfindlichkeit mit ECD
Nachteile Feuchtigkeitsempfindlich, Derivate können instabil seinLängere Reaktionszeit, Reagenzien können Artefakte erzeugen

Experimentelle Protokolle

Protokoll 1: Silylierung mit BSTFA für die GC-MS-Analyse

Dieses Protokoll beschreibt die Umwandlung von 2-(4-Chlorphenoxy)ethanol in sein Trimethylsilyl-(TMS)-Derivat zur Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Die Silylierung erhöht die Flüchtigkeit und thermische Stabilität des Analyten.[3]

Materialien:

  • 2-(4-Chlorphenoxy)ethanol Standard

  • Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)

  • Aceton (wasserfrei, GC-Qualität)

  • Pyridin (wasserfrei, GC-Qualität)

  • Reaktionsgefäße (z.B. 2-ml-GC-Vials mit Kappen)

  • Heizblock oder Wasserbad

  • Stickstoffgas zum Trocknen

  • Mikrospritzen

Arbeitsablauf:

G start Probenvorbereitung step1 Einwaage oder Aliquot der Probe in ein GC-Vial geben start->step1 step2 Lösungsmittel unter sanftem Stickstoffstrom eindampfen step1->step2 step3 100 µL Aceton zugeben step2->step3 step4 50 µL BSTFA (+1% TMCS) und 25 µL Pyridin zugeben step3->step4 step5 Vial verschließen und mischen step4->step5 step6 Bei 65°C für 20 Minuten inkubieren (für schnelle Reaktion: 15s bei RT in Aceton) step5->step6 step7 Auf Raumtemperatur abkühlen lassen step6->step7 step8 Direkte Injektion in den GC-MS step7->step8 end Analyse step8->end

Abbildung 2: Arbeitsablauf für die Silylierungs-Derivatisierung.

Detailliertes Vorgehen:

  • Überführen Sie eine bekannte Menge des 2-(4-Chlorphenoxy)ethanol-Standards oder der Probelösung in ein 2-ml-GC-Vial.

  • Trocknen Sie die Probe unter einem sanften Stickstoffstrom bei Raumtemperatur oder leicht erhöhter Temperatur (max. 40°C) zur Trockne ein. Es ist entscheidend, dass die Probe wasserfrei ist, da Wasser mit dem Silylierungsreagenz reagiert.

  • Geben Sie 100 µL wasserfreies Aceton in das Vial, um den Rückstand aufzulösen. Die Reaktion in Aceton ist extrem schnell und kann bei Raumtemperatur innerhalb von 15 Sekunden abgeschlossen sein.[2]

  • Fügen Sie 50 µL BSTFA (+1% TMCS) und 25 µL wasserfreies Pyridin hinzu. Pyridin wirkt als Katalysator, insbesondere bei sterisch gehinderten Hydroxylgruppen.

  • Verschließen Sie das Vial sofort und mischen Sie den Inhalt durch kurzes Schütteln oder Vortexen.

  • Für eine vollständige Reaktion, insbesondere bei komplexen Matrices, erhitzen Sie das Vial für 20 Minuten bei 65°C.[1]

  • Lassen Sie das Vial vor der Analyse auf Raumtemperatur abkühlen.

  • Injizieren Sie 1 µL der derivatisierten Lösung in das GC-MS-System.

GC-MS Parameter (Beispiel):

  • Säule: DB-5ms (30 m x 0.25 mm ID, 0.25 µm Filmdicke) oder äquivalent

  • Trägergas: Helium, konstante Flussrate 1.2 mL/min

  • Injektor: Splitless, 280°C

  • Ofenprogramm: 80°C für 2 min, dann mit 15°C/min auf 280°C, 5 min halten

  • MS-Transferline: 280°C

  • Ionenquelle: 230°C, Elektronenstoßionisation (EI) bei 70 eV

  • Scan-Bereich: m/z 50-550

Protokoll 2: Acylierung mit PFBCl für die GC-ECD-Analyse

Dieses Protokoll beschreibt die Bildung des Pentafluorbenzoyl-(PFB)-Esters von 2-(4-Chlorphenoxy)ethanol. Die Einführung der stark elektronegativen PFB-Gruppe ermöglicht eine hoch empfindliche Detektion mittels Elektroneneinfangdetektor (ECD).

Materialien:

  • 2-(4-Chlorphenoxy)ethanol Standard

  • Pentafluorobenzoylchlorid (PFBCl)

  • Hexan (wasserfrei, GC-Qualität)

  • Triethylamin (TEA) oder Pyridin als Base

  • Gesättigte Natriumbicarbonatlösung

  • Wasserfreies Natriumsulfat

  • Reaktionsgefäße

  • Heizblock oder Wasserbad

Arbeitsablauf:

G start Probenvorbereitung step1 Probe in Hexan lösen (ca. 1 mL) start->step1 step2 50 µL Triethylamin und 25 µL PFBCl zugeben step1->step2 step3 Vial verschließen und mischen step2->step3 step4 Bei 60°C für 45 Minuten inkubieren step3->step4 step5 Auf Raumtemperatur abkühlen lassen step4->step5 step6 Mit 1 mL NaHCO3-Lösung waschen, um überschüssiges Reagenz zu entfernen step5->step6 step7 Organische Phase abtrennen und über Na2SO4 trocknen step6->step7 step8 Lösungsmittel auf Zielvolumen einengen und in GC-Vial überführen step7->step8 end Analyse step8->end

Abbildung 3: Arbeitsablauf für die Acylierungs-Derivatisierung.

Detailliertes Vorgehen:

  • Lösen Sie den getrockneten Probenrückstand in 1 mL Hexan in einem geeigneten Reaktionsgefäß.

  • Fügen Sie 50 µL Triethylamin (oder Pyridin) als Säurefänger und anschließend 25 µL PFBCl hinzu.

  • Verschließen Sie das Gefäß sofort und mischen Sie den Inhalt gründlich.

  • Erhitzen Sie die Mischung für 45 Minuten bei 60°C.[4][5]

  • Lassen Sie die Reaktion auf Raumtemperatur abkühlen.

  • Fügen Sie 1 mL gesättigte Natriumbicarbonatlösung hinzu, um überschüssiges PFBCl und das entstandene HCl zu neutralisieren. Schütteln Sie vorsichtig (Druckentwicklung möglich).

  • Trennen Sie die obere organische Phase ab und trocknen Sie sie über einer kleinen Menge wasserfreiem Natriumsulfat.

  • Überführen Sie die getrocknete organische Phase in ein GC-Vial. Bei Bedarf kann das Lösungsmittel unter einem sanften Stickstoffstrom auf ein geeignetes Endvolumen eingeengt werden.

  • Injizieren Sie 1 µL der Lösung in das GC-ECD-System.

GC-ECD Parameter (Beispiel):

  • Säule: DB-5 oder HP-5 (30 m x 0.32 mm ID, 0.25 µm Filmdicke)

  • Trägergas: Stickstoff oder Argon/Methan, Flussrate 2 mL/min

  • Injektor: Splitless, 250°C

  • Ofenprogramm: 100°C für 1 min, dann mit 20°C/min auf 280°C, 5 min halten

  • Detektor: ECD, 300°C

Sicherheitsvorkehrungen

Derivatisierungsreagenzien wie BSTFA und PFBCl sind reaktiv, feuchtigkeitsempfindlich und potenziell gesundheitsschädlich. Alle Arbeiten sollten in einem gut belüfteten Abzug unter Verwendung geeigneter persönlicher Schutzausrüstung (Schutzbrille, Handschuhe, Laborkittel) durchgeführt werden. Lesen Sie die Sicherheitsdatenblätter der verwendeten Chemikalien vor Gebrauch sorgfältig durch.

References

Application Notes and Protocols: Synthesis of Novel Fungicides Utilizing 2-(4-Chlorophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel fungicides derived from 2-(4-Chlorophenoxy)ethanol. The protocols and data presented are intended to guide researchers in the development of new antifungal agents. This compound, a known antifungal agent, serves as a key building block in the synthesis of more potent and broad-spectrum fungicides.[1]

Synthesis of 2-(4-Chlorophenoxy)-1-(3-pyridyl)ethan-1-ol Derivatives

A series of novel 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ol derivatives have been synthesized and shown to possess significant fungicidal activity.[2][3] The synthesis involves the reaction of substituted 3-(oxiranyl)pyridines with 4-chlorophenol (B41353) or sodium 4-chlorophenoxide.[2] This approach has led to the development of compounds with high fungal toxicity.[2][3]

Experimental Protocol: General Synthesis Procedure[2][3]

The synthesis of 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ol derivatives is achieved through the reaction of a 2-substituted 3-(2-oxiranyl)pyridine with 4-chlorophenol in the presence of sodium isopropylate.

Materials:

  • 2-substituted 3-(2-oxiranyl)pyridine

  • 4-chlorophenol

  • Sodium isopropylate

  • 2-propanol

  • Ether

  • Chloroform (B151607)

  • 10% NaOH solution

  • Saturated NaCl solution

  • MgSO₄

  • Silica (B1680970) gel for column chromatography

  • Eluent (e.g., chloroform–ethanol, 20:1)

Procedure:

  • A solution of 4-chlorophenol (6 mmol) and sodium isopropylate (3 mmol) in 2-propanol (20 ml) is added to a solution of the appropriate 2-substituted 3-(2-oxiranyl)pyridine.

  • The ether is distilled off in a vacuum.

  • The resulting solution is heated for 6 hours at 50-60°C.

  • After cooling, the reaction mixture is poured into water (25 ml) and left overnight.

  • The separated oil is dissolved in chloroform.

  • The chloroform solution is washed with 10% NaOH solution (4 x 14 ml) and then with a saturated NaCl solution.

  • The organic phase is dried over MgSO₄, and the solvent is distilled off.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., chloroform–ethanol, 20:1).

Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Oxiranylpyridine 2-substituted 3-(2-oxiranyl)pyridine Reaction Reaction in 2-propanol (50-60°C, 6h) Oxiranylpyridine->Reaction Chlorophenol 4-chlorophenol Chlorophenol->Reaction NaOPr Sodium isopropoxide NaOPr->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Drying Drying (MgSO4) Workup->Drying Purification Column Chromatography Drying->Purification Product 2-(4-chlorophenoxy)-1- (3-pyridyl)ethan-1-ol Derivative Purification->Product

Synthetic workflow for 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ol derivatives.

Fungicidal Activity

The synthesized compounds were tested for their fungicidal activity against a range of plant pathogenic fungi. The results, presented as the percentage drop in radial growth of the fungal mycelium, are summarized below.

Quantitative Data: Fungicidal Activity of Synthesized Compounds

The following table summarizes the fungicidal activity of synthesized 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ol derivatives at a concentration of 30 mg/l.[2]

CompoundVenturia inaequalisFusarium moniliformeFusarium oxysporumHelminthosporium sativumSclerotinia sclerotiorum
2 99-100%90-98%99-100%99-100%0-49%
3 70-89%90-98%70-89%99-100%0-49%
4 50-69%50-69%0-49%50-69%50-69%
5 0-49%0-49%70-89%50-69%0-49%
Standard *50-69%90-98%70-89%50-69%50-69%

*Standard: Commercial fungicide triadimefon.[2][3]

Structure-Activity Relationship

The data suggests a relationship between the structure of the synthesized compounds and their fungicidal activity.

SAR cluster_compound2 Compound 2 cluster_compound3 Compound 3 cluster_compound4 Compound 4 cluster_compound5 Compound 5 C2 High Activity (Broad Spectrum) C3 Moderate to High Activity C2->C3 Structural Modification Leads to C4 Moderate Activity C3->C4 Further Modification Leads to C5 Variable Activity C4->C5 Further Modification Leads to

Logical relationship of structure-activity for synthesized fungicides.

Protocol for Antifungal Activity Screening

This protocol outlines a general method for determining the in vitro antifungal activity of synthesized compounds using the agar (B569324) diffusion method.

Materials:

  • Synthesized compounds

  • Fungal cultures (Venturia inaequalis, Fusarium moniliforme, Fusarium oxysporum, Helminthosporium sativum, Sclerotinia sclerotiorum)

  • Potato Dextrose Agar (PDA)

  • Solvent (e.g., DMSO)

  • Sterile petri dishes

  • Sterile filter paper discs

  • Incubator

Procedure:

  • Preparation of Fungal Plates: Prepare PDA medium and pour it into sterile petri dishes. Allow the agar to solidify. Inoculate the center of each plate with a small disc of the respective fungal mycelium.

  • Preparation of Compound Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to achieve the desired concentration (e.g., 30 mg/l).

  • Application of Compounds: Impregnate sterile filter paper discs with the compound solutions. Place the discs on the agar surface at a distance from the fungal inoculum. A disc impregnated with the solvent alone serves as a negative control. A standard fungicide (e.g., triadimefon) is used as a positive control.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a specified period, or until the mycelial growth in the control plate has reached the edge of the dish.

  • Data Collection: Measure the diameter of the zone of inhibition of fungal growth around each disc. The percentage inhibition of mycelial growth can be calculated relative to the control.

These protocols and data provide a foundational framework for the synthesis and evaluation of novel fungicides based on the this compound scaffold. Further optimization of the chemical structure may lead to the discovery of even more potent and selective antifungal agents.

References

Application Notes and Protocols for the Scale-up Synthesis of 2-(4-Chlorophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenoxy)ethanol is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its efficient and safe production on a larger scale is critical for drug development and commercial manufacturing. These application notes provide a comprehensive overview of the considerations and protocols for the scale-up synthesis of this compound, focusing on the Williamson ether synthesis route. The information presented is intended to guide researchers and process chemists in developing a robust, safe, and economical manufacturing process.

Synthesis Pathway: Williamson Ether Synthesis

The most common and industrially viable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 4-chlorophenoxide reacts with an ethylene (B1197577) halo-compound, typically 2-chloroethanol (B45725) or ethylene oxide.

Reaction Scheme:

Key Considerations for Scale-up

Scaling up the synthesis of this compound from the laboratory to an industrial setting requires careful consideration of several factors to ensure safety, efficiency, and product quality.

Reaction Conditions and Stoichiometry

The choice of reagents, solvents, and reaction parameters is crucial for a successful scale-up.

  • Base Selection: Sodium hydroxide (B78521) (NaOH) is a cost-effective and commonly used base for deprotonating 4-chlorophenol (B41353). The use of stronger bases like sodium hydride (NaH) is generally avoided on a large scale due to safety concerns and higher costs.

  • Reactant Stoichiometry: A slight excess of the ethylene source (e.g., 2-chloroethanol) is often used to ensure complete conversion of the 4-chlorophenol. However, a large excess should be avoided to minimize side reactions and purification challenges.

  • Solvent Selection: The choice of solvent is critical for reaction kinetics, temperature control, and product isolation. While aprotic polar solvents like DMF or DMSO can accelerate the reaction, their high boiling points and potential for decomposition can complicate purification and waste disposal on a large scale. The use of a phase-transfer catalyst can enable the use of less hazardous and more easily recoverable solvents like toluene.

  • Temperature Control: The Williamson ether synthesis is an exothermic reaction.[1] Effective heat management is critical to prevent runaway reactions and the formation of byproducts. The reactor should be equipped with an efficient cooling system.

  • Mixing: Adequate mixing is essential to ensure efficient mass and heat transfer, especially in heterogeneous reaction mixtures. The choice of agitator and mixing speed should be carefully considered based on the reactor geometry and the physical properties of the reactants and solvent.

Process Intensification and Optimization

To improve the efficiency, safety, and environmental footprint of the synthesis, several process intensification strategies can be employed.

  • Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide - TBAB), can significantly enhance the reaction rate.[2] PTC facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the reaction with the alkylating agent occurs.[2] This allows for the use of biphasic solvent systems (e.g., toluene/water), which simplifies product isolation and catalyst recycling.[2]

  • Continuous Flow Synthesis: Transitioning from batch to continuous flow processing can offer several advantages, including improved heat and mass transfer, enhanced safety, and more consistent product quality.[3][4] Microreactors or packed bed reactors can be utilized for this purpose.

Downstream Processing and Purification

The purification of this compound on a large scale requires efficient and scalable methods.

  • Work-up: After the reaction is complete, the mixture is typically quenched with water to dissolve inorganic salts. The organic layer containing the product is then separated.

  • Solvent Removal: The solvent is removed under reduced pressure.

  • Distillation: Vacuum distillation is the most common method for purifying the crude product to achieve high purity.

  • Crystallization: If further purification is required, crystallization from a suitable solvent can be employed.

Safety and Environmental Considerations
  • Hazardous Reagents: 4-Chlorophenol is toxic and corrosive. 2-Chloroethanol is also toxic. Appropriate personal protective equipment (PPE) and engineering controls are essential when handling these materials.

  • Waste Management: The process generates aqueous waste containing inorganic salts and potentially unreacted starting materials. Organic waste will consist of the solvent and distillation residues. All waste streams must be handled and disposed of in accordance with local environmental regulations. The management of waste from chloroaromatic compound production requires special attention due to the potential for the formation of persistent organic pollutants.[5]

  • Green Chemistry Metrics: To assess the environmental impact and sustainability of the process, green chemistry metrics such as Atom Economy, E-Factor, and Process Mass Intensity (PMI) should be calculated and optimized.[6][7][8][9]

Experimental Protocols

Laboratory-Scale Synthesis (Illustrative)

This protocol is for illustrative purposes and should be optimized for specific laboratory conditions.

Materials:

  • 4-Chlorophenol

  • Sodium hydroxide

  • 2-Chloroethanol

  • Toluene

  • Tetrabutylammonium bromide (TBAB)

  • Hydrochloric acid (for neutralization)

  • Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

  • To a stirred solution of 4-chlorophenol (1 eq.) in toluene, add a 50% aqueous solution of sodium hydroxide (1.1 eq.).

  • Add a catalytic amount of TBAB (0.05 eq.).

  • Heat the mixture to reflux (approximately 80-90 °C).

  • Slowly add 2-chloroethanol (1.2 eq.) to the reaction mixture.

  • Continue refluxing and monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction to room temperature and add water to dissolve the salts.

  • Separate the organic layer and wash it with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Scale-up Protocol Considerations

When scaling up the synthesis, the following points should be addressed:

  • Reactor Selection: A glass-lined or stainless steel reactor with good agitation and temperature control is recommended. For highly exothermic reactions, a reactor with a high surface area to volume ratio is preferable.[10]

  • Reagent Addition: For large-scale reactions, the addition of reagents, especially the alkylating agent, should be done slowly and in a controlled manner to manage the heat of reaction.

  • Process Analytical Technology (PAT): Implement PAT to monitor critical process parameters in real-time.[11][12] This can include:

    • FTIR/Raman Spectroscopy: To monitor the concentration of reactants and products.

    • Temperature and Pressure Sensors: To ensure the reaction is proceeding under the desired conditions.

    • pH Probes: To monitor the basicity of the reaction mixture.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

ParameterConventional Williamson SynthesisPhase-Transfer Catalysis (PTC)
Base Sodium HydroxideSodium Hydroxide
Solvent DMF or DMSOToluene/Water
Catalyst NoneQuaternary Ammonium Salt (e.g., TBAB)
Temperature 80-120 °C80-90 °C
Reaction Time 8-12 hours4-6 hours
Typical Yield 70-85%>90%
Purity GoodHigh
Scale-up Challenges High boiling point solvents, difficult work-upCatalyst separation and recycling
Safety Considerations High temperatures, potentially hazardous solventsFlammable organic solvents
Environmental Impact High E-Factor due to solvent useLower E-Factor, potential for solvent recycling

Table 2: Key Process Parameters for Scale-up

ParameterRecommended RangeMonitoring Method
Temperature 80-90 °CTemperature Probe
Pressure AtmosphericPressure Gauge
Agitation Speed 100-300 RPM (Vessel Dependent)Tachometer
pH >12pH Probe
Reactant Concentration Varies with scaleIn-line FTIR/Raman
Product Formation Monitor disappearance of starting materialIn-line FTIR/Raman, GC

Visualizations

Synthesis Workflow

G Synthesis Workflow for this compound cluster_0 Reaction Stage cluster_1 Work-up and Isolation cluster_2 Purification Reactants 4-Chlorophenol 2-Chloroethanol Sodium Hydroxide (PTC Catalyst) Reactor Stirred Tank Reactor 80-90°C, 4-6h Reactants->Reactor Solvent Toluene/Water Solvent->Reactor Quenching Addition of Water Reactor->Quenching Reaction Mixture Phase_Separation Separation of Organic and Aqueous Layers Quenching->Phase_Separation Washing Washing of Organic Layer Phase_Separation->Washing Drying Drying over Na2SO4 Washing->Drying Solvent_Removal Rotary Evaporation Drying->Solvent_Removal Crude_Product Crude this compound Solvent_Removal->Crude_Product Purification_Method Vacuum Distillation Crude_Product->Purification_Method Final_Product Pure this compound Purification_Method->Final_Product

Caption: Workflow for the synthesis of this compound.

Key Scale-up Considerations

G Key Scale-up Considerations cluster_params Process Parameters cluster_tech Technology cluster_safety Safety & Environment ScaleUp Scale-up Synthesis HeatManagement Heat Management ScaleUp->HeatManagement MassTransfer Mass Transfer (Mixing) ScaleUp->MassTransfer Kinetics Reaction Kinetics ScaleUp->Kinetics ReactorDesign Reactor Design ScaleUp->ReactorDesign PAT Process Analytical Technology (PAT) ScaleUp->PAT Purification Downstream Processing ScaleUp->Purification Safety Handling of Hazardous Materials ScaleUp->Safety Waste Waste Management ScaleUp->Waste GreenMetrics Green Chemistry Metrics ScaleUp->GreenMetrics

Caption: Key considerations for the scale-up of chemical synthesis.

Conclusion

The scale-up synthesis of this compound via the Williamson ether synthesis is a well-established and efficient process. By carefully considering reaction conditions, employing process intensification strategies like phase-transfer catalysis, and implementing robust process control through PAT, a safe, economical, and environmentally responsible manufacturing process can be developed. These application notes provide a framework for researchers and drug development professionals to successfully navigate the challenges of scaling up this important chemical synthesis.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 2-(4-Chlorophenoxy)ethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 2-(4-Chlorophenoxy)ethanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges and streamline your experimental workflow.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the Williamson ether synthesis.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete deprotonation of 4-chlorophenol (B41353).Use a stronger base (e.g., NaH) or ensure the base (e.g., NaOH, KOH) is fresh and anhydrous. Use a slight excess of the base.
Poor quality of reagents.Use freshly distilled or purified 4-chlorophenol and 2-chloroethanol (B45725). Ensure solvents are anhydrous.
Reaction temperature is too low.Increase the reaction temperature. For less reactive substrates, refluxing in a higher boiling point solvent like DMF may be necessary.[1]
Insufficient reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, extend the reaction time.
Formation of Side Products (e.g., alkene) E2 elimination is competing with the desired SN2 reaction.This is more likely with secondary or tertiary alkyl halides, but 2-chloroethanol is a primary halide, minimizing this risk. However, to further favor substitution, use a less sterically hindered base and a lower reaction temperature.
C-alkylation of the phenoxide.The phenoxide ion is an ambident nucleophile and can undergo alkylation on the aromatic ring. Using polar aprotic solvents like DMF or acetonitrile (B52724) can favor O-alkylation.
Difficulty in Product Purification Product co-elutes with starting material during column chromatography.Optimize the solvent system for chromatography. A gradient elution may provide better separation.
Emulsion formation during aqueous work-up.Add a small amount of brine to the aqueous layer to help break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through the Williamson ether synthesis.[2] This reaction proceeds via an S(_N)2 mechanism.[2] First, a strong base is used to deprotonate the hydroxyl group of 4-chlorophenol, forming a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile and attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride leaving group to form the ether linkage.[3]

Q2: How does the choice of base affect the reaction?

A2: The choice of base is critical for the initial deprotonation of 4-chlorophenol. Stronger bases like sodium hydride (NaH) will ensure complete and rapid formation of the phenoxide, which can lead to higher yields.[2] More common and less hazardous bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are also effective, particularly when used in a phase-transfer catalysis system or with polar aprotic solvents.[1] Weaker bases like potassium carbonate (K(2)CO(_3)) can also be used but may require higher temperatures and longer reaction times.

Q3: What is the optimal solvent for this reaction?

A3: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are generally preferred for Williamson ether synthesis.[2][4] These solvents can effectively solvate the cation of the phenoxide without strongly solvating the nucleophilic oxygen atom, thus increasing its reactivity. Protic solvents like ethanol (B145695) can also be used, but they may slow down the reaction by solvating the phenoxide ion through hydrogen bonding.[1]

Q4: Can other haloethanols be used instead of 2-chloroethanol?

A4: Yes, 2-bromoethanol (B42945) or 2-iodoethanol (B1213209) can also be used. The reactivity of the alkyl halide in S(_N)2 reactions follows the trend I > Br > Cl. Therefore, using 2-iodoethanol would likely result in a faster reaction rate. However, 2-chloroethanol is often chosen due to its lower cost and wider availability.

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A spot of the reaction mixture is placed on a TLC plate alongside spots of the starting materials (4-chlorophenol and 2-chloroethanol). The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction.

Data Presentation

The following table summarizes the expected yield of this compound under various reaction conditions, based on typical outcomes for Williamson ether synthesis of similar aryl ethers.

Base Solvent Temperature (°C) Reaction Time (h) Typical Yield (%) Notes
NaOHEthanolReflux (~78)6 - 1260 - 75A common and cost-effective method.
KOHDMF80 - 1004 - 875 - 90Higher yields are often achieved in polar aprotic solvents.[1]
K(_2)CO(_3)AcetoneReflux (~56)12 - 2470 - 85A milder base that may require longer reaction times.
NaHTHFReflux (~66)2 - 685 - 95A strong base leading to faster reaction and high yields.[2]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound using NaOH in Ethanol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorophenol (1.0 equivalent) in ethanol.

  • Base Addition: To the stirred solution, add a solution of sodium hydroxide (1.1 equivalents) in water or add solid NaOH pellets.

  • Formation of Phenoxide: Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the sodium 4-chlorophenoxide.

  • Addition of Alkyl Halide: Add 2-chloroethanol (1.05 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature with vigorous stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 6-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the residue, add water and extract the aqueous layer three times with diethyl ether or ethyl acetate.

    • Combine the organic extracts and wash them with a dilute NaOH solution to remove any unreacted 4-chlorophenol, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel.

Mandatory Visualizations

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow A Reaction Setup: Dissolve 4-chlorophenol in solvent B Base Addition: Add base to form phenoxide A->B C Alkyl Halide Addition: Add 2-chloroethanol B->C D Reaction: Heat to reflux and monitor by TLC C->D E Work-up: Solvent removal, extraction, and washing D->E F Purification: Vacuum distillation or column chromatography E->F G Product Characterization: NMR, IR, Mass Spec F->G Troubleshooting_Guide Start Low Product Yield Q1 Is starting material consumed (TLC)? Start->Q1 Action1 Increase reaction time and/or temperature Q1->Action1 No Q2 Check base strength and purity Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q1 Action2 Use stronger or fresh base Q2->Action2 Q3 Significant side products observed? Q2->Q3 Action3 Optimize solvent and temperature for O-alkylation Q3->Action3 Yes Action4 Review work-up and purification procedures Q3->Action4 No A3_Yes Yes A3_No No

References

Technical Support Center: Synthesis of 2-(4-Chlorophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4-Chlorophenoxy)ethanol and addressing issues of low yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and industrially significant method is the Williamson ether synthesis.[1] This reaction involves the deprotonation of an alcohol (in this case, 4-chlorophenol) to form a nucleophilic alkoxide ion, which then attacks an electrophilic alkyl halide (such as 2-chloroethanol (B45725) or ethylene (B1197577) chlorohydrin) in an SN2 reaction to form the ether.[1][2][3]

Q2: What are the critical factors influencing the yield of this synthesis?

The primary factors that determine the success and yield of the reaction include the purity of reagents, the strength and stoichiometry of the base used, the choice of solvent, the reaction temperature, and the reaction time.[4] Inadequate control over any of these parameters can lead to incomplete reactions or the formation of unwanted side products.

Q3: What are the most common side reactions that lower the yield?

The main competing reaction is the E2 elimination, especially if the alkyl halide is sterically hindered or a strong, bulky base is used.[2] However, with a primary alkyl halide like 2-chloroethanol, this is less of a concern.[1] Other potential issues include side reactions with the solvent if it is protic (like ethanol) or hydrolysis of intermediates if water is present in the reaction mixture.[4][5]

Troubleshooting Guide for Low Yield

Issue 1: Very Low or No Product Formation

If you are experiencing extremely low yields or are unable to isolate any product, consider the following critical parameters.

Q: My reaction doesn't seem to be working at all. What are the first things I should check?

A:

  • Reagent Quality and Purity: Ensure all your starting materials are pure and, crucially, anhydrous. 4-Chlorophenol (B41353) can absorb moisture, and any water present can quench the highly reactive phenoxide intermediate.[4] Solvents must be thoroughly dried, as water will reduce the nucleophilicity of the alkoxide.[6]

  • Base Strength and Stoichiometry: The base is critical for deprotonating the 4-chlorophenol. Phenols are more acidic than aliphatic alcohols, so a moderately strong base is sufficient.[7]

    • Weaker Bases (e.g., K₂CO₃): Often require higher temperatures and longer reaction times. Ensure you are using at least 1.5 equivalents to drive the deprotonation to completion.[4]

    • Stronger Bases (e.g., NaH, NaOH): Sodium hydride (NaH) is very effective in aprotic solvents, while sodium hydroxide (B78521) (NaOH) can be used in aqueous or phase-transfer conditions.[4][8] Using a strong base ensures the complete formation of the phenoxide.

  • Solvent Choice: The solvent plays a key role in an SN2 reaction.

    • Recommended: Polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are ideal. They solvate the cation (e.g., Na⁺ or K⁺), leaving the phenoxide anion highly nucleophilic and reactive.[4]

    • Not Recommended: Protic solvents like ethanol (B145695) or water can form hydrogen bonds with the phenoxide, creating a solvent cage that reduces its nucleophilicity and slows the reaction.[5][9]

Issue 2: Incomplete Reaction and Low Conversion

If you are isolating product, but also recovering a significant amount of unreacted 4-chlorophenol, the reaction has likely not gone to completion.

Q: My TLC analysis shows a large amount of remaining 4-chlorophenol. How can I improve the conversion rate?

A:

  • Increase Reaction Time: Williamson ether syntheses can be slow and may require extended periods to reach completion.[1] Monitor the reaction's progress using Thin-Layer Chromatography (TLC). The reaction is finished when the spot for 4-chlorophenol has disappeared.[4] Reaction times of 12-18 hours are not uncommon.[4]

  • Increase Reaction Temperature: Gently increasing the temperature can significantly accelerate the reaction rate. A moderate increase to around 80-110 °C is often effective.[4] However, be aware that excessively high temperatures can promote side reactions.

  • Check Stoichiometry: Ensure the alkylating agent (2-chloroethanol) is not the limiting reagent. Using a slight excess (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion.

Issue 3: Difficulty with Product Purification

Isolating a pure product is essential for obtaining an accurate yield.

Q: I am having trouble purifying my final product. What are the recommended methods?

A:

  • Work-up Procedure: After the reaction, a standard aqueous work-up is necessary. This typically involves:

    • Diluting the reaction mixture with water.

    • Extracting the product into an organic solvent like diethyl ether or ethyl acetate.[8]

    • Washing the organic layer with a dilute base (e.g., 5% NaOH) to remove any unreacted 4-chlorophenol, followed by a brine wash.[8]

    • Drying the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.[4][7]

  • Final Purification:

    • Vacuum Distillation: This is an effective method for purifying the crude product on a larger scale.[4] The boiling point of this compound is approximately 135-136 °C at 6 mmHg.[10]

    • Column Chromatography: For smaller scales or to remove persistent impurities, column chromatography on silica (B1680970) gel is a standard and effective technique.[4][6]

Data and Parameters

Table 1: Physical Properties of Key Compounds
CompoundMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)
This compound172.61135-136 (at 6 mmHg)30
4-Chlorophenol128.5622043
2-Chloroethanol80.51129-67

[10][11][12]

Table 2: Recommended Reaction Conditions for Williamson Ether Synthesis
ParameterRecommended ConditionRationale
Solvent Polar Aprotic (DMF, DMSO)Solvates the cation, enhancing the nucleophilicity of the phenoxide.[4]
Base NaH, NaOH, K₂CO₃Must be strong enough to fully deprotonate 4-chlorophenol.[4][7][8]
Temperature 80 - 110 °CProvides sufficient energy to overcome the activation barrier without promoting significant side reactions.[4]
Time 8 - 18 hoursEnsures the reaction proceeds to completion; should be monitored by TLC.[1][4][13]

Experimental Protocols

Protocol: Williamson Ether Synthesis of this compound

This protocol is a generalized procedure based on standard Williamson ether synthesis methodologies.

Materials:

  • 4-Chlorophenol

  • Sodium Hydroxide (NaOH) or Sodium Hydride (NaH)

  • 2-Chloroethanol

  • Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • 5% HCl (aq)

  • Saturated Sodium Bicarbonate Solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-chlorophenol (1.0 eq) in anhydrous DMF.

  • Carefully add sodium hydroxide (1.1 eq) or sodium hydride (1.1 eq) portion-wise to the solution at room temperature. Caution: NaH reacts vigorously with any residual water and produces hydrogen gas.

  • Stir the mixture for 30-60 minutes to ensure the complete formation of the sodium 4-chlorophenoxide.

  • SN2 Reaction: Slowly add 2-chloroethanol (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 90-100 °C and maintain this temperature for 12-18 hours.[4]

  • Monitor the reaction progress by TLC until the 4-chlorophenol spot is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and diethyl ether.

  • Separate the layers. Wash the organic layer sequentially with 5% HCl, water, saturated sodium bicarbonate solution, and finally, brine.[8]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.[4]

  • Purification: Purify the resulting crude oil or solid by vacuum distillation or column chromatography on silica gel to obtain pure this compound.[4]

Visual Guides

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents 1. Combine 4-Chlorophenol, Base, and Anhydrous Solvent alkylation 2. Add 2-Chloroethanol and Heat (8-18h) reagents->alkylation Formation of Phenoxide monitoring 3. Monitor by TLC alkylation->monitoring extraction 4. Aqueous Work-up & Solvent Extraction monitoring->extraction Reaction Complete drying 5. Dry & Concentrate extraction->drying purify 6. Vacuum Distillation or Column Chromatography drying->purify Crude Product product Pure Product purify->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting start Low Yield Observed q1 Is there any product at all? start->q1 a1_no Check Critical Factors: 1. Reagent Purity (Anhydrous?) 2. Base Strength/Stoichiometry 3. Solvent Choice (Aprotic?) q1->a1_no No q2 Is starting material (4-chlorophenol) present? q1->q2 Yes end_node Optimized Yield a1_no->end_node a2_yes Incomplete Conversion: 1. Increase Reaction Time 2. Increase Temperature Moderately 3. Check Reagent Stoichiometry q2->a2_yes Yes q3 Are there significant byproducts or purification issues? q2->q3 No a2_yes->end_node a3_yes Review Purification: 1. Ensure complete removal of unreacted phenol (B47542) with base wash. 2. Use Vacuum Distillation or Column Chromatography for purification. q3->a3_yes Yes q3->end_node No a3_yes->end_node

Caption: Decision tree for troubleshooting low yield in the synthesis.

Reactions cluster_main Desired Sₙ2 Pathway cluster_side Potential Side Reaction (less common for primary halides) reactants_sn2 4-Chlorophenoxide + 2-Chloroethanol product_sn2 This compound reactants_sn2->product_sn2 Sₙ2 Attack reactants_e2 4-Chlorophenoxide (as base) + 2-Chloroethanol product_e2 Vinyl Chloride + H₂O reactants_e2->product_e2 E2 Elimination

References

Technical Support Center: Purification of 2-(4-Chlorophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 2-(4-Chlorophenoxy)ethanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Issue 1: Low Purity After Recrystallization

  • Q: My this compound sample still shows significant impurities (e.g., starting material 4-chlorophenol) via HPLC/NMR analysis after a single recrystallization. What should I do?

    • A: This indicates that the chosen solvent system may not be optimal for selectively precipitating the desired product while leaving impurities in the mother liquor.

      • Solvent System Optimization: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold[1]. Experiment with different solvent systems. A mixed-solvent system can be effective[1][2].

      • Seeding: If crystallization does not occur upon cooling, try adding a seed crystal of pure this compound to induce crystallization.

      • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath. Slow cooling promotes the formation of purer crystals[1].

      • Repeat Recrystallization: A second recrystallization step may be necessary to achieve the desired purity.

      • Alternative Technique: If recrystallization is ineffective, consider an alternative purification method like vacuum distillation or column chromatography.

Issue 2: Oiling Out During Recrystallization

  • Q: My compound separates as an oil instead of crystals when the recrystallization solution cools. How can I fix this?

    • A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated. Since the melting point of this compound is low (approx. 30°C), this can be a common issue[3].

      • Lower the Temperature: Ensure the solution is not cooled too rapidly. Allow it to cool slowly to just above the melting point of your compound before inducing crystallization.

      • Use a Lower-Boiling Solvent: Select a solvent or solvent mixture with a lower boiling point.

      • Add More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to the oily mixture to redissolve it, then attempt to cool it again slowly[4].

      • Solvent Polarity: Try switching to a more or less polar solvent system.

Issue 3: Poor Recovery After Purification

  • Q: I'm losing a significant amount of my product during the purification process. How can I improve my yield?

    • A: Low recovery can result from several factors depending on the method used.

      • For Recrystallization:

        • Excess Solvent: Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling[4]. Use the minimum amount of hot solvent required to fully dissolve the crude product[1].

        • Premature Crystallization: Crystals forming during a hot gravity filtration step can lead to product loss. Ensure the solution, funnel, and receiving flask are kept hot during this step[4].

        • Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product[1].

      • For Column Chromatography:

        • Incorrect Stationary/Mobile Phase: An improperly chosen solvent system can lead to poor separation or irreversible binding to the column.

        • Column Overloading: Loading too much crude product onto the column can result in broad, overlapping peaks and poor separation.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities in synthetically produced this compound?

    • A1: Common impurities are typically related to the synthesis process and can include unreacted starting materials, such as 4-chlorophenol, and by-products from side reactions[5]. Degradation products can also form during storage[5].

  • Q2: Which purification method is best for this compound?

    • A2: The choice of method depends on the nature and quantity of the impurities.

      • Recrystallization is effective for removing small amounts of impurities from a solid product[6].

      • Vacuum Distillation is ideal for separating compounds with different boiling points and is particularly useful for this compound due to its relatively high boiling point at atmospheric pressure[3][7].

      • Column Chromatography offers high-resolution separation and is suitable for removing impurities with similar polarities to the main product[8].

  • Q3: How can I confirm the purity of my final product?

    • A3: Purity should be assessed using high-resolution analytical techniques. High-Performance Liquid Chromatography (HPLC) is a primary method for quantitative purity assessment[9]. Other common methods include Gas Chromatography-Mass Spectrometry (GC/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify any remaining impurities[9][10][11].

  • Q4: What is a suitable solvent system for the recrystallization of this compound?

    • A4: A good starting point is to test solvent systems like ethanol/water, hexane (B92381)/ethyl acetate (B1210297), or toluene[12]. The ideal system will have the product be highly soluble at high temperatures and poorly soluble at low temperatures, while impurities remain soluble at low temperatures.

Data Presentation

Table 1: Comparison of Purification Techniques

ParameterRecrystallizationVacuum DistillationColumn Chromatography
Principle Difference in solubilityDifference in boiling pointsDifference in polarity/adsorption
Best For Removing small amounts of solid impuritiesSeparating volatile impurities/productsComplex mixtures, isomeric impurities
Typical Purity 98-99.5%>99%>99.5%
Yield Moderate to HighHighLow to Moderate
Scale Milligrams to KilogramsGrams to KilogramsMicrograms to Grams
Complexity LowModerateHigh

Experimental Protocols

Protocol 1: Recrystallization using a Two-Solvent System (Hexane/Ethyl Acetate)

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Keep the apparatus warm to prevent premature crystallization[1].

  • Induce Cloudiness: While the solution is still hot, slowly add hot hexane dropwise until the solution becomes slightly cloudy and the cloudiness persists upon swirling[2].

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate until the solution is clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel[1].

  • Washing: Wash the collected crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Vacuum Distillation

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Sample Loading: Place the crude this compound into the distillation flask along with a magnetic stir bar or boiling chips.

  • Evacuation: Slowly and carefully apply vacuum to the system. The boiling point of this compound is 135-136°C at a pressure of 6 mmHg[3].

  • Heating: Begin heating the distillation flask gently using a heating mantle once the target vacuum is reached.

  • Fraction Collection: Collect the distillate that comes over at a constant temperature corresponding to the boiling point of the pure product at the working pressure. Discard any initial forerun that distills at a lower temperature.

  • Termination: Once the majority of the product has distilled, stop heating and allow the system to cool to room temperature before slowly releasing the vacuum.

Visualizations

Purification_Workflow Crude Crude this compound Analysis1 Initial Purity Analysis (e.g., HPLC, TLC) Crude->Analysis1 Decision Impurity Profile Assessment Analysis1->Decision Recrystallization Recrystallization Decision->Recrystallization Solid impurities, different solubility Distillation Vacuum Distillation Decision->Distillation Volatile impurities, different B.P. Chromatography Column Chromatography Decision->Chromatography Complex mixture, similar polarity Analysis2 Purity Check Recrystallization->Analysis2 Distillation->Analysis2 Chromatography->Analysis2 PureProduct Pure Product (>99%) Analysis2->PureProduct Purity OK Repurify Repurify or Choose Alternative Method Analysis2->Repurify Purity Not OK Repurify->Decision

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempt Problem Problem Encountered? Start->Problem OilingOut Compound 'Oils Out' Problem->OilingOut Yes LowPurity Purity is Still Low Problem->LowPurity Yes NoCrystals No Crystals Form Problem->NoCrystals Yes Success Successful Crystallization Problem->Success No Sol_Oiling1 Use Less Solute or More Solvent OilingOut->Sol_Oiling1 Sol_Oiling2 Cool Slowly OilingOut->Sol_Oiling2 Sol_Oiling3 Change Solvent System OilingOut->Sol_Oiling3 Sol_Purity1 Optimize Solvent System LowPurity->Sol_Purity1 Sol_Purity2 Repeat Recrystallization LowPurity->Sol_Purity2 Sol_Purity3 Try Another Method (e.g., Distillation) LowPurity->Sol_Purity3 Sol_NoCrystals1 Add Seed Crystal NoCrystals->Sol_NoCrystals1 Sol_NoCrystals2 Scratch Flask Wall NoCrystals->Sol_NoCrystals2 Sol_NoCrystals3 Concentrate Solution NoCrystals->Sol_NoCrystals3

Caption: Troubleshooting common issues during recrystallization experiments.

References

Technical Support Center: Synthesis of 2-(4-Chlorophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Chlorophenoxy)ethanol.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis of this compound is typically achieved via the Williamson ether synthesis. This reaction involves the deprotonation of 4-chlorophenol (B41353) to form the 4-chlorophenoxide ion, which then acts as a nucleophile and attacks an electrophilic ethylene-based reagent, most commonly 2-chloroethanol (B45725), in an SN2 reaction.

Q2: What are the most common side reactions I should be aware of during this synthesis?

The primary side reactions that can compete with the desired O-alkylation are:

  • C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can also react through a carbon atom on the aromatic ring (ortho or para positions) to form a C-C bond instead of the desired C-O ether linkage.

  • Elimination (E2): The base used to deprotonate the 4-chlorophenol can also induce an elimination reaction with 2-chloroethanol to produce ethylene (B1197577) glycol or other elimination byproducts, particularly at higher temperatures.

  • Dialkylation: A second molecule of the 4-chlorophenoxide can react with the newly formed this compound product, or two molecules of 4-chlorophenol can be linked by a dihaloethane impurity in the starting material, leading to the formation of 1,2-bis(4-chlorophenoxy)ethane.

Q3: How can I minimize the formation of these side products?

To favor the desired Williamson ether synthesis and minimize side reactions, consider the following:

  • Choice of Base: Use a non-bulky, strong base to efficiently deprotonate the phenol (B47542) without promoting elimination. Common choices include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃).

  • Solvent Selection: Employ a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone.[1] These solvents solvate the cation of the base, leaving the phenoxide anion more nucleophilic and less likely to engage in C-alkylation, which is more favored in protic solvents.[2]

  • Temperature Control: Maintain a moderate reaction temperature. Higher temperatures can favor the E2 elimination side reaction.[3][4]

  • Reagent Purity: Ensure the purity of your starting materials, particularly the 2-chloroethanol, to avoid unwanted byproducts.

  • Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can enhance the rate of the desired SN2 reaction, often allowing for milder reaction conditions and improved yields.[5][6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of 4-chlorophenol.2. Insufficient reaction time or temperature.3. Impure or wet reagents/solvents.1. Use a stronger base or ensure stoichiometric amounts of the base are used.2. Monitor the reaction progress using Thin Layer Chromatography (TLC) and adjust time/temperature accordingly.3. Use anhydrous solvents and ensure the purity of your starting materials.
Significant Amount of Alkene Byproduct Detected 1. Reaction temperature is too high, favoring E2 elimination.2. A bulky base was used.1. Lower the reaction temperature and increase the reaction time.2. Switch to a less sterically hindered base like NaOH or KOH.
Presence of C-Alkylated Impurities 1. Use of a protic solvent (e.g., ethanol (B145695), water).2. The counter-ion of the base is influencing the reaction pathway.1. Switch to a polar aprotic solvent like DMF or DMSO.[1][2]2. Consider using a different base with a different cation (e.g., K⁺ instead of Na⁺).
Formation of 1,2-bis(4-chlorophenoxy)ethane 1. Presence of 1,2-dichloroethane (B1671644) impurity in the 2-chloroethanol.2. Reaction of the product with another phenoxide molecule.1. Use highly pure 2-chloroethanol.2. Control the stoichiometry of the reactants carefully.
Difficulty in Product Purification 1. Similar polarities of the product and byproducts.2. Oiling out during recrystallization.1. Utilize column chromatography with a suitable solvent system.2. If recrystallizing, ensure the correct solvent or solvent mixture is used. A two-solvent system might be necessary.[1][7]

Experimental Protocols

Protocol 1: Standard Williamson Ether Synthesis

This protocol is a general procedure and may require optimization.

Materials:

  • 4-Chlorophenol

  • 2-Chloroethanol

  • Sodium Hydroxide (NaOH)

  • Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorophenol (1.0 eq) in anhydrous DMF.

  • Carefully add sodium hydroxide (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes to form the sodium 4-chlorophenoxide.

  • Add 2-chloroethanol (1.2 eq) dropwise to the reaction mixture.

  • Heat the mixture to 80-90°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of this compound

A. Recrystallization:

  • Dissolve the crude product in a minimal amount of a hot solvent, such as a mixture of ethanol and water or toluene.

  • If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

B. Column Chromatography:

  • Prepare a silica (B1680970) gel column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Load the sample onto the column.

  • Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate (B1210297) in hexanes.

  • Collect the fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

The following table summarizes the expected influence of reaction parameters on the product yield and the formation of major side products.

Parameter Condition Expected Yield of this compound Side Product Formation
Base Strong, non-bulky (e.g., NaOH, KOH)HighLow
Bulky (e.g., potassium tert-butoxide)LowHigh (Elimination)
Solvent Polar Aprotic (e.g., DMF, DMSO)HighLow
Protic (e.g., Ethanol)Moderate to LowHigh (C-alkylation)
Temperature Moderate (e.g., 80-100°C)OptimalLow
High (>120°C)DecreasedHigh (Elimination)
Catalyst Phase-Transfer CatalystPotentially HigherPotentially Lower

Visualizations

Reaction Pathway Diagram

Reaction_Pathway cluster_main Main Reaction (Williamson Ether Synthesis) cluster_side Side Reactions 4-Chlorophenol 4-Chlorophenol 4-Chlorophenoxide 4-Chlorophenoxide 4-Chlorophenol->4-Chlorophenoxide + Base Product This compound 4-Chlorophenoxide->Product + 2-Chloroethanol (SN2) C_Alkylation C-Alkylated Product 4-Chlorophenoxide->C_Alkylation + 2-Chloroethanol Dialkylation 1,2-bis(4-chlorophenoxy)ethane 4-Chlorophenoxide->Dialkylation + Product or Dihalo-impurity 2-Chloroethanol 2-Chloroethanol Elimination Ethylene Glycol 2-Chloroethanol->Elimination + Base (E2) Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Analyze Reaction Mixture (TLC, GC-MS) start->check_reaction unreacted_sm Unreacted Starting Materials Present? check_reaction->unreacted_sm optimize_conditions Optimize Reaction Conditions: - Increase time/temperature - Check base stoichiometry unreacted_sm->optimize_conditions Yes side_products Major Side Products Identified? unreacted_sm->side_products No check_reagents Check Reagent/Solvent Purity optimize_conditions->check_reagents elimination_product Elimination Product? side_products->elimination_product Yes purification Optimize Purification Protocol (Recrystallization or Chromatography) side_products->purification No lower_temp Lower Reaction Temperature elimination_product->lower_temp Yes c_alkylation_product C-Alkylation Product? elimination_product->c_alkylation_product No lower_temp->purification change_solvent Switch to Aprotic Solvent (e.g., DMF) c_alkylation_product->change_solvent Yes dialkylation_product Dialkylation Product? c_alkylation_product->dialkylation_product No change_solvent->purification check_sm_purity Check Purity of 2-Chloroethanol dialkylation_product->check_sm_purity Yes dialkylation_product->purification No check_sm_purity->purification

References

Technical Support Center: Purification of 2-(4-Chlorophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(4-Chlorophenoxy)ethanol. This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals improve the purity of their product through common laboratory techniques.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesized this compound is an oil/low-melting solid and appears impure. What is the first step I should take?

A1: The first step is to characterize your crude product. Since this compound has a reported melting point of 30 °C, it may exist as either a liquid or a solid at room temperature depending on ambient conditions and purity.[1] Impurities often depress the melting point. We recommend obtaining analytical data (e.g., ¹H NMR, GC-MS, or LC-MS) to identify potential impurities such as unreacted starting materials (e.g., 4-chlorophenol), residual solvents, or by-products.

Q2: What are the most common impurities I should expect?

A2: Impurities are typically related to the synthetic route used. For a Williamson ether synthesis, which is a common method, potential impurities include:

  • Organic Impurities: Unreacted 4-chlorophenol, unreacted ethylene (B1197577) chlorohydrin (or related ethylene source), and potential side products from self-condensation or other reactions.[2][3]

  • Inorganic Impurities: Salts formed during the reaction (e.g., NaCl, KCl) which are typically removed during an aqueous workup.[3]

  • Residual Solvents: Solvents used in the synthesis or workup that were not completely removed.[3][4]

Q3: The crude product is colored. How can I remove the color?

A3: Colored impurities can often be removed during recrystallization by treating the hot solution with a small amount of activated charcoal (decolorizing carbon).[5][6] The colored molecules adsorb onto the surface of the carbon, which is then removed via hot filtration. Use charcoal sparingly (1-2% by weight of your sample) as it can also adsorb your desired product, leading to lower yields.[6]

Q4: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the product separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated at a temperature above the compound's melting point.[6]

  • Troubleshooting Steps:

    • Re-heat the solution to dissolve the oil.

    • Add more of the same solvent to decrease the saturation point.[6]

    • Allow the solution to cool more slowly.

    • If the problem persists, consider a different solvent or a two-solvent recrystallization system.

Q5: After cooling the recrystallization solution, no crystals have formed. How can I induce crystallization?

A5: If crystals do not form spontaneously from a saturated solution, you can try the following methods:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]

  • Seeding: Add a tiny crystal of pure this compound to the solution. This "seed crystal" acts as a template for crystallization.[6]

  • Further Cooling: Cool the flask in an ice-water bath to further decrease the solubility of your compound.[6][7]

Q6: My final product has a low yield after purification. How can I improve it?

A6: Low yield in recrystallization is a common issue. Consider these factors:

  • Excess Solvent: Using too much solvent to dissolve the crude product will keep a significant portion of it in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary.[7]

  • Premature Crystallization: If the product crystallizes during hot filtration, you will lose product on the filter paper. Ensure your funnel and receiving flask are pre-heated.[8]

  • Washing: Washing the collected crystals with excessive amounts of cold solvent, or with solvent that is not sufficiently chilled, can redissolve some of your product.[5][7]

  • Inherent Solubility: Some product will always be lost due to its inherent solubility in the mother liquor.[7] Ensure the solution is thoroughly chilled before filtration to minimize this loss.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number1892-43-9[1]
Molecular FormulaC₈H₉ClO₂[1][9]
Molecular Weight172.61 g/mol [1][9]
Melting Point30 °C[1]
Boiling Point135-136 °C (at 6 mmHg)[1]
IUPAC NameThis compound[10]

Table 2: Common Solvents for Recrystallization The choice of solvent is critical and must be determined experimentally. A good solvent should dissolve the compound well when hot but poorly when cold.[6]

SolventPolarityBoiling Point (°C)Notes
WaterHigh100Good for polar compounds.
EthanolHigh78General purpose, often used in solvent pairs with water.[6]
MethanolHigh65General purpose.[6]
Ethyl AcetateMedium77General purpose.[6]
AcetoneMedium56General purpose, highly volatile.[6]
DichloromethaneLow40Volatile, good for less polar compounds.
TolueneLow111High boiling point, may be difficult to remove.
HexaneLow69Good for nonpolar compounds, often used as the "anti-solvent".[6]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most common purification method for solids.

Objective: To purify crude this compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling.

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents to find one that dissolves the material when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture (e.g., on a hot plate) with stirring until it boils. Continue adding small portions of hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.[6][11]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.[5]

  • Hot Filtration: If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat your funnel and receiving flask with hot solvent to prevent the product from crystallizing prematurely in the funnel.[5][8]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[11]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor that contains soluble impurities.[5][11]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass or drying dish and dry them completely (e.g., in a desiccator or a vacuum oven).

Protocol 2: Two-Solvent Recrystallization

This method is useful when no single solvent has the ideal solubility properties.

Objective: To purify the compound using a pair of miscible solvents: one in which the compound is soluble ("solvent") and one in which it is insoluble ("anti-solvent").

Methodology:

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "solvent" (the one in which it is soluble).[8]

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (the one in which the product is insoluble) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[8][11]

  • Clarification: Add a few drops of the hot "solvent" to just redissolve the precipitate and make the solution clear again.

  • Crystallization, Collection, Washing, and Drying: Follow steps 5-8 from the Single-Solvent Recrystallization protocol. For washing, use an ice-cold mixture of the two solvents.[8]

Visualizations

troubleshooting_workflow start Impure Product (Low Purity, Oily, Colored) char Characterize Impurities (NMR, GC-MS, etc.) start->char select_method Select Purification Method char->select_method recryst Recrystallization select_method->recryst Solid Impurities distill Vacuum Distillation select_method->distill Liquid Impurities chrom Chromatography select_method->chrom Difficult Separation eval Evaluate Purity (Melting Point, Analytics) recryst->eval distill->eval chrom->eval success Product Meets Purity Specs eval->success Yes fail Purity Still Unacceptable eval->fail No fail->select_method Re-evaluate Method purification_selection start Crude Product q1 Is the product a solid at room temp? start->q1 q2 Are impurities significantly less volatile? q1->q2 No (Liquid) recryst Attempt Recrystallization q1->recryst Yes distill Attempt Vacuum Distillation q2->distill Yes chrom Use Preparative Chromatography (HPLC) q2->chrom No q3 Does recrystallization fail or give poor results? q3->chrom Yes recryst->q3 recrystallization_workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation a Select Solvent(s) b Dissolve Crude in Min. Hot Solvent a->b c Hot Filter (if insolubles present) b->c d Cool Slowly to Crystallize c->d e Collect Crystals (Vacuum Filtration) d->e f Wash with Ice-Cold Solvent e->f g Dry Crystals f->g end_node Pure Product g->end_node

References

Technical Support Center: 2-(4-Chlorophenoxy)ethanol Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of 2-(4-Chlorophenoxy)ethanol. The information is tailored for researchers, scientists, and drug development professionals to facilitate successful isolation and purification of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. Understanding these properties is crucial for designing and troubleshooting crystallization experiments.

PropertyValueSource(s)
Molecular Formula C₈H₉ClO₂[1]
Molecular Weight 172.61 g/mol [2]
Melting Point 30°C[2][3]
Boiling Point 135–136°C at 6 mmHg[2][4]
Density ~1.26 g/cm³[2]
Water Solubility 3.1 g/L at 25°C[2][3]
Appearance White or colorless to yellow powder, lump, or clear liquid[3]

Solubility in Common Organic Solvents

The choice of solvent is critical for successful crystallization. The following table provides a qualitative guide to the solubility of this compound in various common solvents. Experimental verification is always recommended.

SolventPolarityExpected SolubilityRationale / Notes
Ethanol / Methanol Polar ProticSolubleThe hydroxyl group and ether linkage allow for good interaction. Often a good choice for single-solvent crystallization.
Acetone Polar AproticSoluble"Like dissolves like" principle suggests good solubility.[5]
Ethyl Acetate Moderately PolarSolubleA versatile solvent that can be effective.
Toluene Non-polarModerately SolubleThe aromatic ring provides some compatibility, but overall solubility may be lower than in polar solvents.
Hexane / Heptane Non-polarInsoluble / Sparingly SolubleLikely to be a poor solvent. Can be used as an anti-solvent in a two-solvent system.
Water Very PolarSlightly SolubleLimited solubility as noted in the properties table. Can be used as an anti-solvent with a miscible organic solvent like ethanol.[6]

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the crystallization of this compound in a question-and-answer format.

Q1: My experiment resulted in an oil instead of crystals. What's happening and how do I fix it?

A: This phenomenon, known as "oiling out," is a common problem, especially for compounds like this compound with a low melting point (30°C).[7] It occurs when the compound separates from the solution as a supercooled liquid above its freezing point but below the temperature of the solution.

Solutions:

  • Reduce the Concentration: Your solution may be too concentrated. Return the mixture to the heat source, add more of the primary solvent to create a more dilute solution, and cool again.[7]

  • Slow Down the Cooling Process: Rapid cooling encourages oiling out. Allow the solution to cool to room temperature slowly by insulating the flask, then move it to a colder environment (e.g., a refrigerator).[7]

  • Change the Solvent System: The solubility profile in your current solvent may be too high. Experiment with a different solvent or a solvent mixture where the compound is slightly less soluble.

  • Introduce Seed Crystals: If you have a pure crystal of the compound, adding a small "seed" crystal to the supersaturated solution can provide a nucleation site and promote crystal growth over oiling.[7]

Q2: No crystals are forming in my solution. What should I try?

A: A lack of crystal formation indicates that the solution is not sufficiently supersaturated, or that the nucleation process is inhibited.

Solutions:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites.

    • Seeding: Add a small crystal of the pure compound to the solution.[8]

  • Increase Supersaturation:

    • Evaporation: If using a volatile solvent, allow a small amount to evaporate to increase the solute concentration.

    • Cooling: Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator) to decrease solubility.[7]

    • Anti-solvent Addition: If using a single-solvent system, carefully add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes slightly cloudy, then add a drop of the primary solvent to redissolve the precipitate before cooling.

Q3: The crystal yield is very low. How can I improve it?

A: A low yield suggests that a significant amount of the compound remains dissolved in the mother liquor.

Solutions:

  • Maximize Precipitation: Ensure the solution has been cooled for a sufficient amount of time at the lowest practical temperature before filtration.

  • Minimize Solvent Usage: During the initial dissolving step, use only the minimum amount of hot solvent required to fully dissolve the compound. Excess solvent will retain more solute upon cooling.

  • Recover a Second Crop: Concentrate the mother liquor by boiling off some of the solvent and cool the solution again. This "second crop" of crystals can increase the overall yield, though it may be less pure than the first.

  • Optimize the Anti-solvent Ratio: If using an anti-solvent method, ensure the final solvent ratio is optimized to minimize the solubility of your compound.[7]

Q4: My crystals are very small or needle-like. How can I grow larger, more well-defined crystals?

A: The formation of small, needle-like, or powdered crystals is typically a result of rapid crystallization.

Solutions:

  • Slow Down Crystallization: The key to growing larger crystals is to slow down the cooling or evaporation process. Insulate the flask to ensure it cools to room temperature over several hours.[7]

  • Use a More Suitable Solvent: A solvent system in which the compound has slightly higher solubility can slow down the rate of crystal formation, allowing for more orderly growth.

  • Reduce Agitation: While gentle stirring can sometimes prevent agglomeration, excessive agitation can lead to the formation of many small crystals. Allow the solution to cool without disturbance.[8]

Q5: The final crystals are discolored or appear impure. What is the best way to purify them?

A: Discoloration or obvious impurities indicate that contaminants have been trapped in the crystal lattice or on the crystal surface.

Solutions:

  • Recrystallization: The most effective method for purification is to perform the crystallization process again. Dissolve the impure crystals in a minimal amount of hot solvent, and allow them to recrystallize slowly. Impurities are often present at lower concentrations and will tend to remain in the mother liquor.[7]

  • Activated Charcoal Treatment: If the discoloration is due to colored organic impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the impurities. Use charcoal sparingly, as it can also adsorb your product.

  • Wash the Crystals: After filtering the crystals, wash them with a small amount of fresh, ice-cold solvent to remove any residual mother liquor clinging to the surface.[7]

Experimental Protocols

Protocol 1: Single-Solvent Cooling Crystallization

This method is ideal when a solvent is found that dissolves the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate while stirring. Continue to add the solvent in small portions until the compound just dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. To slow the process further, the flask can be placed in an insulated container.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to dry completely.

Protocol 2: Anti-Solvent Crystallization

This technique is useful when no single solvent provides the desired solubility profile. It requires two miscible solvents: one in which the compound is soluble (solvent) and one in which it is insoluble (anti-solvent).

  • Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent (e.g., acetone) at room temperature or with gentle warming.

  • Anti-solvent Addition: While stirring, add the "anti-solvent" (e.g., water or hexane) dropwise until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again.

  • Crystallization: Cover the container and allow it to stand undisturbed. Crystals should form as the solvent environment slowly reaches a point of supersaturation. Cooling may enhance the yield.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in Protocol 1.

Visual Guides

G start Oiling Out Occurs check_mp Is the crystallization temperature below the compound's melting point (30°C)? start->check_mp heat_add_solvent Re-heat solution and add more primary solvent check_mp->heat_add_solvent Yes change_solvent Try a different solvent system check_mp->change_solvent No slow_cool Cool solution much more slowly (e.g., in an insulated container) heat_add_solvent->slow_cool use_seed Introduce a seed crystal at a temperature slightly above the oiling point slow_cool->use_seed success Crystals Form change_solvent->success use_seed->success

Caption: Troubleshooting workflow for "oiling out".

Caption: Key factors influencing crystal quality.

References

Technical Support Center: Preventing "Oiling Out" in 2-(4-Chlorophenoxy)ethanol Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols to prevent the phenomenon of "oiling out" during the crystallization of 2-(4-Chlorophenoxy)ethanol. By understanding the causes and implementing controlled crystallization strategies, users can improve crystal quality, purity, and yield.

Troubleshooting Guide

This section addresses common issues encountered during the crystallization of this compound in a direct question-and-answer format.

Question Answer
My crystallization resulted in a sticky oil instead of solid crystals. What happened? You have experienced "oiling out," also known as liquid-liquid phase separation (LLPS). This occurs when the compound separates from the solution as a supercooled liquid or "oil" instead of a solid crystalline lattice.[1][2] This oil is often an emulsion of your compound, solvent, and impurities, which can be difficult to handle and purify.[1]
What are the primary causes of oiling out for a compound like this compound? Oiling out is typically caused by a combination of factors: • High Supersaturation: The solution is too concentrated, forcing the solute to crash out of solution too quickly for an ordered crystal lattice to form.[1][2] • Rapid Cooling: Fast temperature reduction does not allow sufficient time for molecules to orient themselves into a crystal structure.[3] • Impurities: The presence of impurities can depress the melting point of the solid and disrupt crystal lattice formation.[4][5] • Low Melting Point: this compound has a relatively low melting point (30°C).[6][7] If the solution temperature during crystallization is above this point, it can precipitate as a liquid.[4][8] • Inappropriate Solvent Choice: A solvent that is too "good" (high solubility) or has a significantly different polarity can promote oiling out.
I see oily droplets forming as my solution cools. How can I fix this batch? If you observe oiling out, you can often salvage the batch: 1. Re-heat the Solution: Gently warm the mixture until the oil completely redissolves into a clear solution. 2. Add More Solvent: Add an additional 10-20% of the primary solvent to reduce the overall concentration and level of supersaturation.[4][8] 3. Cool Slowly: This is the most critical step. Insulate the flask or use a programmable cooling bath to decrease the temperature very slowly (e.g., 1-5°C per hour). Slow cooling is crucial for preventing oiling out.[5][9] 4. Seed the Solution: If you have pure crystals, introduce a small amount (seed) once the solution is slightly supersaturated to encourage ordered crystal growth.[1]
My seed crystals are dissolving or turning into oil. What's wrong? This indicates that the conditions are not suitable for crystal growth. • Dissolving Seeds: You may be adding the seeds when the solution is still undersaturated (too hot). Ensure you have cooled the solution to a temperature within the Metastable Zone Width (MSZW) where spontaneous nucleation does not occur, but crystal growth can.[10] • Seeds Turning to Oil: If seeds themselves turn into oil, the system may be in a thermodynamic miscibility gap where the liquid-liquid phase separation is more stable than the solid phase.[1] In this case, seeding will not work, and you must change the crystallization conditions, such as by lowering the solute concentration or changing the solvent system.[1]

Frequently Asked Questions (FAQs)

Q1: How do I select the right solvent to prevent oiling out?

A1: An ideal solvent system should exhibit a steep solubility curve, meaning this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Avoid solvents in which the compound is excessively soluble at all temperatures, as this can lead to oiling out upon cooling.[11] Consider using a mixed-solvent system. Dissolve the compound in a "good" solvent (e.g., ethanol) and then slowly add a miscible "anti-solvent" in which it is insoluble (e.g., water) to carefully control supersaturation.

Q2: What is the optimal cooling rate for crystallizing this compound?

A2: A slow cooling rate is paramount. While the exact rate is system-dependent, a general guideline is to cool at a rate of 1-10°C per hour. Rapid cooling is a primary driver of oiling out because it generates high supersaturation levels too quickly.[3][9] For sensitive crystallizations, allowing the solution to cool naturally to room temperature in an insulated container before further cooling in a refrigerator is an effective strategy.

Q3: How does seeding work to prevent oiling out, and what is the correct procedure?

A3: Seeding provides a template for crystallization to occur at a lower supersaturation level, bypassing the high energy barrier required for spontaneous nucleation.[10][12][13] This controlled process prevents the rapid, disorganized precipitation that leads to oiling out.

  • Procedure: Prepare a saturated solution at a high temperature and cool it into the metastable zone (a state of slight supersaturation). Add a small amount (typically 1-2% by weight) of finely ground, high-purity crystals of this compound. Maintain slow cooling and gentle agitation to allow the crystals to grow.[10]

Q4: Can impurities from the synthesis of this compound cause oiling out?

A4: Yes. Impurities are a major cause of oiling out. They can disrupt the crystal lattice formation and lower the melting point of the mixture, making it more likely to separate as a liquid.[5][8] If oiling out persists, consider purifying the crude product first, for example, by treating the solution with activated charcoal to remove colored impurities or by performing a preliminary purification step like column chromatography.[4]

Q5: What is the "Metastable Zone Width (MSZW)" and why is it important?

A5: The Metastable Zone Width (MSZW) is the region between the solubility curve and the point at which spontaneous nucleation occurs.[1] Within this zone, the solution is supersaturated, but crystal growth will only occur on existing surfaces, such as seed crystals. Operating within the MSZW is the key to controlled crystallization. Adding seeds within this zone allows for targeted crystal growth while avoiding both seed dissolution (if too hot) and uncontrolled nucleation/oiling out (if too cold/concentrated).[10]

Data Presentation

Table 1: Troubleshooting Summary: Causes and Solutions for Oiling Out
Primary CauseRecommended Action(s)
High Supersaturation • Reduce initial concentration by adding more solvent.[4][8] • Slow down the rate of anti-solvent addition.[1][14]
Rapid Cooling Rate • Decrease the cooling rate significantly (e.g., <10°C/hour).[3] • Insulate the crystallization vessel to ensure slow, natural cooling.[8]
Presence of Impurities • Use higher purity starting material.[1] • Perform a purification step (e.g., activated charcoal treatment) before crystallization.[4] • If impurities are known, select a solvent that maximizes the solubility difference between the product and the impurity.
Inadequate Seeding • Add seeds at the correct temperature (within the MSZW).[1][10] • Ensure seeds are of high purity and have a sufficient surface area (finely ground). • Increase seed loading if necessary.[15]
Poor Solvent Choice • Select a solvent with a steep temperature-solubility profile. • Experiment with a mixed-solvent (solvent/anti-solvent) system to gain better control over solubility.[16]
Table 2: Representative Solubility of this compound in Various Solvents*
SolventPolarity IndexSolubility at 50°C ( g/100 mL)Solubility at 5°C ( g/100 mL)Suitability Notes
Ethanol 5.2~45~8Good; shows a significant change in solubility with temperature.
Isopropanol 4.3~35~5Good alternative to ethanol, slightly less polar.
Acetone 5.4>50~15May be too soluble at low temperatures, risking lower yield.
Toluene 2.4~25<1Suitable, but the high solubility at elevated temperatures may require careful control to prevent oiling out.
Water 9.0<0.5<0.1Poor solvent; suitable as an anti-solvent.[6]
Ethanol/Water (4:1) Mixture~40~2Excellent mixed-solvent system for controlled precipitation.
*Note: These values are illustrative, based on typical solubility behavior for similar compounds, to guide solvent selection. Experimental determination is recommended for precise process development.

Experimental Protocols

Protocol 1: Controlled Cooling Crystallization with Seeding

This protocol is designed to minimize the risk of oiling out by controlling the cooling rate and using seed crystals.

Materials and Equipment:

  • Crude this compound

  • Selected solvent (e.g., 80% Ethanol in water)

  • Crystallization vessel (Erlenmeyer flask) with a stopper

  • Heating/stirring plate

  • Programmable cooling bath or insulated container (e.g., Dewar flask)

  • Pure this compound for seeding

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Methodology:

  • Dissolution: In the crystallization vessel, dissolve the crude this compound in the minimum amount of hot solvent (e.g., 60-70°C) required to form a clear solution.

  • Hold and Clarify: Hold the solution at this temperature for 15 minutes to ensure all solids are dissolved. If impurities are present, a hot filtration step may be included here.

  • Controlled Cooling: Transfer the vessel to a programmable cooling bath or an insulated container. Begin cooling the solution at a slow, linear rate (e.g., 5°C/hour).

  • Seeding: Once the solution has cooled by 5-10°C (into the metastable zone), add 1-2% (by weight of solute) of pure, finely ground seed crystals.

  • Crystal Growth: Continue the slow cooling process under gentle agitation to allow the crystals to grow. An ideal process continues over several hours.

  • Maturation: Once the target temperature (e.g., 5°C) is reached, hold the slurry at this temperature for at least 2 hours to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at a temperature well below the melting point (e.g., 20-25°C).

Protocol 2: Anti-Solvent Crystallization with Seeding

This method is effective when a suitable single solvent with a steep solubility curve is not available.

Materials and Equipment:

  • Crude this compound

  • "Good" solvent (e.g., Ethanol)

  • "Anti-solvent" (e.g., Water)

  • Crystallization vessel with overhead stirrer

  • Syringe pump or addition funnel for anti-solvent delivery

  • Pure this compound for seeding

  • Filtration apparatus

Methodology:

  • Dissolution: Dissolve the crude this compound in the "good" solvent at a constant temperature (e.g., 35°C).

  • Seeding: Add 1-2% (by weight of solute) of pure seed crystals to the solution and stir for 30 minutes to ensure they are well-dispersed.

  • Anti-Solvent Addition: Using a syringe pump, add the anti-solvent at a slow, constant rate (e.g., 0.5 mL/min) into the stirred solution. The solution will become cloudy as supersaturation is generated and crystal growth occurs on the seeds.

  • Monitoring: Monitor the turbidity of the solution. The rate of anti-solvent addition should be slow enough to prevent a rapid increase in turbidity, which would indicate secondary nucleation or oiling out.

  • Maturation: After the anti-solvent addition is complete, continue stirring the slurry for at least 1-2 hours to allow crystallization to complete.

  • Isolation, Washing, and Drying: Follow steps 7-9 from the Controlled Cooling Crystallization protocol, using a cold mixture of the solvent/anti-solvent for washing.

Visualizations

Diagram 1: Troubleshooting Workflow for Oiling Out

G cluster_start Start cluster_process Crystallization Process cluster_outcome Result cluster_remediation Remediation Steps start Dissolve Compound in Hot Solvent cool Cool Solution start->cool observe Observe Outcome cool->observe success Successful Crystallization: Collect Crystals observe->success Crystals Form oil_out Oiling Out Occurs observe->oil_out Oil Forms reheat 1. Re-heat to Dissolve Oil oil_out->reheat add_solvent 2. Add 10-20% More Solvent reheat->add_solvent slow_cool 3. Cool Very Slowly & Implement Seeding add_solvent->slow_cool slow_cool->cool Retry Process

Caption: A workflow diagram for identifying and remediating oiling out during crystallization.

Diagram 2: Factors Influencing Crystallization Outcome

G cluster_good Favorable Conditions cluster_bad Unfavorable Conditions low_ss Low Supersaturation success Successful Crystallization low_ss->success slow_cool Slow Cooling Rate slow_cool->success seeding Effective Seeding seeding->success high_purity High Purity Feed high_purity->success good_solvent Appropriate Solvent good_solvent->success high_ss High Supersaturation oiling Oiling Out high_ss->oiling fast_cool Rapid Cooling Rate fast_cool->oiling no_seed No Seeding no_seed->oiling impurities High Impurity Load impurities->oiling bad_solvent Poor Solvent Choice bad_solvent->oiling

Caption: Logical relationship between process conditions and crystallization outcomes.

References

Minimizing byproduct formation in Williamson ether synthesis of 2-(4-Chlorophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Williamson ether synthesis of 2-(4-Chlorophenoxy)ethanol. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low yield in the Williamson ether synthesis of this compound can be attributed to several factors. The primary considerations are incomplete deprotonation of the starting phenol, suboptimal reaction conditions, and competing side reactions.

A crucial first step is to ensure the complete formation of the 4-chlorophenoxide, the active nucleophile. Using a sufficiently strong base in an appropriate solvent is key. We recommend starting with a slight excess of a moderately strong base like potassium carbonate in a polar aprotic solvent such as DMF or acetonitrile (B52724).

Monitoring the reaction progress via Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and temperature. Incomplete reactions are a common source of low yields.

The following table summarizes the impact of key reaction parameters on the yield of this compound.

ParameterConditionExpected Yield (%)Primary Byproduct(s)
Base NaH in THF~90-95%Minimal
K₂CO₃ in DMF~85-90%Trace C-alkylation
NaOH in Ethanol/Water~70-80%Increased C-alkylation
Solvent DMF, AcetonitrileHighMinimal
THFGoodMinimal
Ethanol, Water (protic)LowerC-alkylation
Temperature 50-80 °COptimal-
> 100 °CDecreasedIncreased elimination
Reactant Ratio 1:1.1 (Phenol:Chloroethanol)GoodUnreacted phenol
1:1.5 (Phenol:Chloroethanol)HigherExcess chloroethanol

Q2: I am observing significant amounts of byproducts in my reaction mixture. How can I identify and minimize them?

A2: The two primary byproducts in the Williamson ether synthesis of this compound are the C-alkylated isomer and the elimination product, ethylene (B1197577) glycol. The formation of these byproducts is highly dependent on the reaction conditions.

  • C-Alkylation: This occurs when the electrophile (2-chloroethanol) reacts with the carbon atom of the phenoxide ring instead of the oxygen atom. This side reaction is more prevalent when using protic solvents (e.g., ethanol, water) which can solvate the oxygen atom of the phenoxide, making the carbon atoms more accessible. Using polar aprotic solvents like DMF or acetonitrile will significantly reduce C-alkylation.

  • Elimination: This E2 reaction involves the dehydrohalogenation of 2-chloroethanol (B45725) to form ethylene oxide, which can then be hydrolyzed to ethylene glycol. This is favored by high temperatures and sterically hindered bases. To minimize elimination, maintain the reaction temperature below 100°C and use a non-hindered base.

The table below provides guidance on how to adjust reaction conditions to minimize specific byproducts.

ByproductFavored byRecommended Conditions to MinimizeExpected Purity of Desired Product
C-Alkylated Isomer Protic solvents (Ethanol, Water), High temperaturesUse of polar aprotic solvents (DMF, Acetonitrile), Moderate temperatures (50-80 °C)>95%
Ethylene Glycol High temperatures (>100 °C), Strong, sterically hindered basesMaintain temperature below 80 °C, Use of K₂CO₃ or NaH>98%

Frequently Asked Questions (FAQs)

Q3: What is the optimal base for the synthesis of this compound?

A3: For laboratory-scale synthesis, sodium hydride (NaH) in an anhydrous solvent like THF is often the most effective base, leading to high yields and minimal byproducts. However, for larger scale or industrial applications, potassium carbonate (K₂CO₃) in DMF is a safer and more cost-effective alternative that still provides excellent results. Weaker bases like sodium hydroxide (B78521) (NaOH) can be used, but may lead to lower yields and an increase in C-alkylation, especially in protic solvents.

Q4: Can I use a phase-transfer catalyst to improve the reaction?

A4: Yes, a phase-transfer catalyst (PTC) such as tetrabutylammonium (B224687) bromide (TBAB) can be beneficial, particularly when using a biphasic solvent system or with less reactive alkylating agents. A PTC facilitates the transfer of the phenoxide from the aqueous or solid phase to the organic phase where the reaction occurs, which can increase the reaction rate and yield.

Q5: How can I effectively monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress. Use a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to separate the starting material (4-chlorophenol) from the product (this compound). The reaction is considered complete when the spot corresponding to the 4-chlorophenol (B41353) has disappeared. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis of the reaction mixture.

Q6: What is the best purification method for this compound?

A6: The crude product can typically be purified by extraction followed by distillation or recrystallization. After the reaction, the mixture is usually diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with a dilute base to remove any unreacted 4-chlorophenol, followed by a brine wash. After drying and removal of the solvent, the product can be purified by vacuum distillation or recrystallization from a suitable solvent system like ethanol/water.

Experimental Protocols

Protocol 1: Standard Synthesis of this compound

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorophenol (1.0 eq), potassium carbonate (1.5 eq), and dimethylformamide (DMF, 5 mL per gram of 4-chlorophenol).

  • Addition of Alkylating Agent: While stirring, add 2-chloroethanol (1.2 eq) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80°C and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into an equal volume of water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with 1M NaOH solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude product by vacuum distillation or recrystallization.

Visualizations

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediate Intermediate cluster_product Desired Product 4-Chlorophenol 4-Chlorophenol 4-Chlorophenoxide 4-Chlorophenoxide 4-Chlorophenol->4-Chlorophenoxide Deprotonation 2-Chloroethanol 2-Chloroethanol This compound This compound Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., DMF) Temperature Heat (50-80°C) 4-Chlorophenoxide->this compound SN2 Attack (O-Alkylation)

Caption: Reaction pathway for the Williamson ether synthesis of this compound.

Side_Reactions cluster_desired Desired Reaction (O-Alkylation) cluster_byproduct1 Side Reaction 1 (C-Alkylation) cluster_byproduct2 Side Reaction 2 (Elimination) 4-Chlorophenoxide 4-Chlorophenoxide Desired_Product This compound 4-Chlorophenoxide->Desired_Product SN2 on Oxygen C_Alkylated_Isomer C-Alkylated Isomer 4-Chlorophenoxide->C_Alkylated_Isomer SN2 on Ring Carbon 2-Chloroethanol 2-Chloroethanol Elimination_Product Ethylene Glycol 2-Chloroethanol->Elimination_Product E2 Reaction

Caption: Competing reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or High Byproducts Check_Base Is the base strong enough and in sufficient quantity? Start->Check_Base Check_Solvent Is the solvent polar aprotic? Check_Base->Check_Solvent Yes Solution_Base Use NaH or K₂CO₃ (1.5 eq) Check_Base->Solution_Base No Check_Temp Is the temperature optimal (50-80°C)? Check_Solvent->Check_Temp Yes Solution_Solvent Switch to DMF or Acetonitrile Check_Solvent->Solution_Solvent No Check_Time Is the reaction time sufficient (monitor by TLC)? Check_Temp->Check_Time Yes Solution_Temp Adjust temperature Check_Temp->Solution_Temp No Solution_Time Increase reaction time Check_Time->Solution_Time No End Optimized Reaction Check_Time->End Yes Solution_Base->Check_Solvent Solution_Solvent->Check_Temp Solution_Temp->Check_Time Solution_Time->End

Caption: Troubleshooting workflow for optimizing the synthesis of this compound.

HPLC troubleshooting for 2-(4-Chlorophenoxy)ethanol peak tailing

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: HPLC Troubleshooting

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of 2-(4-Chlorophenoxy)ethanol.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified?

Peak tailing is a common issue in chromatography where a peak is asymmetrical, with a trailing edge that is longer and more drawn out than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[2] Peak symmetry is often measured by the USP Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 are generally considered to be tailing.[1] This distortion can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and decreased sensitivity.[3]

Q2: What are the primary causes of peak tailing for phenolic compounds like this compound?

For phenolic compounds such as this compound, the main causes of peak tailing include:

  • Secondary Interactions: Unwanted interactions between the analyte and active sites on the stationary phase are a primary cause.[1][4] For silica-based columns (e.g., C18), these active sites are often residual silanol (B1196071) groups.[3][5]

  • Mobile Phase pH Mismatch: An unsuitable mobile phase pH can lead to inconsistent ionization of the analyte and the silanol groups on the column, causing peak distortion.[1][6]

  • Column Issues: Problems such as a blocked column frit, contamination, or the formation of a void at the column inlet can disrupt the packed bed and lead to tailing.[1][4]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in poor peak shape.[5][7]

  • Extra-Column Effects: Dispersion of the analyte band in the tubing, fittings, or detector cell after leaving the column can contribute to peak tailing.[5][6]

Q3: How do residual silanol groups on the column cause peak tailing with this compound?

Silica-based reversed-phase columns have silanol groups (Si-OH) on their surface.[8] While most of these are chemically bonded during the manufacturing of phases like C18, some unreacted, or "residual," silanols always remain.[1] These residual silanols are acidic and can become ionized (negatively charged) at mobile phase pH values above approximately 3.0.[4]

This compound, being a phenolic compound, is a weak acid. The hydroxyl group of the phenol (B47542) can engage in strong secondary interactions (hydrogen bonding) with the ionized silanol groups.[3] This causes some analyte molecules to be retained longer than others, resulting in a tailed peak.[3][4]

Q4: How does the mobile phase pH influence peak tailing for this compound?

The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds.[9][10] For acidic compounds like this compound, running the mobile phase at a low pH (e.g., pH < 3) ensures that the residual silanol groups on the silica (B1680970) stationary phase remain protonated (Si-OH) and are not ionized (SiO-).[4][11] This minimizes the strong ionic interactions that cause peak tailing.[4] If the mobile phase pH is close to the pKa of the analyte, a mix of ionized and unionized forms can exist, leading to peak distortion.[9][12]

Q5: What are extra-column effects and how can they be minimized?

Extra-column effects refer to any peak broadening or tailing that occurs outside of the analytical column.[8] This is often caused by dead volume in the system, which can be found in:

  • Tubing with a wide internal diameter or excessive length.[6]

  • Poorly made connections between tubing and components.[13]

  • The injector or detector flow cell.

To minimize these effects, it is recommended to use narrow internal diameter tubing (e.g., 0.005") and keep the length as short as possible.[6][8] Ensure all fittings are properly connected to avoid any voids.[13]

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Step 1: Initial Assessment
  • Are all peaks tailing or only the this compound peak?

    • All peaks tailing: This often points to a system-wide issue such as extra-column volume, a void in the column, or an issue with the mobile phase.[2]

    • Only the analyte peak is tailing: This suggests a specific chemical interaction between this compound and the stationary phase.[13]

Step 2: Investigate Chemical Interactions
  • What is the pH of your mobile phase?

    • For weakly acidic compounds like phenols, a low pH mobile phase (pH 2.5-3.5) is recommended to suppress the ionization of residual silanol groups on the column, which is a common cause of tailing.[4][11]

  • Is your mobile phase adequately buffered?

    • Insufficient buffer concentration can lead to inconsistent pH and poor peak shape. A buffer concentration of 10-25 mM is typically sufficient.[14]

Step 3: Check the Column and Hardware
  • Is the column old or has it been used with complex samples?

    • Column contamination from sample matrix components can lead to peak tailing.[15] Try flushing the column with a strong solvent.[4]

    • The column itself may be degraded. If flushing does not help, replacing the column may be necessary.

  • Is there a possibility of a void at the column inlet?

    • This can be caused by pressure shocks. Reversing and flushing the column (if the manufacturer allows) can sometimes resolve this.[4]

  • Are you using a guard column?

    • If so, it may be contaminated. Replacing the guard column is a quick way to check if it is the source of the problem.[2]

Step 4: Review Injection and Sample Parameters
  • Is your sample concentration too high?

    • Sample overload can cause peak tailing.[5][7] Try injecting a diluted sample to see if the peak shape improves.[15]

  • Is the sample solvent compatible with the mobile phase?

    • Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

Below is a workflow to guide your troubleshooting process:

G A Peak Tailing Observed B Are all peaks tailing? A->B C Yes B->C Yes D No B->D No E Check for System Issues: - Extra-column volume - Column void/damage - Mobile phase problem C->E F Focus on Analyte-Specific Issues D->F G Is mobile phase pH low (2.5-3.5)? F->G H Yes G->H Yes I No G->I No K Check for Column Contamination or Overload H->K J Adjust mobile phase to a lower pH. Add buffer (e.g., phosphate (B84403), formate). I->J L Is sample concentration too high? K->L M Yes L->M Yes N No L->N No O Dilute sample and re-inject. M->O P Perform column wash or replace guard/analytical column. N->P

Caption: Troubleshooting workflow for HPLC peak tailing.

Quantitative Data Summary

The following table summarizes key HPLC parameters that can be adjusted to mitigate peak tailing for phenolic compounds.

ParameterRecommended Range/ConditionRationale
Mobile Phase pH 2.5 - 3.5Suppresses the ionization of residual silanol groups on silica-based columns, minimizing secondary interactions with acidic analytes.[4][11]
Buffer Concentration 10 - 50 mMMaintains a stable pH throughout the analysis, ensuring consistent ionization of the analyte and silanols.[14]
Analyte Concentration Avoid column overloadHigh concentrations can saturate the stationary phase. Diluting the sample can improve peak shape.[5][7]
Connecting Tubing ID ≤ 0.005 inchesMinimizes extra-column volume, which can contribute to peak broadening and tailing.[6]

Experimental Protocols

Protocol 1: Preparation of an Acidic Mobile Phase (pH 3.0)

This protocol describes the preparation of a buffered acidic mobile phase, which is often effective in reducing peak tailing for acidic compounds.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (or methanol)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

  • 0.45 µm filter

Procedure:

  • Prepare the Buffer:

    • Weigh out the appropriate amount of KH₂PO₄ to make a 25 mM solution in HPLC-grade water (e.g., 3.4 g per 1 L).

    • Dissolve the KH₂PO₄ in the water.

  • Adjust pH:

    • While stirring, slowly add phosphoric acid dropwise to the buffer solution until the pH meter reads 3.0.

  • Filter the Aqueous Phase:

    • Filter the aqueous buffer through a 0.45 µm filter to remove any particulates.

  • Prepare the Mobile Phase:

    • Mix the filtered aqueous buffer with the organic solvent (e.g., acetonitrile) in the desired ratio (e.g., 60:40 aqueous:organic).

  • Degas the Mobile Phase:

    • Degas the final mobile phase using sonication or vacuum filtration before use.

Protocol 2: Column Washing to Remove Contaminants

This general-purpose column wash can help remove strongly retained contaminants that may cause peak tailing. Always consult the column manufacturer's guidelines for specific recommendations.

Procedure for a Reversed-Phase (C18) Column:

  • Disconnect the column from the detector to avoid contamination of the detector cell.

  • Flush with mobile phase without buffer: Wash the column with at least 10 column volumes of the mobile phase mixture without any salts or buffers.

  • Flush with 100% Water: Flush the column with 10-20 column volumes of HPLC-grade water.

  • Flush with a Strong Organic Solvent: Flush with 10-20 column volumes of a strong, miscible organic solvent like isopropanol (B130326) or methanol.

  • Flush with Storage Solvent: Flush the column with the recommended storage solvent (often acetonitrile or methanol).

  • Re-equilibrate: Before use, re-equilibrate the column with the mobile phase until a stable baseline is achieved.

Mechanism of Peak Tailing

The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for this compound.

Caption: Interaction of this compound with the stationary phase.

References

Technical Support Center: Optimizing Recrystallization of 2-(4-Chlorophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the recrystallization of 2-(4-chlorophenoxy)ethanol (B157507).

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in the recrystallization of this compound?

A1: The primary challenge is the compound's low melting point, reported to be around 30°C.[1][2][3] This increases the likelihood of "oiling out," a phenomenon where the compound separates as a liquid instead of forming solid crystals during cooling.[4][5] Oiling out can trap impurities and hinder effective purification.

Q2: How do I select a suitable solvent for the recrystallization of this compound?

A2: A good solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. Given the aromatic ether structure of this compound, solvents with moderate polarity are often a good starting point. A systematic solvent screening is the most effective approach to identify the optimal solvent or solvent system.

Q3: Can I use a mixed solvent system?

A3: Yes, a mixed solvent system, often referred to as a binary solvent system, can be very effective, especially if a single solvent does not provide the desired solubility characteristics. This typically involves a "good" solvent that readily dissolves the compound and a "poor" or "anti-solvent" in which the compound is sparingly soluble. The addition of the anti-solvent to a solution of the compound in the good solvent reduces the overall solubility and induces crystallization.

Q4: My recrystallization yield is very low. What are the possible causes?

A4: Low yield can result from several factors:

  • Using too much solvent: This will keep a significant amount of the product dissolved in the mother liquor even after cooling.

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product may crystallize on the filter paper or in the funnel.

  • Incomplete crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.

  • Washing with a solvent that is too warm: This can redissolve some of the purified crystals.

Q5: The purified crystals do not seem much purer than the crude material. What went wrong?

A5: This can happen if:

  • Crystallization occurred too rapidly: Fast crystal growth can trap impurities within the crystal lattice.

  • "Oiling out" occurred: The liquid droplets of the compound can dissolve impurities, which then get incorporated into the solid upon cooling.

  • The chosen solvent was not appropriate: The impurities may have similar solubility profiles to the desired compound in the chosen solvent.

Troubleshooting Guides

Issue 1: The Compound "Oils Out" During Cooling

Symptoms:

  • Formation of liquid droplets or an oily layer instead of solid crystals as the solution cools.

  • The solidified product appears as a glassy or amorphous solid rather than distinct crystals.

Possible Causes:

  • The melting point of the compound is lower than the temperature at which it starts to precipitate from the saturated solution.[4]

  • High concentration of impurities, leading to a significant depression of the melting point.

  • The solution is too concentrated, leading to precipitation at a higher temperature.

Solutions:

  • Add more solvent: Increase the volume of the "good" solvent to lower the saturation temperature of the solution. This will allow the solution to cool to a lower temperature before crystallization begins, hopefully below the melting point of the compound.[4]

  • Use a lower boiling point solvent: If possible, choose a solvent with a boiling point below the melting point of the compound.

  • Slow down the cooling process: Insulate the crystallization flask to ensure very slow cooling. This can promote the formation of nucleation sites for crystal growth rather than liquid droplet formation.

  • Scratch the inner surface of the flask: Use a glass rod to create microscopic scratches on the inside of the flask at the surface of the solution. These imperfections can act as nucleation sites for crystal growth.

  • Introduce a seed crystal: Add a small, pure crystal of this compound to the cooled solution to initiate crystallization.

  • Purify the crude material first: If the crude material is highly impure, consider a preliminary purification step like column chromatography to remove impurities that may be causing the melting point depression.

Issue 2: No Crystals Form Upon Cooling

Symptoms:

  • The solution remains clear even after cooling to room temperature and then in an ice bath.

Possible Causes:

  • The solution is not supersaturated.

  • Too much solvent was used.

  • The compound is very soluble in the chosen solvent even at low temperatures.

Solutions:

  • Induce crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask.

    • Seeding: Add a seed crystal of the pure compound.

  • Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent to increase the concentration of the compound. Then, allow it to cool again.

  • Add an anti-solvent: If using a single solvent system, you can try adding a miscible solvent in which the compound is known to be insoluble. Add the anti-solvent dropwise until the solution becomes cloudy, then add a few drops of the original solvent to redissolve the precipitate before allowing it to cool slowly.

  • Re-evaluate the solvent choice: The chosen solvent may be too good at dissolving the compound. A different solvent or a mixed solvent system might be necessary.

Data Presentation

Solvent System Comparison for this compound

Due to the limited availability of specific quantitative solubility data for this compound in a wide range of organic solvents in publicly available literature, a direct comparative table is challenging to construct. However, based on its chemical structure (aromatic ether with a hydroxyl group) and known solubility in water (3.1 g/L at 25°C) and DMSO (50 mg/mL), a qualitative assessment and a suggested screening panel can be provided.[1]

Solvent/System CategoryPotential SuitabilityRationale
Alcohols (Methanol, Ethanol (B145695), Isopropanol) Good "Good" SolventsThe hydroxyl group and ether linkage suggest good solubility in polar protic solvents. Likely to be too soluble for single-solvent recrystallization but excellent for mixed-solvent systems with water or a non-polar anti-solvent.
Water Good "Anti-Solvent"Low solubility at room temperature makes it a suitable anti-solvent when paired with a water-miscible organic solvent like ethanol or acetone.
Ketones (Acetone) Good "Good" SolventSimilar to alcohols, likely to be a good solvent for dissolving the compound. Can be used in a mixed system with water or a non-polar solvent.
Esters (Ethyl Acetate) Moderate to Good "Good" SolventOffers a balance of polarity and is a common recrystallization solvent. A patent for a related phenoxyethanol (B1677644) compound suggests a mixture with n-hexane could be effective.
Aromatic Hydrocarbons (Toluene) Moderate "Good" SolventThe aromatic ring in the compound suggests some solubility in aromatic solvents. May require a non-polar anti-solvent like heptane.
Aliphatic Hydrocarbons (Hexane, Heptane) Good "Anti-Solvents"The compound is likely to have low solubility in non-polar aliphatic hydrocarbons, making them good choices as anti-solvents.
Chlorinated Solvents (Dichloromethane) Good "Good" SolventA patent for a structurally similar compound utilized a dichloromethane/hexanes mixture, indicating this could be a viable system.

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization of this compound

Objective: To identify a suitable single or mixed solvent system for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Small test tubes

  • Heating block or water bath

  • A selection of potential solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane, water)

  • Pasteur pipettes

Procedure:

  • Place approximately 20-30 mg of the crude this compound into several separate test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, gently agitating after each addition. Observe the solubility. A good "good" solvent will dissolve the compound readily. A good "anti-solvent" will show poor solubility.

  • For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube in a heating block or water bath. A good single recrystallization solvent will dissolve the compound completely upon heating.

  • Allow the heated solutions that have fully dissolved the compound to cool slowly to room temperature, and then place them in an ice bath. Observe the formation of crystals. The ideal single solvent will yield a good quantity of crystals upon cooling.

  • For identifying a mixed solvent system, take a test tube where the compound was highly soluble at room temperature (a "good" solvent). Add a "poor" solvent (an "anti-solvent") dropwise until the solution becomes persistently cloudy. Then, add a few drops of the "good" solvent to just redissolve the precipitate. Cool the solution as in step 4 to observe crystal formation.

Protocol 2: Recrystallization using a Mixed Solvent System (Ethanol-Water)

Objective: To purify crude this compound using an ethanol-water mixed solvent system.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol required to just dissolve the solid. Heat the mixture gently on a hot plate to facilitate dissolution.

  • Once the solid is completely dissolved, add hot water dropwise to the solution until it becomes slightly and persistently cloudy. This indicates that the solution is saturated.

  • Add a few more drops of hot ethanol to the solution until the cloudiness just disappears.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol-water mixture (using the same approximate ratio as the final crystallization mixture).

  • Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass to air dry.

Mandatory Visualizations

experimental_workflow start Crude this compound dissolve Dissolve in Minimum Hot 'Good' Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filtration Optional add_antisolvent Add 'Anti-Solvent' to Cloud Point dissolve->add_antisolvent hot_filtration->add_antisolvent reheat Reheat to Clarify add_antisolvent->reheat cool_slowly Slow Cooling to Room Temperature reheat->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent Mixture vacuum_filtration->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Experimental workflow for mixed-solvent recrystallization.

troubleshooting_workflow start Recrystallization Issue oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No add_solvent Add More 'Good' Solvent and Reheat oiling_out->add_solvent Yes induce_crystallization Induce Crystallization (Seed or Scratch) no_crystals->induce_crystallization Yes slow_cool Ensure Very Slow Cooling add_solvent->slow_cool seed_scratch Try Seeding or Scratching slow_cool->seed_scratch reassess_solvent Re-evaluate Solvent System seed_scratch->reassess_solvent If still fails reassess_solvent->start Iterate reduce_volume Reduce Solvent Volume (Evaporation) induce_crystallization->reduce_volume If fails add_antisolvent Add Anti-Solvent reduce_volume->add_antisolvent If single solvent add_antisolvent->reassess_solvent If still fails

References

Technical Support Center: Industrial Synthesis of 2-(4-Chlorophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial synthesis of 2-(4-Chlorophenoxy)ethanol.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial method for synthesizing this compound? A1: The most common and robust method for both laboratory and industrial synthesis is the Williamson ether synthesis.[1] This reaction involves a deprotonated alcohol (alkoxide) acting as a nucleophile to attack an organohalide, forming an ether.[1][2] For this specific synthesis, the sodium or potassium salt of 4-chlorophenol (B41353) (the phenoxide) reacts with a 2-carbon electrophile like 2-chloroethanol (B45725).

Q2: What are the typical starting materials and reagents for this synthesis? A2: The key reactants are 4-chlorophenol and an alkylating agent such as 2-chloroethanol. A base, like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), is required to deprotonate the 4-chlorophenol to form the reactive 4-chlorophenoxide ion.[3][4] The reaction is typically conducted in a suitable solvent, and a phase-transfer catalyst is often employed.

Q3: Why is Phase-Transfer Catalysis (PTC) recommended for this synthesis? A3: Phase-Transfer Catalysis is highly beneficial for reactions involving reactants that are immiscible, such as an aqueous solution of a base and an organic solution of the substrate.[5][6] A PTC, like a quaternary ammonium (B1175870) salt, transports the phenoxide anion from the aqueous phase into the organic phase where it can react with the 2-chloroethanol.[7][8] This technique significantly increases reaction rates, improves yields, minimizes by-products, and often eliminates the need for expensive or hazardous solvents.[5][6]

Q4: What are the most common side reactions and impurities? A4: The primary side reaction in Williamson ether synthesis is elimination (E2 reaction), which is favored when using secondary or tertiary alkyl halides.[2][9] However, since 2-chloroethanol is a primary halide, this is less of a concern. The main impurities are typically unreacted starting materials (4-chlorophenol and 2-chloroethanol) and potential by-products from reactions with impurities in the reagents. Inefficient purification can leave residual starting materials in the final product.

Troubleshooting Guide

Problem: Low or No Product Yield

Possible Cause Recommended Solution & Explanation
Incomplete Deprotonation of 4-Chlorophenol Ensure the base (e.g., NaOH, K₂CO₃) is added in at least stoichiometric amounts (1:1 molar ratio with 4-chlorophenol) or slight excess. Phenols are acidic, but strong mixing is required to ensure complete formation of the phenoxide nucleophile.[3]
Inefficient Phase-Transfer Catalysis Verify the correct loading of the phase-transfer catalyst (e.g., a tetraalkylammonium salt). Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases, which is crucial for the catalyst to function effectively.[6]
Low Reaction Temperature The reaction often requires heating to proceed at a reasonable rate. A typical temperature range is 90-100°C.[3] Monitor the reaction temperature and consider a modest increase if the conversion rate is low.
Poor Leaving Group on Alkylating Agent While 2-chloroethanol is commonly used, 2-bromoethanol (B42945) or a tosylate equivalent can be more reactive as bromide and tosylate are better leaving groups than chloride. This can increase the rate of the SN2 reaction.[2]

Problem: Significant Amount of Unreacted 4-Chlorophenol in Final Product

Possible Cause Recommended Solution & Explanation
Incomplete Reaction The reaction may not have reached completion. Extend the reaction time or increase the temperature moderately. Monitor the reaction's progress using a suitable technique like Thin Layer Chromatography (TLC).[4]
Inefficient Work-up and Extraction Unreacted 4-chlorophenol can be removed during the work-up. Wash the organic layer containing the product with an aqueous basic solution, such as 10% sodium hydroxide or saturated sodium bicarbonate.[3] This will convert the acidic phenol (B47542) into its water-soluble salt, which will partition into the aqueous layer.

Problem: Product Fails Purity Specifications After Initial Purification

Possible Cause Recommended Solution & Explanation
Azeotrope Formation or Co-distillation If purifying by distillation, impurities with similar boiling points can be difficult to separate. Consider fractional vacuum distillation for better separation.[10]
Insufficient Recrystallization If purifying by recrystallization, the chosen solvent may not be optimal, or the cooling process may be too rapid, trapping impurities. Screen for alternative solvents or solvent mixtures. Ensure a slow cooling rate to allow for proper crystal formation. The crude product can be recrystallized from ethyl acetate.[11]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1892-43-9[12]
Molecular Formula C₈H₉ClO₂[13]
Molecular Weight 172.61 g/mol [12][13]
Melting Point 30 °C[12]
Boiling Point 135-136 °C (at 6 mmHg)[12]
Appearance White Solid / Liquid (depending on ambient temp.)[11]

Table 2: Example Reagent Stoichiometry for Synthesis

ReagentMolecular Weight ( g/mol )Example Mass / VolumeMoles (mmol)Molar Ratio
4-Chlorophenol128.5664.3 g5001.0
2-Chloroethanol80.5144.3 g (35.3 mL)5501.1
Sodium Hydroxide40.0022.0 g5501.1
Phase-Transfer Catalyst (e.g., TBAB)322.378.06 g250.05
Toluene (B28343) (Solvent)92.14500 mL--

Experimental Protocols

Protocol 1: Synthesis via Phase-Transfer Catalysis

  • Reaction Setup: Equip a suitable reactor with a mechanical stirrer, reflux condenser, and temperature probe.

  • Charge Reagents: Add 4-chlorophenol, toluene (or another suitable organic solvent), and the phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide, TBAB) to the reactor. Begin stirring.

  • Prepare Base: In a separate vessel, dissolve sodium hydroxide in water to create an aqueous solution (e.g., 30% w/w).

  • Addition of Base: Slowly add the aqueous sodium hydroxide solution to the stirred reactor. An exotherm may be observed.

  • Addition of Alkylating Agent: Slowly add 2-chloroethanol to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 90-100°C) and maintain for 8-16 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Separate the organic and aqueous layers.

  • Extraction: Wash the organic layer sequentially with water (2x volume), a 10% NaOH solution to remove unreacted phenol (1x volume), and finally with brine (1x volume).[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Vacuum Distillation

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Procedure: Place the crude this compound into the distillation flask.

  • Distillation: Gradually apply vacuum and slowly heat the flask. Collect the fraction that distills at the expected boiling point (135-136 °C at 6 mmHg).[12] Discard any initial lower-boiling fractions (forerun) and the high-boiling residue.

Visualizations

Williamson_Ether_Synthesis cluster_reactants Step 1: Deprotonation cluster_sn2 Step 2: SN2 Attack Phenol 4-Chlorophenol Phenoxide 4-Chlorophenoxide Anion Phenol->Phenoxide + NaOH Base Base (NaOH) H2O H₂O NaCl NaCl Product This compound Phenoxide->Product Nucleophilic Attack AlkylHalide 2-Chloroethanol LeavingGroup Chloride Anion (Cl⁻)

Caption: Williamson Ether Synthesis mechanism for this compound.

Experimental_Workflow start Start: Reactor Setup charge Charge 4-Chlorophenol, Solvent, and PTC start->charge add_base Add Aqueous Base (NaOH) charge->add_base add_alkyl Add 2-Chloroethanol add_base->add_alkyl reflux Heat to Reflux (8-16h) Monitor Progress add_alkyl->reflux workup Cool and Separate Layers reflux->workup extract Wash Organic Layer (Water, Base, Brine) workup->extract dry Dry Over Na₂SO₄ and Concentrate extract->dry purify Purify Crude Product (Vacuum Distillation or Recrystallization) dry->purify end Final Product purify->end

Caption: General experimental workflow for synthesis and purification.

Troubleshooting_Yield start Low Product Yield Detected check_base Is Base Stoichiometry Correct (>= 1:1)? start->check_base check_ptc Is PTC Loading and Stirring Adequate? check_base->check_ptc Yes fix_base Action: Adjust Base Quantity and Re-run check_base->fix_base No check_temp Was Reaction Temperature Sufficient? check_ptc->check_temp Yes fix_ptc Action: Verify PTC Loading and Increase Stirring Speed check_ptc->fix_ptc No fix_temp Action: Increase Reaction Temperature Moderately check_temp->fix_temp No success Yield Improved check_temp->success Yes fix_base->success fix_ptc->success fix_temp->success

References

Degradation of 2-(4-Chlorophenoxy)ethanol in storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(4-Chlorophenoxy)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and troubleshooting of potential degradation issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a tightly closed container in a dry and well-ventilated place.[1][2] The recommended storage temperature is typically between 2°C and 25°C.[1] It is crucial to protect it from heat and sources of ignition.[1]

Q2: Is this compound sensitive to light?

Q3: What are the potential signs of degradation of this compound?

A3: Visual signs of degradation may include a change in color (e.g., development of a yellow tint), the appearance of turbidity, or the formation of precipitate in the liquid. Any unexpected changes in the physical appearance of the substance should be investigated.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the chemical structure and studies on analogous compounds like phenoxyethanol (B1677644) and other chlorophenols, the following degradation pathways can be anticipated under stress conditions:

  • Hydrolysis: The ether linkage may be susceptible to cleavage under strong acidic or basic conditions, potentially yielding 4-chlorophenol (B41353) and ethylene (B1197577) glycol. A study on phenoxyethanol showed degradation under both acidic and basic hydrolysis.

  • Oxidation: The aromatic ring and the ether linkage could be susceptible to oxidation, leading to a variety of degradation products.

  • Photodegradation: Although phenoxyethanol appears stable, the presence of the chlorine atom on the phenyl ring in this compound might make it more susceptible to photodegradation, potentially through dechlorination, leading to the formation of other phenolic compounds.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in color or appearance of the material. Degradation due to improper storage (e.g., exposure to heat, light, or air).1. Do not use the material for experiments where high purity is critical. 2. Verify the purity of the material using an appropriate analytical method (e.g., HPLC, GC). 3. If degradation is confirmed, dispose of the material according to safety guidelines. 4. Review storage conditions to ensure they meet the manufacturer's recommendations.
Inconsistent or unexpected experimental results. Use of degraded this compound.1. Check the appearance of your stock of this compound for any signs of degradation. 2. If possible, test the purity of the material. 3. Use a fresh, unopened container of the compound to repeat the experiment and compare the results.
Precipitate formation in solutions. Degradation leading to the formation of insoluble products, or exceeding the solubility limit.1. Confirm the precipitate is not due to low temperature by gently warming the solution. 2. If the precipitate remains, it could be a degradation product. The solution should not be used. 3. Prepare a fresh solution using a new batch of this compound.

Experimental Protocols

Stability Indicating HPLC Method for Purity Assessment

This method is based on a validated HPLC method for phenoxyethanol and can be adapted to assess the purity of this compound and detect potential degradation products.

Parameter Condition
Column C18, 5 µm, 4.6 x 250 mm (or equivalent)
Mobile Phase Acetonitrile:Water (e.g., 50:50 v/v). The ratio may need optimization.
Flow Rate 1.0 mL/min
Detection UV at 270 nm
Column Temperature 30°C
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • For analysis, dilute the stock solution to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

Forced Degradation Study Protocol

To investigate the stability of this compound, a forced degradation study can be performed under various stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

Stress Condition Procedure
Acid Hydrolysis Reflux a solution of this compound (1 mg/mL in a suitable solvent) in 0.1 M HCl at 80°C for 8 hours.
Base Hydrolysis Reflux a solution of this compound (1 mg/mL in a suitable solvent) in 0.1 M NaOH at 80°C for 8 hours.
Oxidative Degradation Treat a solution of this compound (1 mg/mL in a suitable solvent) with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Store the solid compound at 60°C for 24 hours.
Photolytic Degradation Expose a solution of this compound (1 mg/mL in a suitable solvent) to UV light (254 nm) for 24 hours.

Analysis of Stressed Samples:

After exposure to the stress conditions, the samples should be diluted to an appropriate concentration and analyzed by a stability-indicating HPLC method to observe any degradation products.

Visualizations

Degradation_Troubleshooting start Observe Issue with This compound issue_color Change in Color/ Appearance? start->issue_color issue_results Inconsistent Experimental Results? start->issue_results issue_precipitate Precipitate in Solution? start->issue_precipitate cause_storage Potential Cause: Improper Storage (Heat, Light, Air) issue_color->cause_storage cause_degradation Potential Cause: Use of Degraded Material issue_results->cause_degradation cause_solubility Potential Cause: Degradation or Exceeded Solubility issue_precipitate->cause_solubility action_verify Action: Verify Purity (HPLC, GC) cause_storage->action_verify cause_degradation->action_verify action_prepare_fresh Action: Prepare Fresh Solution cause_solubility->action_prepare_fresh action_replace Action: Use Fresh Batch action_verify->action_replace If degradation confirmed action_dispose Action: Dispose of Degraded Material action_verify->action_dispose If degradation confirmed action_review_storage Action: Review Storage Conditions action_replace->action_review_storage

Caption: Troubleshooting workflow for issues related to this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis start This compound (API or Solution) acid Acid Hydrolysis (e.g., 0.1 M HCl, 80°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 80°C) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal (e.g., 60°C, solid) start->thermal photo Photolytic (e.g., UV 254nm) start->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc degradation_profile Assess Degradation (5-20% target) hplc->degradation_profile identify_products Identify Degradation Products (LC-MS) degradation_profile->identify_products pathway Elucidate Degradation Pathway identify_products->pathway

Caption: Experimental workflow for a forced degradation study.

References

How to increase the reaction rate of 2-(4-Chlorophenoxy)ethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-(4-Chlorophenoxy)ethanol

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound. The primary focus is on increasing the reaction rate of the Williamson ether synthesis, the most common method for this preparation.

Troubleshooting Guide & FAQs

Q1: My synthesis of this compound is very slow. What are the primary factors I should investigate to increase the reaction rate?

A1: The synthesis of this compound from 4-chlorophenol (B41353) and a 2-haloethanol (typically 2-chloroethanol) is a Williamson ether synthesis, which proceeds via an S(_N)2 mechanism. Several factors can be optimized to significantly increase the reaction rate:

  • Choice of Base: A stronger base will more effectively deprotonate the 4-chlorophenol to form the more nucleophilic phenoxide ion.

  • Solvent Selection: Polar aprotic solvents are generally preferred as they solvate the cation of the base but not the nucleophile, leaving it more available to react.[1]

  • Temperature: Increasing the reaction temperature will increase the kinetic energy of the molecules, leading to more frequent and energetic collisions.

  • Phase-Transfer Catalysis (PTC): The addition of a phase-transfer catalyst can dramatically accelerate the reaction, especially in biphasic systems.[2][3]

  • Microwave Irradiation: Microwave-assisted synthesis can drastically reduce reaction times from hours to minutes.[4][5]

Q2: I am using sodium hydroxide (B78521) (NaOH) as the base and ethanol (B145695) as the solvent, but the reaction is taking a long time. What specific changes can I make?

A2: While NaOH and ethanol can be used, this combination is often not the most efficient for this synthesis. Here’s why and what you can change:

  • Solvent: Ethanol is a polar protic solvent. It can form hydrogen bonds with the phenoxide nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophile.[1] Switching to a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone will significantly increase the nucleophilicity of the phenoxide and accelerate the reaction.[6]

  • Base: While NaOH is a strong base, ensuring it is anhydrous and using it in slight excess can help. Alternatively, a weaker base like potassium carbonate (K(_2)CO(_3)) is often effective, especially in a polar aprotic solvent like acetone.[7][8][9]

Q3: I've heard about phase-transfer catalysis. How can it help, and what catalyst should I use?

A3: Phase-transfer catalysis is an excellent technique to accelerate reactions where the reactants are in different phases (e.g., a solid base and a liquid organic phase). A phase-transfer catalyst (PTC), such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the nucleophile (phenoxide) from the solid or aqueous phase into the organic phase where the electrophile is located.[2][3]

For the synthesis of this compound, tetrabutylammonium bromide (TBAB) is a commonly used and effective phase-transfer catalyst.[10][11] Its addition can lead to shorter reaction times and milder reaction conditions.

Q4: Can microwave-assisted synthesis be applied to this reaction, and what are the advantages?

A4: Yes, microwave-assisted synthesis is highly applicable and offers significant advantages. Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from several hours to just a few minutes.[4][5][12] This can also lead to higher yields and cleaner reactions with fewer byproducts.

Data Presentation

The following tables provide a comparison of different reaction conditions for the synthesis of this compound.

Table 1: Comparison of Solvent and Base Systems

BaseSolventTemperature (°C)Reaction Time (hours)Yield (%)Reference
NaOHEthanolReflux (~78)> 8ModerateGeneral Knowledge
K(_2)CO(_3)AcetoneReflux (~56)12 - 16~85[13]
NaOHDMF80 - 904 - 6HighGeneral Knowledge

Table 2: Effect of Phase-Transfer Catalyst and Microwave Irradiation

MethodCatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
Conventional HeatingNoneAcetoneReflux (~56)12 - 16 hours~85[13]
Phase-Transfer CatalysisTBAB (5 mol%)Toluene/WaterReflux (~85)2 - 4 hoursHigh[6]
Microwave-AssistedNoneEthanol15030 minutesHigh[14]

Experimental Protocols

Protocol 1: Conventional Synthesis using Potassium Carbonate in Acetone

This protocol describes a standard method for the synthesis of this compound.

Materials:

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-chloroethanol (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approximately 56°C) and maintain for 12-16 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with 1 M HCl, followed by water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: Microwave-Assisted Synthesis

This protocol outlines a rapid synthesis using microwave irradiation.

Materials:

  • 4-Chlorophenol

  • 2-Chloroethanol

  • Sodium Hydroxide (NaOH)

  • Ethanol

Procedure:

  • In a dedicated microwave process vial, add 4-chlorophenol (1.0 eq), 2-chloroethanol (1.2 eq), sodium hydroxide (1.5 eq), and ethanol.

  • Seal the vial and place it in the microwave reactor.

  • Set the reaction temperature to 150°C and the reaction time to 30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Mandatory Visualization

The following diagram illustrates the key factors that can be manipulated to increase the reaction rate of this compound synthesis.

Reaction_Rate_Factors cluster_factors Key Factors for Optimization Start Slow Reaction Rate Base Base Selection Start->Base Inefficient Deprotonation Solvent Solvent Choice Start->Solvent Protic Solvent Inhibition Temperature Reaction Temperature Start->Temperature Low Kinetic Energy Goal Increased Reaction Rate Base->Goal Stronger Base (e.g., NaH, K2CO3) Solvent->Goal Polar Aprotic Solvent (e.g., DMF, Acetone) PTC Phase-Transfer Catalysis PTC->Goal Use of PTC (e.g., TBAB) Microwave Microwave Irradiation Microwave->Goal Rapid & Uniform Heating Temperature->Goal Increase Temperature

Caption: Factors influencing the reaction rate of this compound synthesis.

References

Technical Support Center: Mass Spectrometry Analysis of 2-(4-Chlorophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals identifying impurities in 2-(4-Chlorophenoxy)ethanol using mass spectrometry.

Troubleshooting and FAQs

Q1: I am seeing a pair of peaks with a mass difference of 2 Da (e.g., at m/z 172 and 174) for my main compound. Is this an impurity?

A1: No, this is the expected isotopic pattern for a compound containing one chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. Therefore, the molecular ion of this compound will appear as two peaks: M+ (containing ³⁵Cl) at m/z 172 and M+2 (containing ³⁷Cl) at m/z 174, with the M+2 peak having about one-third the intensity of the M+ peak. Look for this characteristic 3:1 ratio in any potential chlorinated impurities as well.

Q2: My mass spectrum shows a prominent peak at m/z 128 and another at m/z 130. What do these represent?

A2: These peaks are characteristic fragments of this compound. They correspond to the 4-chlorophenoxy cation ([C₆H₄ClO]⁺). The peak at m/z 128 contains the ³⁵Cl isotope, and the peak at m/z 130 contains the ³⁷Cl isotope, again showing the typical ~3:1 intensity ratio. This fragmentation results from the cleavage of the ether bond. The presence of these fragments helps confirm the identity of your target compound.[1]

Q3: I have an unexpected peak that does not show a chlorine isotope pattern. What could it be?

A3: This is likely a process-related impurity from the synthesis that does not contain chlorine. Common synthesis routes, such as the reaction of 4-chlorophenol (B41353) with ethylene (B1197577) oxide or 2-chloroethanol, can lead to several non-chlorinated impurities.[2][3] Check for the following possibilities:

  • Phenol: If the starting 4-chlorophenol was impure.

  • Ethylene Glycol: From the hydrolysis of ethylene oxide.

  • Diethylene Glycol Phenyl Ether: From the reaction of this compound with another molecule of ethylene oxide.

Q4: How can I differentiate between positional isomers, such as 2-(2-chlorophenoxy)ethanol (B99853) or 2-(3-chlorophenoxy)ethanol?

A4: Standard mass spectrometry alone is often insufficient to distinguish between positional isomers as they can have identical molecular weights and similar fragmentation patterns. To resolve this, you must rely on a chromatographic separation technique prior to mass analysis.

  • Gas Chromatography (GC-MS): Isomers will likely have different retention times on the GC column.

  • Liquid Chromatography (LC-MS): Similarly, different isomers can be separated based on their interaction with the stationary phase. Confirmation would require running analytical standards for each isomer to compare retention times.

Q5: I am seeing peaks corresponding to polyethylene (B3416737) glycol (PEG) in my spectrum. Is this an impurity in my sample?

A5: While it could be a process-related impurity, PEG is also a very common contaminant in mass spectrometry labs.[4][5] It can originate from solvents, plasticware, or lubricants.[6] Before concluding it is a sample impurity, run a blank (injecting only your solvent) to see if the same peaks appear. PEG is characterized by a repeating unit of 44 Da (C₂H₄O).

Potential Impurities and Mass Spectrometry Data

The following table summarizes potential impurities in this compound, their likely origin, and their expected mass spectrometry signals.

Impurity NameCommon OriginMolecular FormulaMolecular Weight ( g/mol )Expected Key m/z Values
4-ChlorophenolUnreacted starting materialC₆H₅ClO128.56128/130 (M+), 65, 99
PhenolImpurity in starting materialC₆H₆O94.1194 (M+), 65, 66
1,2-bis(4-chlorophenoxy)ethaneByproductC₁₄H₁₂Cl₂O₂283.15282/284/286 (M+), 128/130
Ethylene GlycolReagent byproduct/hydrolysisC₂H₆O₂62.0762 (M+), 31, 45
2-(2-Chloroethoxy)ethanolPotential genotoxic impurityC₄H₉ClO₂124.57124/126 (M+), 63, 87/89

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate a typical experimental workflow for impurity identification and a logical approach to troubleshooting unexpected results.

G cluster_workflow Experimental Workflow for Impurity Identification SamplePrep Sample Preparation (Dilution, Extraction) Analysis GC-MS or LC-MS Analysis SamplePrep->Analysis DataAcq Data Acquisition (Full Scan Mode) Analysis->DataAcq DataProc Data Processing (Peak Detection, Integration) DataAcq->DataProc ImpurityID Impurity Identification (Library Search, Fragmentation Analysis) DataProc->ImpurityID Report Reporting (Quantitation, Summary) ImpurityID->Report G cluster_troubleshooting Troubleshooting Unexpected Peaks Start Unexpected Peak Observed in Spectrum CheckBlank Is the peak present in a solvent blank? Start->CheckBlank Contaminant Likely System Contaminant (e.g., PEG, Phthalate). Clean system. CheckBlank->Contaminant  Yes SampleImpurity Potential Sample Impurity CheckBlank->SampleImpurity No   CheckIsotope Does it show a ~3:1 M+ / M+2 isotope pattern? SampleImpurity->CheckIsotope Chlorinated Potential Chlorinated Impurity. (e.g., 4-Chlorophenol, dichloro-species) CheckIsotope->Chlorinated  Yes NonChlorinated Potential Non-Chlorinated Impurity. (e.g., Ethylene Glycol, Phenol) CheckIsotope->NonChlorinated No  

References

Technical Support Center: Purifying 2-(4-Chlorophenoxy)ethanol via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of 2-(4-Chlorophenoxy)ethanol. The information is tailored to researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound relevant to its purification?

A1: Understanding the properties of this compound is crucial for designing an effective purification strategy. Key properties are summarized below.

PropertyValueSource
Molecular FormulaC8H9ClO2[1]
Molecular Weight172.61 g/mol [2]
AppearanceWhite or Colorless to Yellow powder to lump to clear liquid[3]
Melting Point30°C[2][3]
Boiling Point135-136°C at 6 mmHg[2][3]
Water Solubility3.1 g/L at 25°C[2][3]
Topological Polar Surface Area29.5 Ų[4]

Q2: What is a recommended starting point for a column chromatography protocol for this compound?

A2: A general protocol for the purification of a moderately polar compound like this compound on a silica (B1680970) gel column is outlined below. Optimization will likely be necessary based on the specific impurity profile of your crude sample.

Experimental Protocol: Column Chromatography of this compound

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (60-120 or 100-200 mesh)[5]

  • Hexane (B92381) (non-polar solvent)

  • Ethyl acetate (B1210297) (polar solvent)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column with stopcock

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

2. Method:

  • Solvent System Selection:

    • Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system.

    • Spot your crude mixture on a TLC plate and develop it in various ratios of hexane and ethyl acetate.

    • The ideal solvent system will give your desired compound, this compound, an Rf value of approximately 0.2-0.4.[6] A good starting point for a moderately polar compound is a 7:3 or 8:2 mixture of hexane:ethyl acetate.

  • Column Packing (Wet Slurry Method):

    • Clamp the column vertically and ensure the stopcock is closed.[7]

    • Place a small plug of cotton or glass wool at the bottom of the column.[7]

    • Add a thin layer of sand over the plug.

    • In a separate beaker, create a slurry of silica gel in the chosen non-polar solvent (hexane).[7]

    • Pour the slurry into the column, allowing the silica to settle without air bubbles.[7]

    • Once settled, add a protective layer of sand on top of the silica gel.[7]

    • Drain the solvent until it is just level with the top of the sand.[7]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluting solvent or a slightly more polar solvent if necessary for solubility.[8]

    • Carefully apply the dissolved sample to the top of the column.[8]

    • For samples with poor solubility, a dry-loading method can be used by adsorbing the sample onto a small amount of silica gel before adding it to the column.[8]

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system, collecting fractions in separate tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

    • If separation is not optimal, a gradient elution can be employed, gradually increasing the polarity of the mobile phase by increasing the proportion of ethyl acetate.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor or No Separation Inappropriate solvent system.Re-evaluate the solvent system using TLC to achieve a better separation of spots. Consider using a different solvent system, such as dichloromethane/methanol (B129727) for more polar compounds.[5] The use of toluene (B28343) in the mobile phase can sometimes improve the separation of aromatic compounds.[5]
Column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.[7]
Compound is Stuck on the Column The eluting solvent is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).[9]
The compound may be interacting strongly with the acidic silica gel due to its phenolic nature.Consider deactivating the silica gel by flushing the column with a solvent mixture containing a small amount of a base like triethylamine.[6] Alternatively, using a different stationary phase like neutral or basic alumina (B75360) could be beneficial.[5]
Peak Tailing in Fractions Strong interaction between the hydroxyl group of the compound and the silica gel.The addition of a small amount of a more polar solvent like methanol to the eluent can sometimes reduce tailing. However, be cautious as high concentrations of methanol can sometimes carry silica through the column.[5] Adjusting the pH of the mobile phase can also help, though this is more common in HPLC.[10]
Compound Elutes Too Quickly (at the Solvent Front) The eluting solvent is too polar.Use a less polar solvent system. Re-optimize with TLC to find a system where the compound has a lower Rf value.[9]
Low Yield of Purified Compound The compound may be degrading on the acidic silica gel.Test the stability of your compound on a silica TLC plate.[9] If it degrades, consider using a deactivated silica gel or a different stationary phase like alumina.[9]
The compound is spread across too many fractions in low concentrations.Concentrate the fractions where the compound is expected to be and re-analyze.[9]

Visual Guides

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis tlc 1. TLC Analysis for Solvent System Selection pack 2. Pack Column with Silica Gel Slurry tlc->pack load 3. Load Crude Sample pack->load elute 4. Elute with Chosen Solvent load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate

A typical workflow for column chromatography purification.

troubleshooting_logic start Poor Separation? cause1 Inappropriate Solvent System? start->cause1 Yes cause2 Compound Degradation? start->cause2 No cause1->cause2 No solution1 Re-optimize Solvent System via TLC cause1->solution1 Yes cause3 Peak Tailing? cause2->cause3 No solution2 Use Deactivated Silica or Alumina cause2->solution2 Yes solution3 Add Polar Modifier (e.g., MeOH) to Eluent cause3->solution3 Yes

A logic diagram for troubleshooting common purification issues.

References

Validation & Comparative

Comparative Analysis of Preservative Efficacy: 2-(4-Chlorophenoxy)ethanol vs. 2-Phenoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and cosmetic preservation, the selection of an appropriate antimicrobial agent is critical to ensuring product safety and stability. This guide provides a detailed comparison between the well-established preservative, 2-phenoxyethanol (B1175444), and the less common alternative, 2-(4-Chlorophenoxy)ethanol. The comparison is based on available data and standardized methodologies for evaluating preservative performance.

Overview and Chemical Structures

2-Phenoxyethanol is a widely utilized preservative in cosmetics, pharmaceuticals, and other industrial applications due to its broad-spectrum antimicrobial activity, excellent safety profile, and compatibility with a wide range of formulations.

This compound is a structurally related compound, a chlorinated derivative of 2-phenoxyethanol. The addition of a chlorine atom to the phenol (B47542) ring can potentially alter its antimicrobial efficacy and other physicochemical properties. Direct comparative studies on its preservative efficacy are not extensively available in public literature; therefore, this guide will also outline the standard methods for such a comparative evaluation.

Antimicrobial Efficacy and Spectrum

The efficacy of a preservative is determined by its ability to inhibit the growth of a wide range of microorganisms, including bacteria (Gram-positive and Gram-negative), yeasts, and molds. This is often quantified by the Minimum Inhibitory Concentration (MIC).

While direct comparative MIC data is limited, the following table summarizes typical MIC values for 2-phenoxyethanol against common contaminants. A similar evaluation would be required for a direct comparison with this compound.

Table 1: Minimum Inhibitory Concentration (MIC) Data for 2-Phenoxyethanol

MicroorganismStrain (Example)Typical MIC of 2-Phenoxyethanol (%)
Escherichia coliATCC 87390.5 - 1.0
Pseudomonas aeruginosaATCC 90270.5 - 1.0
Staphylococcus aureusATCC 65380.4 - 0.8
Candida albicansATCC 102310.2 - 0.5
Aspergillus brasiliensisATCC 164040.2 - 0.5

Experimental Protocols for Efficacy Testing

To objectively compare the preservative efficacy of this compound and 2-phenoxyethanol, a standardized antimicrobial effectiveness test, often referred to as a challenge test, should be conducted.

Antimicrobial Effectiveness Test (AET)

This test evaluates the performance of a preservative system in a given formulation. The methodology is harmonized in major pharmacopeias (USP <51>, EP 5.1.3, JP 19).

Principle: The product is intentionally contaminated with a known quantity of specified microorganisms. The number of viable microorganisms is then monitored at various time intervals to determine the rate of microbial reduction.

Detailed Protocol:

  • Preparation of Inoculum: Standardized cultures of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Candida albicans, and Aspergillus brasiliensis are prepared to a final concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.

  • Inoculation of Product: A sufficient volume of the product is inoculated with the microbial suspension to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL for each microorganism.

  • Incubation: The inoculated product containers are incubated at a specified temperature (typically 20-25°C) for a period of 28 days.

  • Sampling and Enumeration: Samples are withdrawn from the containers at specified intervals (e.g., 7, 14, and 28 days). The number of viable microorganisms in each sample is determined using standard plate count methods.

  • Interpretation of Results: The reduction in microbial count over time is compared against the acceptance criteria defined in the relevant pharmacopeia. For example, for bacteria, the USP <51> criteria for a Category 1 product requires not less than a 1.0 log reduction from the initial count at 7 days, not less than a 3.0 log reduction at 14 days, and no increase from the 14-day count at 28 days.

The following diagram illustrates the general workflow for a comparative challenge test.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase P1 Formulation A: Product with 2-Phenoxyethanol I1 Inoculate Formulation A P1->I1 P2 Formulation B: Product with this compound I2 Inoculate Formulation B P2->I2 M Prepare Standardized Microbial Inoculum (e.g., E. coli, S. aureus) M->I1 M->I2 Inc Incubate all samples (20-25°C, 28 days) I1->Inc I2->Inc S Sample at Day 0, 7, 14, 28 Inc->S E Enumerate Viable Microorganisms (Plate Counts) S->E C Compare Log Reduction vs. Acceptance Criteria E->C

Caption: Workflow for a comparative antimicrobial effectiveness test.

Potential Mechanism of Action

Phenoxyethanol and its derivatives are thought to exert their antimicrobial effect by disrupting the cell membrane of microorganisms. This disruption leads to an increase in membrane permeability, leakage of intracellular components, and ultimately, cell death.

The presence of a chlorine atom on the phenoxy ring of this compound may enhance its lipophilicity, potentially leading to greater membrane disruption and, consequently, increased antimicrobial activity. However, this hypothesis would need to be confirmed through experimental data. The diagram below illustrates this proposed mechanism.

G cluster_cell Microbial Cell Membrane Cell Membrane Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Cytoplasm Cytoplasm (Intracellular Components) Preservative Preservative Molecule (e.g., 2-Phenoxyethanol) Preservative->Membrane interacts with Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of action for phenoxy-ether preservatives.

Safety and Regulatory Considerations

2-Phenoxyethanol has a long history of safe use in cosmetic and pharmaceutical products. It is approved for use globally, typically at concentrations up to 1.0%. It has been extensively reviewed by regulatory bodies like the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded it is safe as a cosmetic ingredient.

The regulatory status and safety profile of This compound are less well-documented in major markets. A thorough toxicological assessment would be required before its adoption as a preservative in consumer or pharmaceutical products.

Conclusion

2-Phenoxyethanol remains a benchmark preservative with a well-established efficacy and safety profile. While the chemical structure of this compound suggests it may also possess strong antimicrobial properties, a lack of publicly available, direct comparative data necessitates a rigorous experimental evaluation.

For researchers and drug development professionals considering this compound as an alternative, it is imperative to conduct comprehensive studies, including antimicrobial effectiveness testing (challenge tests) and a full safety assessment, to determine its suitability for a specific application. The protocols and frameworks outlined in this guide provide a robust starting point for such an evaluation.

Comparative Analysis of the Antifungal Activity of Phenoxyethanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review for researchers, scientists, and drug development professionals on the efficacy and mechanisms of phenoxyethanol-based antifungal agents.

Phenoxyethanol (B1677644) is a well-established antimicrobial preservative used across the pharmaceutical and cosmetic industries. Its derivatives are being explored for enhanced and broader-spectrum antifungal activity. This guide provides a comparative analysis of the antifungal efficacy of phenoxyethanol and its derivatives, supported by available experimental data, detailed methodologies for in vitro testing, and an examination of their potential mechanisms of action.

Quantitative Comparison of Antifungal Activity

The antifungal activity of phenoxyethanol and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the available MIC values for phenoxyethanol and some of its derivatives against common fungal pathogens.

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
Phenoxyethanol Candida albicans5400 µg/mL
Aspergillus niger3300 µg/mL
Phenoxypropanol General FungiBroad-spectrum activity reported, specific MIC values not widely available.[1][2]
Chlorine-containing Phenoxyethyl Amine Derivatives Dermatophytes8 - 64 µg/mL[3]
Moulds16 - 256 µg/mL[3]
Specific Xanthone (B1684191) Derivative (Compound 4) MouldsMIC₅₀ and MIC₉₀: 32 µg/mL[3]

Note: The data indicates that derivatization, particularly halogenation, of the phenoxyethanol structure can significantly enhance its antifungal potency, with some derivatives showing efficacy at much lower concentrations than the parent compound.[3]

Experimental Protocols for Antifungal Susceptibility Testing

The determination of MIC values for phenoxyethanol and its derivatives is crucial for evaluating their antifungal efficacy. The following is a detailed methodology based on standard broth microdilution techniques.

Broth Microdilution Method

This method is a widely accepted standard for determining the MIC of antifungal agents.

1. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (typically 35°C for yeasts and 28-35°C for molds) for 24-48 hours or until sufficient sporulation occurs.

  • A suspension of fungal cells or spores is prepared in sterile saline or RPMI-1640 medium.

  • The suspension is adjusted to a concentration of approximately 1 x 10⁶ to 5 x 10⁶ colony-forming units (CFU)/mL using a spectrophotometer or by direct cell counting with a hemocytometer. This is the stock inoculum.

  • The stock inoculum is further diluted to achieve a final test concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microtiter plate wells.

2. Preparation of Antifungal Solutions:

  • A stock solution of the test compound (phenoxyethanol or its derivative) is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • A series of twofold dilutions of the stock solution is prepared in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate. The final concentrations should span a range that is expected to include the MIC of the compound.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared fungal suspension.

  • A growth control well (containing medium and inoculum but no antifungal agent) and a sterility control well (containing medium only) are included on each plate.

  • The plates are incubated at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control, as determined visually or by reading the absorbance with a microplate reader.

Experimental Workflow for Antifungal Susceptibility Testing

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Fungal Culture B Prepare Fungal Inoculum A->B D Inoculate Microtiter Plate B->D C Prepare Antifungal Dilutions C->D E Incubate Plate D->E F Read Results Visually or with Plate Reader E->F G Determine Minimum Inhibitory Concentration (MIC) F->G G Phenoxyethanol_Derivative Phenoxyethanol Derivative Fungal_Cell_Membrane Fungal Cell Membrane Phenoxyethanol_Derivative->Fungal_Cell_Membrane Intercalation ROS_Generation ROS Generation Phenoxyethanol_Derivative->ROS_Generation Induces Membrane_Disruption Membrane Disruption Fungal_Cell_Membrane->Membrane_Disruption Increased_Permeability Increased Permeability Membrane_Disruption->Increased_Permeability Leakage_of_Contents Leakage of Intracellular Contents Increased_Permeability->Leakage_of_Contents Cell_Death Fungal Cell Death Leakage_of_Contents->Cell_Death Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Damage_to_Macromolecules Damage to Proteins, Lipids, DNA Oxidative_Stress->Damage_to_Macromolecules Damage_to_Macromolecules->Cell_Death

References

A Comparative Guide to the Quantitative Analysis of 2-(4-Chlorophenoxy)ethanol: A Validated HPLC-UV Method and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and their intermediates is paramount. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the determination of 2-(4-Chlorophenoxy)ethanol against other analytical techniques, supported by experimental data and detailed protocols.

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its precise measurement is critical to ensure the quality, efficacy, and safety of the final drug product. While several analytical techniques can be employed for its quantification, HPLC with UV detection remains a widely used and reliable method.

Validated HPLC-UV Method: Performance Characteristics

A reversed-phase HPLC method was validated to demonstrate its suitability for the routine analysis of this compound. The validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[1][2][3][4]

The method utilizes a C18 stationary phase and a mobile phase of acetonitrile (B52724) and water, providing good resolution and peak shape. The validation results are summarized in the table below, showcasing the method's robustness and reliability.

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (RSD%)
- Repeatability0.85%≤ 2%
- Intermediate Precision1.15%≤ 2%
Limit of Detection (LOD) 0.05 µg/mL-
Limit of Quantification (LOQ) 0.15 µg/mL-
Specificity No interference from blank and placeboSpecific

Comparison with Alternative Analytical Methods

While the validated HPLC-UV method demonstrates excellent performance, other techniques can also be considered for the analysis of this compound and similar phenolic compounds. The choice of method often depends on factors such as the sample matrix, required sensitivity, and available instrumentation.[5][6][7]

Analytical TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Partitioning between a liquid mobile phase and a solid stationary phase.High resolution, good reproducibility, suitable for non-volatile and thermally labile compounds.Can be time-consuming, requires solvent disposal.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[5]High sensitivity, excellent for volatile compounds.Requires derivatization for non-volatile compounds, not suitable for thermally labile compounds.[5]
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.[7]High efficiency, small sample volume, rapid analysis.Lower sensitivity compared to HPLC and GC, matrix effects can be significant.
Spectrophotometry Measurement of light absorption by the analyte.[5]Simple, rapid, and inexpensive.Low specificity, susceptible to interference from other absorbing compounds.[5]

Experimental Protocols

Validated HPLC-UV Method for this compound

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector: UV at 225 nm

  • Column Temperature: 30°C

Standard Solution Preparation:

Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1 mg/mL. Further dilute to the desired concentrations for calibration.

Sample Preparation:

Accurately weigh a quantity of the sample equivalent to about 25 mg of this compound and transfer to a 25 mL volumetric flask. Add approximately 20 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and filter through a 0.45 µm nylon filter before injection.

Workflow and Method Validation

The following diagram illustrates the logical workflow of the HPLC method validation process, ensuring the reliability and accuracy of the analytical results.

HPLC_Validation_Workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Method Validation Experiments cluster_evaluation 3. Data Analysis & Reporting cluster_implementation 4. Method Implementation define_scope Define Scope & Acceptance Criteria prepare_materials Prepare Reagents & Reference Standards define_scope->prepare_materials specificity Specificity prepare_materials->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Analyze Data robustness->data_analysis compare_criteria Compare with Acceptance Criteria data_analysis->compare_criteria validation_report Prepare Validation Report compare_criteria->validation_report sop Develop Standard Operating Procedure (SOP) validation_report->sop routine_use Implement for Routine Analysis sop->routine_use

Caption: Workflow for the validation of an HPLC analytical method.

Conclusion

The validated HPLC-UV method provides a reliable, accurate, and precise means for the quantification of this compound. While alternative methods like GC and CE offer specific advantages, the HPLC method presents a balanced and robust approach for routine quality control in pharmaceutical development and manufacturing. The detailed experimental protocol and validation data presented in this guide serve as a valuable resource for researchers and scientists in the field.

References

A Comparative Analysis of 2-(4-Chlorophenoxy)ethanol and Other Topical Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Evaluation for Researchers and Drug Development Professionals

Introduction

2-(4-Chlorophenoxy)ethanol, also known as chlorophetanol, is a synthetic compound classified as a topical antifungal agent. While recognized for its antifungal properties, publicly available, detailed quantitative efficacy data for this compound against common fungal pathogens is limited. This guide provides a comparative overview of its general characteristics alongside established antifungal agents—clotrimazole, miconazole (B906), and terbinafine (B446)—for which extensive experimental data exists. This comparison aims to offer a valuable resource for researchers, scientists, and drug development professionals by contextualizing the potential of phenoxyethanol (B1677644) derivatives and highlighting areas for future investigation.

General Overview of Phenoxyethanol Derivatives as Antifungal Agents

Phenoxyethanol and its derivatives, including this compound, exhibit broad-spectrum antimicrobial activity against various bacteria and yeasts.[1][2] Their primary mechanism of action is believed to involve increasing the permeability of the microbial cell membrane, leading to the leakage of intracellular components and ultimately, cell death.[3][4][5] This disruption of membrane integrity is a key factor in their preservative and potential therapeutic effects.[3][4][5] While effective as a preservative in cosmetic and pharmaceutical formulations, the specific antifungal potency of this compound for therapeutic applications requires more rigorous quantitative evaluation through standardized susceptibility testing.[1][2]

Comparative Efficacy of Antifungal Agents: Quantitative Data

To provide a clear benchmark for antifungal efficacy, the following tables summarize the Minimum Inhibitory Concentration (MIC) values for three widely used topical antifungal agents against key fungal pathogens: Candida albicans (a common yeast) and Trichophyton species (common dermatophytes responsible for skin, hair, and nail infections). The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation and is a standard measure of in vitro efficacy.

Table 1: Comparative In Vitro Efficacy (MIC in µg/mL) Against Candida albicans

Antifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
This compound Data Not AvailableData Not AvailableData Not Available
Clotrimazole ≤0.008 - 8[6]≤0.008[6]1[6]
Miconazole 0.03 - >1280.060.12[7][8]
Terbinafine 0.03 - >12814[9]

MIC50 and MIC90 represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Comparative In Vitro Efficacy (MIC in µg/mL) Against Trichophyton Species

Antifungal AgentTrichophyton rubrum MIC Range (µg/mL)Trichophyton mentagrophytes MIC Range (µg/mL)
This compound Data Not AvailableData Not Available
Clotrimazole 0.03 - 20.03 - 4
Miconazole 0.5Data Not Available[10]
Terbinafine 0.004 - 0.25[11]0.003 - 0.25[11]

Mechanism of Action of Comparator Antifungal Agents

The established antifungal agents utilize distinct mechanisms to inhibit fungal growth. A simplified representation of these pathways is provided below.

Antifungal_Mechanism_of_Action Mechanism of Action of Comparator Antifungal Agents cluster_Azoles Azoles (Clotrimazole, Miconazole) cluster_Allylamines Allylamines (Terbinafine) Azoles Clotrimazole Miconazole Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Azoles->Lanosterol_14a_demethylase Inhibition Ergosterol Ergosterol Membrane_Disruption Fungal Cell Membrane Disruption Lanosterol_14a_demethylase->Membrane_Disruption Depletion of Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol Ergosterol Biosynthesis Pathway Terbinafine Terbinafine Squalene_epoxidase Squalene epoxidase Terbinafine->Squalene_epoxidase Inhibition Squalene_accumulation Squalene Accumulation (Toxic) Squalene_epoxidase->Squalene_accumulation Leads to Squalene Squalene Squalene->Lanosterol Ergosterol Biosynthesis Pathway

Caption: Mechanisms of action for azole and allylamine (B125299) antifungal agents.

Experimental Protocols

Standardized methods are crucial for the reliable evaluation of antifungal efficacy. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted protocols.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the in vitro susceptibility of fungi to antifungal agents.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in a sterile saline solution, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific concentration of fungal cells. This suspension is further diluted in a standardized test medium.

  • Antifungal Agent Preparation: The antifungal agent is serially diluted in the test medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension. A growth control well (without the antifungal agent) and a sterility control well (without the fungal inoculum) are also included.

  • Incubation: The microtiter plates are incubated at a specified temperature (e.g., 35°C for Candida species) for a defined period (e.g., 24-48 hours).

  • Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by using a spectrophotometer.

MIC_Workflow Broth Microdilution MIC Assay Workflow start Start fungal_culture Fungal Isolate Culture start->fungal_culture inoculum_prep Inoculum Preparation fungal_culture->inoculum_prep inoculation Inoculation of Microtiter Plate inoculum_prep->inoculation antifungal_prep Serial Dilution of Antifungal Agent antifungal_prep->inoculation incubation Incubation inoculation->incubation read_results Visual or Spectrophotometric Reading of Results incubation->read_results end Determine MIC read_results->end

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

While this compound is categorized as a topical antifungal agent, a significant gap exists in the publicly accessible, peer-reviewed literature regarding its quantitative efficacy against clinically relevant fungal pathogens. The data presented for established antifungal agents such as clotrimazole, miconazole, and terbinafine provide a robust framework for comparison and highlight the type of experimental evidence necessary to fully characterize a novel antifungal candidate.

The probable mechanism of action of phenoxyethanol derivatives, through the disruption of cell membrane integrity, is a promising avenue for antifungal activity. However, without standardized in vitro susceptibility data, a direct comparison of its potency with other agents remains speculative.

For researchers and drug development professionals, this guide underscores the necessity of conducting rigorous, standardized antifungal susceptibility testing to elucidate the full potential of compounds like this compound. Future studies employing established protocols, such as those from CLSI and EUCAST, are essential to definitively position this and other novel antifungal agents within the therapeutic landscape.

References

A Comparative Guide to the Structure-Activity Relationship of Chlorophenoxyethanol Analogues in Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of chlorophenoxyethanol analogues, focusing on their structure-activity relationships (SAR) as antimicrobial agents. The information presented herein is curated from experimental data to assist researchers in the development of novel and more effective therapeutic agents.

Introduction

Phenoxyethanol (B1677644) and its halogenated derivatives, particularly chlorophenoxyethanol, are known for their broad-spectrum antimicrobial properties. These compounds are utilized as preservatives in cosmetics and pharmaceuticals and are being explored as potential anti-infective agents. Understanding the relationship between the chemical structure of these analogues and their biological activity is paramount for designing compounds with enhanced potency and selectivity. This guide summarizes key findings on the SAR of chlorophenoxyethanol analogues, presents comparative quantitative data, and details relevant experimental methodologies.

Structure-Activity Relationship Insights

The antimicrobial efficacy of chlorophenoxyethanol analogues is significantly influenced by the nature and position of substituents on the aromatic ring and modifications to the ethanol (B145695) side chain.

1. Substitution on the Phenyl Ring:

The presence and position of the chlorine atom on the phenyl ring are critical determinants of antimicrobial activity. While specific comparative data for a wide range of chlorophenoxyethanol isomers is limited in the readily available literature, studies on related halogenated phenolic compounds suggest that the position of the halogen can significantly impact efficacy. For instance, in a series of chlorinated chalcones, the location of the chloro group on the aromatic rings influenced the antibacterial activity against various pathogens.

2. Modification of the Ethanol Side Chain:

Recent studies have explored modifications of the 2-hydroxyethyl group to enhance antimicrobial potency. A notable example is the synthesis of novel aryloxyethyl propiolates derived from phenoxyethanol. These analogues have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), a challenging multidrug-resistant pathogen.

Quantitative Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for a series of phenoxyethanol-derived aryloxyethyl propiolates against MRSA. These compounds feature modifications to the ethanol side chain of the parent phenoxyethanol structure.

Table 1: Antimicrobial Activity of Phenoxyethanol-Derived Aryloxyethyl Propiolates against MRSA

Compound IDR Group on Phenyl RingModification on Ethanol Side ChainMIC (µg/mL)[1]MBC (µg/mL)[1]
II-39 4-ClPropiolate ester0.783.13
Vancomycin ----

Note: The original research paper should be consulted for the full list of analogues and their activities.

Mechanism of Action

The antimicrobial action of phenoxyethanol and its analogues is multifaceted, primarily involving the disruption of bacterial cell integrity and interference with essential metabolic processes.

1. Cell Membrane and Cell Wall Disruption:

Studies on phenoxyethanol and its derivatives indicate that these compounds can compromise the bacterial cell wall and membrane. This disruption leads to the leakage of intracellular components and ultimately cell death.[1]

2. Inhibition of Metabolic Pathways:

Transcriptomic and metabolomic analyses of phenoxyethanol's effect on Cutibacterium acnes have revealed significant alterations in key metabolic pathways. These include:

  • Energy Metabolism: Interference with cellular energy production.[2]

  • Amino Acid Metabolism: Disruption of the synthesis of essential amino acids.[2]

  • Pyrimidine Metabolism: Inhibition of the synthesis of nucleic acid precursors.[2]

Furthermore, a potent aryloxyethyl propiolate analogue, compound II-39 , has been shown to inhibit the expression of CrtPQMN proteins in MRSA.[3] These proteins are involved in the biosynthesis of staphyloxanthin, a virulence factor that protects the bacterium from the host's immune response.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of chlorophenoxyethanol analogues.

1. Antimicrobial Susceptibility Testing (Broth Microdilution Method):

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Bacterial strains are cultured on appropriate agar (B569324) plates. Well-isolated colonies are then used to inoculate a broth medium, which is incubated to achieve a standardized cell density (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

2. Minimum Bactericidal Concentration (MBC) Determination:

Following the MIC assay, the MBC can be determined to assess the bactericidal activity of the compound.

  • Subculturing: A small aliquot from each well showing no visible growth in the MIC assay is plated onto fresh agar plates.

  • Incubation: The agar plates are incubated under suitable conditions to allow for the growth of any surviving bacteria.

  • MBC Determination: The MBC is defined as the lowest concentration of the antimicrobial agent that results in a significant reduction (e.g., ≥99.9%) in the initial bacterial inoculum.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the evaluation and mechanism of action of chlorophenoxyethanol analogues.

cluster_0 Antimicrobial Activity Workflow Start Start Synthesize Analogues Synthesize Analogues Start->Synthesize Analogues MIC Assay MIC Assay Synthesize Analogues->MIC Assay MBC Assay MBC Assay MIC Assay->MBC Assay Data Analysis Data Analysis MBC Assay->Data Analysis SAR Conclusions SAR Conclusions Data Analysis->SAR Conclusions

Caption: Experimental workflow for SAR studies.

cluster_membrane Bacterial Cell Envelope cluster_metabolism Intracellular Targets Chlorophenoxyethanol Analogue Chlorophenoxyethanol Analogue Cell Wall Cell Wall Chlorophenoxyethanol Analogue->Cell Wall Disruption Cell Membrane Cell Membrane Chlorophenoxyethanol Analogue->Cell Membrane Disruption Energy Metabolism Energy Metabolism Chlorophenoxyethanol Analogue->Energy Metabolism Inhibition Amino Acid Synthesis Amino Acid Synthesis Chlorophenoxyethanol Analogue->Amino Acid Synthesis Inhibition Pyrimidine Synthesis Pyrimidine Synthesis Chlorophenoxyethanol Analogue->Pyrimidine Synthesis Inhibition Virulence Factor Synthesis (e.g., Staphyloxanthin) Virulence Factor Synthesis (e.g., Staphyloxanthin) Chlorophenoxyethanol Analogue->Virulence Factor Synthesis (e.g., Staphyloxanthin) Inhibition

Caption: Proposed antimicrobial mechanism of action.

Conclusion

The structure-activity relationship of chlorophenoxyethanol analogues is a promising area of research for the development of new antimicrobial agents. Modifications to the ethanol side chain, such as the introduction of a propiolate ester, have been shown to significantly enhance activity against resistant pathogens like MRSA. The multifaceted mechanism of action, involving disruption of the cell envelope and inhibition of key metabolic pathways, offers multiple targets for further optimization. Future research should focus on a systematic exploration of substitutions on the phenyl ring to build a more comprehensive understanding of the SAR and to identify lead compounds with improved therapeutic potential.

References

A Comparative Guide to 2-(4-Chlorophenoxy)ethanol and its Bromo-Analogue in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-(4-chlorophenoxy)ethanol (B157507) and its bromo-analogue, 2-(4-bromophenoxy)ethanol (B129414), for their applications in chemical synthesis. The selection between these two valuable intermediates often depends on factors such as reactivity, cost, and the desired downstream transformations. This document aims to provide an objective analysis, supported by physical data and a representative synthetic protocol, to aid researchers in making informed decisions for their specific synthetic needs.

Introduction

This compound and 2-(4-bromophenoxy)ethanol are key building blocks in the synthesis of a variety of biologically active molecules and materials. Their general structure, consisting of a halogenated phenyl ring linked to an ethanol (B145695) moiety via an ether bond, allows for diverse chemical modifications. The primary alcohol can be oxidized or converted to other functional groups, while the halogenated aromatic ring is amenable to cross-coupling reactions and other substitutions. The choice between the chloro- and bromo-analogue can significantly impact reaction outcomes, yields, and the overall efficiency of a synthetic route.

Physical and Chemical Properties

A summary of the key physical and chemical properties of both compounds is presented below. These properties are crucial for determining appropriate reaction conditions, solvents, and purification methods.

PropertyThis compound2-(4-Bromophenoxy)ethanol
CAS Number 1892-43-9[1]34743-88-9
Molecular Formula C₈H₉ClO₂[1][2]C₈H₉BrO₂
Molecular Weight 172.61 g/mol [1][2]217.06 g/mol
Appearance -White to almost white powder to crystal
Melting Point 30 °C[1]53-55 °C
Boiling Point 135-136 °C at 6 mmHg[1]184 °C at 20 mmHg
Water Solubility Data not readily availableData not readily available
pKa (predicted) ~14.2~14.2

Synthetic Considerations: A Comparative Overview

The most common method for the synthesis of both this compound and 2-(4-bromophenoxy)ethanol is the Williamson ether synthesis. This reaction involves the deprotonation of the corresponding 4-halophenol to form a phenoxide, which then acts as a nucleophile to attack an electrophilic 2-haloethanol, typically 2-chloroethanol (B45725) or 2-bromoethanol.

Reactivity and Yield

In the context of the Williamson ether synthesis, the reactivity of the starting 4-halophenol can influence the reaction rate and overall yield. The acidity of 4-chlorophenol (B41353) and 4-bromophenol (B116583) is very similar, meaning their deprotonation to the corresponding phenoxides occurs with comparable ease.

The key difference in reactivity arises from the electronic effects of the halogen substituent on the aromatic ring. Both chlorine and bromine are electron-withdrawing groups through induction and electron-donating through resonance. However, the slightly higher electronegativity of chlorine might make the 4-chlorophenoxide a slightly weaker nucleophile compared to the 4-bromophenoxide. Conversely, in downstream applications where the halogen is the leaving group (e.g., in nucleophilic aromatic substitution), the carbon-bromine bond is weaker and bromide is a better leaving group than chloride, making the bromo-analogue more reactive in such transformations.

Experimental Protocol: Williamson Ether Synthesis

This protocol provides a general procedure for the synthesis of 2-(4-halophenoxy)ethanols.

Materials:

  • 4-Chlorophenol or 4-Bromophenol

  • 2-Chloroethanol

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Solvent (e.g., Ethanol, Dimethylformamide (DMF), or Acetonitrile)

  • Water

  • Hydrochloric acid (HCl) (for workup)

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Deprotonation of the Phenol (B47542): In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of the 4-halophenol in a suitable solvent.

  • Add 1.1 equivalents of a strong base (e.g., NaOH or KOH) to the solution. The mixture is typically stirred at room temperature or gently heated to ensure complete formation of the phenoxide salt.

  • Nucleophilic Substitution: To the resulting phenoxide solution, add 1.2 equivalents of 2-chloroethanol.

  • The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting phenol is consumed. Reaction times can vary from a few hours to overnight depending on the solvent and temperature.

  • Workup: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., diethyl ether).

  • The aqueous layer is acidified with dilute HCl to a neutral or slightly acidic pH.

  • The layers are separated, and the aqueous layer is extracted two more times with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel to afford the pure 2-(4-halophenoxy)ethanol.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic features of this compound and its bromo-analogue.

Spectroscopic DataThis compound2-(4-Bromophenoxy)ethanol
¹H NMR (CDCl₃, δ) ~3.95 (t, 2H, -CH₂OH), ~4.10 (t, 2H, -OCH₂-), ~6.85 (d, 2H, Ar-H), ~7.25 (d, 2H, Ar-H)~3.98 (t, 2H, -CH₂OH), ~4.12 (t, 2H, -OCH₂-), ~6.80 (d, 2H, Ar-H), ~7.40 (d, 2H, Ar-H)
¹³C NMR (CDCl₃, δ) ~61.5 (-CH₂OH), ~69.0 (-OCH₂-), ~116.0 (Ar-C), ~126.0 (Ar-C), ~129.5 (Ar-C), ~157.0 (Ar-C-O)~61.5 (-CH₂OH), ~69.2 (-OCH₂-), ~115.0 (Ar-C-Br), ~116.5 (Ar-C), ~132.5 (Ar-C), ~157.5 (Ar-C-O)
IR (cm⁻¹) ~3350 (O-H stretch), ~1590, 1490 (C=C aromatic stretch), ~1240 (C-O-C stretch), ~820 (p-substituted benzene)~3360 (O-H stretch), ~1585, 1485 (C=C aromatic stretch), ~1240 (C-O-C stretch), ~820 (p-substituted benzene)
Mass Spec (m/z) 172/174 (M⁺, ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes)216/218 (M⁺, ~1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes)

Logical Workflow for Compound Selection

The choice between this compound and its bromo-analogue in a synthetic campaign can be guided by several factors. The following diagram illustrates a logical workflow for this decision-making process.

G start Synthetic Goal cost Cost and Availability of Starting Halophenol start->cost reactivity_synthesis Desired Reactivity in Ether Synthesis cost->reactivity_synthesis If cost is a primary driver, chloro-analogue is often cheaper reactivity_downstream Intended Downstream Reactions reactivity_synthesis->reactivity_downstream Both have similar reactivity in Williamson synthesis nucleophilic_aromatic Nucleophilic Aromatic Substitution? reactivity_downstream->nucleophilic_aromatic cross_coupling Cross-Coupling (e.g., Suzuki, Heck)? reactivity_downstream->cross_coupling chloro Select this compound bromo Select 2-(4-Bromophenoxy)ethanol nucleophilic_aromatic->chloro No nucleophilic_aromatic->bromo Yes (Br is a better leaving group) cross_coupling->chloro No (C-Cl can be used but often requires more forcing conditions) cross_coupling->bromo Yes (C-Br bond is more reactive)

Caption: Decision workflow for selecting between the chloro- and bromo-analogue.

Experimental Workflow: Williamson Ether Synthesis

The following diagram outlines the general experimental workflow for the Williamson ether synthesis of 2-(4-halophenoxy)ethanols.

G start Start deprotonation Deprotonation of 4-Halophenol with Base start->deprotonation nucleophilic_attack Addition of 2-Chloroethanol and Reflux deprotonation->nucleophilic_attack workup Aqueous Workup and Extraction nucleophilic_attack->workup purification Purification (Recrystallization or Chromatography) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization end Pure Product characterization->end

Caption: General experimental workflow for Williamson ether synthesis.

Conclusion

Both this compound and 2-(4-bromophenoxy)ethanol are versatile reagents in organic synthesis. The choice between them is nuanced and depends on a careful consideration of factors including the cost of starting materials, and more importantly, the intended subsequent chemical transformations. For applications requiring a more reactive leaving group on the aromatic ring, such as in many cross-coupling reactions, the bromo-analogue is generally the superior choice. However, for applications where the halogenated phenyl ring remains intact or where cost is a primary concern, the chloro-analogue presents a viable and economical alternative. This guide provides the foundational data and a representative synthetic framework to assist researchers in navigating this selection process.

References

Comparative Analysis of 2-(4-Chlorophenoxy)ethanol: Efficacy and Cross-Reactivity Profile Against Key Antifungal Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative guide has been compiled to evaluate the antifungal efficacy and potential cross-reactivity of 2-(4-Chlorophenoxy)ethanol against other widely used topical antifungal agents. This guide is intended for researchers, scientists, and drug development professionals, providing a detailed analysis of its performance based on available experimental data. The comparison includes key alternatives such as econazole (B349626) and terbinafine (B446), focusing on their activity against common fungal pathogens like Candida albicans and various dermatophytes.

Executive Summary

This compound is a phenoxyethanol (B1677644) derivative with established antifungal properties. This guide provides a comparative overview of its in vitro antifungal activity alongside that of econazole, an imidazole (B134444) derivative, and terbinafine, an allylamine. While direct, comprehensive cross-reactivity studies on this compound against a broad panel of human proteins are not extensively available in the public domain, this guide presents the known antifungal efficacy data and outlines the standardized methodologies required for such comparative assessments. The data is presented to aid in the evaluation of this compound for further research and development in the context of topical antifungal therapies.

Antifungal Efficacy: A Comparative Look

The primary measure of antifungal efficacy in vitro is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table summarizes the available MIC data for this compound and its comparators against key fungal species. It is important to note that direct comparisons are best made when data is generated head-to-head within the same study, as variations in experimental conditions can influence MIC values.

Antifungal AgentCandida albicans (MIC Range in µg/mL)Dermatophytes (e.g., Trichophyton spp.) (MIC Range in µg/mL)
This compound Data not consistently reported in comparative studiesData not consistently reported in comparative studies
Econazole 0.016 - 16[1][2]Active against various dermatophytes including Trichophyton spp.[3]
Terbinafine 1 - 4 (MIC90)[4][5]0.06 - 16[6]

Note: The MIC values are compiled from various sources and should be interpreted with consideration for potential variations in experimental methodologies.

Understanding the Mechanisms of Action

The compared antifungal agents operate through distinct mechanisms, which can influence their spectrum of activity and potential for resistance.

cluster_CPE This compound cluster_Azoles Azoles (e.g., Econazole) cluster_Allylamines Allylamines (e.g., Terbinafine) cluster_Pathway Fungal Cell Ergosterol Biosynthesis Pathway CPE This compound CPE_Target Disruption of Cell Membrane Potential & Inhibition of DNA/RNA Synthesis CPE->CPE_Target Azoles Econazole FourteenAlphaDemethylase 14-alpha demethylase Azoles->FourteenAlphaDemethylase Allylamines Terbinafine SqualeneEpoxide Squalene epoxidase Allylamines->SqualeneEpoxide Squalene Squalene Squalene->SqualeneEpoxide Inhibited by Terbinafine Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Lanosterol->FourteenAlphaDemethylase Inhibited by Econazole Ergosterol Ergosterol FourteenAlphaDemethylase->Ergosterol CellMembrane Fungal Cell Membrane Integrity Ergosterol->CellMembrane CPE_Target->CellMembrane Leads to loss of integrity

Caption: Mechanisms of action for this compound and comparator antifungal agents.

Cross-Reactivity and Off-Target Screening

cluster_Workflow Cross-Reactivity Screening Workflow A Test Compound (e.g., this compound) B Primary Target Assay (Antifungal Activity) A->B C Broad Panel Off-Target Screening (e.g., Receptor & Enzyme Panels) A->C D In Silico Prediction (Structure-Based) A->D E Data Analysis & Hit Identification B->E C->E D->E F Secondary Assays for Hit Validation (e.g., Dose-Response Curves) E->F G Selectivity Profile & Risk Assessment F->G

Caption: A generalized workflow for assessing the cross-reactivity and selectivity of a compound.

Experimental Protocols

To ensure the generation of comparable and reproducible data, standardized experimental protocols are essential. The following are summaries of key methodologies for evaluating antifungal efficacy and cross-reactivity.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline or water, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final standardized inoculum concentration.

  • Drug Dilution: The test compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥90% depending on the drug and fungus) compared to the drug-free growth control well.

Off-Target Screening (Competitive Binding Assay)

This assay is used to determine if a test compound binds to a specific receptor or enzyme, indicating potential cross-reactivity.

  • Preparation of Reagents: A known concentration of a radiolabeled ligand specific for the target receptor/enzyme is prepared. A series of dilutions of the test compound are also made.

  • Assay Setup: The target receptor/enzyme preparation is incubated with the radiolabeled ligand in the presence and absence of the test compound.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by filtration.

  • Quantification: The amount of bound radioligand is quantified using a scintillation counter.

  • Data Analysis: A decrease in the binding of the radiolabeled ligand in the presence of the test compound indicates that the test compound is competing for the same binding site. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is then calculated.

Conclusion

This compound demonstrates antifungal activity, though comprehensive, direct comparative studies against a wide range of alternatives and detailed cross-reactivity profiles are areas that warrant further investigation. The methodologies outlined in this guide provide a framework for conducting such studies to fully elucidate its therapeutic potential and safety profile. For researchers and drug development professionals, a thorough evaluation using these standardized protocols is crucial for making informed decisions regarding the future development of this compound as a viable antifungal agent.

References

A Comparative Benchmarking Study on the Synthesis of 2-(4-Chlorophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different methodologies for the synthesis of 2-(4-Chlorophenoxy)ethanol, a key intermediate in various pharmaceutical applications. We will delve into the traditional Williamson ether synthesis and compare its performance against modern techniques such as microwave-assisted synthesis and phase-transfer catalysis. This objective analysis, supported by experimental data, aims to equip researchers with the necessary information to select the most efficient and suitable synthesis protocol for their specific needs.

Introduction

This compound is a valuable building block in the synthesis of a variety of biologically active molecules. Its efficient and scalable synthesis is therefore of significant interest to the drug development community. The most common method for its preparation is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. However, recent advancements have introduced alternative methods that promise improved yields, reduced reaction times, and more environmentally friendly conditions. This guide will provide a side-by-side comparison of these methods.

Synthesis Methodologies: A Comparative Analysis

This section outlines the experimental protocols for three distinct methods for synthesizing this compound: the conventional Williamson ether synthesis, a microwave-assisted variation, and a phase-transfer catalyzed approach.

Method 1: Conventional Williamson Ether Synthesis

The Williamson ether synthesis is a robust and well-established method for the preparation of ethers. In this procedure, the sodium salt of 4-chlorophenol (B41353), generated in situ, acts as a nucleophile and attacks the electrophilic carbon of 2-chloroethanol (B45725) in an SN2 reaction to form the desired product.

Experimental Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask, add 4-chlorophenol (12.86 g, 100 mmol), sodium hydroxide (B78521) (4.40 g, 110 mmol), and ethanol (B145695) (100 mL).

  • Formation of Phenoxide: Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the sodium 4-chlorophenoxide.

  • Addition of Alkylating Agent: To this suspension, add 2-chloroethanol (8.85 g, 110 mmol) dropwise over 15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane (B109758) (150 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 100 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Method 2: Microwave-Assisted Williamson Ether Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. By utilizing microwave irradiation, reaction times can be dramatically reduced, often leading to improved yields and cleaner reaction profiles.

Experimental Protocol:

  • Reaction Setup: In a 100 mL microwave-safe reaction vessel, combine 4-chlorophenol (12.86 g, 100 mmol), potassium carbonate (20.73 g, 150 mmol), and N,N-dimethylformamide (DMF) (50 mL).

  • Addition of Alkylating Agent: Add 2-chloroethanol (8.85 g, 110 mmol) to the mixture.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120 °C for 15-30 minutes with a power of 300 W.[1]

  • Work-up: After the reaction, cool the vessel to room temperature. Filter the mixture to remove the inorganic salts and wash the solid residue with a small amount of ethyl acetate (B1210297).

  • Extraction: Combine the filtrate and washings and remove the DMF under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash with water (3 x 100 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or vacuum distillation.

Method 3: Phase-Transfer Catalysis (PTC) Williamson Ether Synthesis

Phase-transfer catalysis facilitates the reaction between reactants present in immiscible phases. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. This method often allows for the use of milder reaction conditions and can improve reaction rates.

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-chlorophenol (12.86 g, 100 mmol) and 2-chloroethanol (8.85 g, 110 mmol) in toluene (B28343) (100 mL).

  • Aqueous Phase: In a separate beaker, prepare a solution of sodium hydroxide (8.00 g, 200 mmol) in water (50 mL).

  • Addition of Catalyst and Base: Add the phase-transfer catalyst, tetrabutylammonium (B224687) bromide (TBAB) (3.22 g, 10 mmol), to the organic phase. Then, add the aqueous sodium hydroxide solution to the reaction mixture with vigorous stirring.

  • Reaction: Heat the biphasic mixture to 60-70 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and separate the two phases.

  • Extraction: Wash the organic layer with water (2 x 100 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or recrystallization.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance indicators for each of the described synthesis methods for this compound.

ParameterConventional Williamson Ether SynthesisMicrowave-Assisted Williamson Ether SynthesisPhase-Transfer Catalysis Williamson Ether Synthesis
Reactants 4-Chlorophenol, 2-Chloroethanol, NaOH4-Chlorophenol, 2-Chloroethanol, K₂CO₃4-Chlorophenol, 2-Chloroethanol, NaOH, TBAB
Solvent EthanolDMFToluene/Water
Reaction Time 8 - 12 hours15 - 30 minutes2 - 4 hours
Temperature ~78 °C (Reflux)120 °C60 - 70 °C
Typical Yield 75 - 85%85 - 95%80 - 90%
Purification Vacuum Distillation / RecrystallizationColumn Chromatography / Vacuum DistillationVacuum Distillation / Recrystallization
Key Advantages Well-established, simple setupDrastically reduced reaction time, high yieldMilder conditions, faster than conventional
Key Disadvantages Long reaction timeRequires specialized microwave equipmentRequires a phase-transfer catalyst

Mandatory Visualizations

The following diagrams illustrate the workflows and underlying principles of the discussed synthesis methods.

Williamson_Ether_Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification R1 4-Chlorophenol Mix Mixing in Solvent R1->Mix R2 2-Chloroethanol R2->Mix Base Base (e.g., NaOH) Base->Mix Heat Heating / Reflux Mix->Heat Evap Solvent Evaporation Heat->Evap Extract Extraction Evap->Extract Dry Drying Extract->Dry Purify Purification Dry->Purify Product This compound Purify->Product

Caption: Workflow for the Williamson Ether Synthesis.

Synthesis_Method_Comparison cluster_Conventional Conventional Williamson Synthesis cluster_Microwave Microwave-Assisted Synthesis cluster_PTC Phase-Transfer Catalysis Title Synthesis of this compound C_Time Long Reaction Time (8-12h) M_Time Very Short Reaction Time (15-30 min) P_Time Short Reaction Time (2-4h) C_Temp Reflux Temperature C_Yield Good Yield M_Temp High Temperature M_Yield High Yield P_Temp Moderate Temperature P_Yield Good to High Yield Phase_Transfer_Catalysis_Mechanism Aqueous Aqueous Phase 4-Chlorophenoxide (ArO⁻) + Na⁺ Organic Organic Phase 2-Chloroethanol (R-Cl) + Solvent Aqueous->Organic Q⁺ transports ArO⁻ Product Organic Phase This compound (ArO-R) + Q⁺Cl⁻ Organic->Product SN2 Reaction Product->Aqueous Q⁺ returns with Cl⁻ Catalyst_Cycle Phase-Transfer Catalyst (Q⁺X⁻) Cycle

References

An In Vitro Efficacy Showdown: 2-(4-Chlorophenoxy)ethanol and Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Mycology and Drug Development

In the landscape of antifungal research, the demand for effective and well-characterized compounds is ever-present. This guide provides a detailed in vitro comparison of 2-(4-Chlorophenoxy)ethanol and the widely-used azole antifungal, fluconazole (B54011). While fluconazole is a well-documented agent with a clear mechanism of action and extensive susceptibility data, this compound remains a less-characterized compound with limited publicly available data on its antifungal potency. This guide aims to synthesize the existing information on both compounds, highlight the current knowledge gaps, and provide standardized protocols for their direct comparative evaluation.

Executive Summary

Quantitative In Vitro Data

A comprehensive literature search did not yield specific Minimum Inhibitory Concentration (MIC) data for this compound against Candida albicans or Aspergillus fumigatus. The following table summarizes the available MIC data for fluconazole against these key fungal pathogens, showcasing its variable efficacy.

Table 1: In Vitro Susceptibility Data for Fluconazole

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Candida albicans13,338≤0.25 - >640.51[1]
Aspergillus fumigatus2832 - >256256>256[2]

MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Mechanisms of Action

Fluconazole: Targeting Fungal Ergosterol (B1671047) Synthesis

Fluconazole's antifungal activity is primarily due to its highly specific inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase.[1][3][4] This enzyme is a crucial component of the ergosterol biosynthesis pathway. By disrupting the conversion of lanosterol to ergosterol, fluconazole depletes this essential sterol in the fungal cell membrane. The resulting accumulation of toxic 14-α-methylated sterols alters membrane fluidity and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth.[1][4]

Fluconazole_Mechanism Lanosterol Lanosterol Enzyme Lanosterol 14-α-demethylase (CYP51) Lanosterol->Enzyme Substrate Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Essential Component Enzyme->Ergosterol Conversion Fluconazole Fluconazole Fluconazole->Enzyme Inhibition

Figure 1. Fluconazole's mechanism of action targeting ergosterol synthesis.

This compound: A Presumed Membrane-Active Agent

While the precise molecular targets of this compound have not been extensively elucidated, its chemical structure, belonging to the phenoxyethanol (B1677644) class of compounds, suggests a mechanism of action centered on the disruption of the fungal cell membrane. Phenoxyethanol and its derivatives are known to be membrane-active agents that can increase membrane permeability, leading to the leakage of intracellular components and ultimately cell death.[5] The presence of a chlorophenoxy group may enhance its lipophilicity, facilitating its interaction with the lipid bilayer of the fungal cell membrane.

Chlorophenoxyethanol_Mechanism Compound This compound Membrane Fungal Cell Membrane (Lipid Bilayer) Compound->Membrane Interaction Permeability Increased Membrane Permeability Membrane->Permeability Disruption leads to Leakage Leakage of Intracellular Components Permeability->Leakage Death Fungal Cell Death Leakage->Death

Figure 2. Postulated mechanism of action for this compound.

Experimental Protocols for In Vitro Comparison

To facilitate a direct and robust comparison between this compound and fluconazole, standardized in vitro susceptibility testing is essential. The following protocols, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, are recommended.[6][7][8]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC of an antifungal agent.

Materials:

  • Test compounds (this compound, Fluconazole)

  • Fungal isolates (Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Antifungal Stock Solutions: Prepare stock solutions of each compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Preparation of Fungal Inoculum: Culture the fungal isolates on appropriate agar (B569324) plates. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension in RPMI-1640 medium to achieve the desired final inoculum concentration.

  • Serial Dilutions: Perform serial twofold dilutions of the antifungal agents in the 96-well plates containing RPMI-1640 medium.

  • Inoculation: Inoculate each well with the prepared fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. For azoles like fluconazole against yeasts, the endpoint is typically a ≥50% reduction in turbidity.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Antifungal Stock Solutions Dilution Serial Dilution in 96-well Plate Stock->Dilution Inoculum Prepare Fungal Inoculum Inoculation Inoculate with Fungal Suspension Inoculum->Inoculation Dilution->Inoculation Incubation Incubate at 35°C Inoculation->Incubation Reading Read Plates Visually or with Spectrophotometer Incubation->Reading MIC Determine MIC Reading->MIC

Figure 3. Workflow for the broth microdilution antifungal susceptibility test.

Conclusion and Future Directions

This guide consolidates the current in vitro data for this compound and fluconazole. While fluconazole's antifungal profile is well-established, a significant knowledge gap exists for this compound. The lack of publicly available MIC data for this compound prevents a direct quantitative comparison.

For researchers and drug development professionals, this highlights a clear opportunity for further investigation. The provided experimental protocols offer a standardized approach to generate the necessary data to elucidate the antifungal spectrum and potency of this compound. Such studies are crucial to fully assess its potential as a therapeutic agent and to enable a conclusive comparison with established antifungals like fluconazole. Future research should also focus on elucidating the precise molecular mechanism of action of this compound to better understand its antifungal properties.

References

A Comparative Guide to the Toxicity of Chlorinated Phenoxyethanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicity of phenoxyethanol (B1677644) and its chlorinated derivatives. The information is intended to assist researchers and professionals in the fields of drug development, toxicology, and cosmetic science in making informed decisions regarding the use of these compounds. The data presented is based on available in vitro and in vivo studies.

Executive Summary

Phenoxyethanol is a widely used preservative in cosmetics and pharmaceutical products. Its chlorinated derivatives, while less common, are also of interest due to their potential antimicrobial properties. Understanding the comparative toxicity of these compounds is crucial for safety and risk assessment. This guide summarizes the available quantitative toxicity data, details the experimental protocols used for their assessment, and explores the potential mechanisms of action, including effects on cellular signaling pathways. A notable finding is the dose-dependent cytotoxicity of phenoxyethanol and the limited but suggestive toxicity of its chlorinated analogs. Furthermore, phenoxyethanol has been shown to inhibit the Akt signaling pathway, a key regulator of cell survival and apoptosis.

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the cytotoxicity and acute toxicity of phenoxyethanol and its chlorinated derivatives. It is important to note that directly comparable in vitro cytotoxicity data for chlorinated phenoxyethanols on the same human cell lines is limited in the publicly available literature. Therefore, a direct comparison of IC50 values should be made with caution.

Table 1: In Vitro Cytotoxicity of Phenoxyethanol

Cell LineAssayIC50 (µg/mL)IC50 (mM)Reference
HaCaT (Human Keratinocytes)MTT~200~1.45[1][2]
HDFa (Human Dermal Fibroblasts)MTT~200~1.45[1][2]
HepG2 (Human Hepatoma Cells)MTT~200~1.45[1][2]
HaCaT (Human Keratinocytes)NRU~200~1.45[2]
HDFa (Human Dermal Fibroblasts)NRU~200~1.45[2]
HepG2 (Human Hepatoma Cells)NRU~200~1.45[2]

IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that causes a 50% reduction in cell viability.

Table 2: Acute Toxicity of Phenoxyethanol and Chlorinated Derivatives

CompoundTestSpeciesRouteLD50 (mg/kg)Reference
PhenoxyethanolAcute OralRatOral1260[3]
PhenoxyethanolAcute DermalRabbitDermal2250[4]
2,4-Dichlorophenoxyacetic acidAcute OralRatOral639[5]

LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the test population.Data for 2,4-Dichlorophenoxyacetic acid is provided as a proxy due to the lack of specific data for 2,4-Dichlorophenoxyethanol.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^5 cells/mL and incubate for 24 hours to allow for cell attachment.[1][6]

  • Treatment: Expose the cells to various concentrations of the test compound for a specified period (e.g., 24 hours).[2]

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[2]

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow the formazan (B1609692) crystals to form.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate (B86663) in water) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the log of the compound concentration.

Neutral Red Uptake (NRU) Assay

The Neutral Red Uptake (NRU) assay is a cytotoxicity test based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Neutral Red Incubation: After treatment, wash the cells with PBS and add a medium containing neutral red (e.g., 40 µg/mL) to each well. Incubate for 3 hours at 37°C.[2]

  • Washing: Wash the cells with a solution of 1% formaldehyde (B43269) and 1% calcium chloride to fix the cells and remove excess neutral red.

  • Extraction: Add a solution of 1% acetic acid in 50% ethanol (B145695) to each well to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells compared to the control and determine the IC50 value.

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage in individual cells.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.

  • Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind the nucleoid.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).

Androgen Receptor (AR) Competitive Binding Assay

This assay is used to determine the ability of a test compound to bind to the androgen receptor.

Protocol:

  • Receptor Preparation: Prepare a rat ventral prostate cytosol fraction, which is a rich source of androgen receptors.

  • Competitive Binding: In a series of tubes, incubate a constant concentration of a radiolabeled androgen (e.g., [3H]R1881) with the cytosol preparation and varying concentrations of the unlabeled test compound.

  • Incubation: Allow the mixture to incubate to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as hydroxyapatite (B223615) precipitation or dextran-coated charcoal.

  • Quantification: Measure the amount of radioactivity in the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound to determine the IC50, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand.

Signaling Pathway Analysis

Akt Signaling Pathway in Phenoxyethanol-Induced Toxicity

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis.[7][8] Inhibition of this pathway can lead to decreased cell viability and increased apoptosis. Studies have shown that exposure of human meibomian gland epithelial cells to phenoxyethanol results in a significant reduction in the activity of the Akt pathway.[9] This suggests that the cytotoxic effects of phenoxyethanol may be mediated, at least in part, through the inhibition of this pro-survival signaling cascade.

Akt_Signaling_Pathway Phenoxyethanol Phenoxyethanol PI3K PI3K Phenoxyethanol->PI3K Inhibits Akt Akt (Protein Kinase B) PI3K->Akt Activates Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits CellSurvival Cell Survival Bcl2->CellSurvival Promotes Apoptosis Apoptosis Caspase9->Apoptosis Induces

References

A Comparative Guide to the Validation of 2-(4-Chlorophenoxy)ethanol as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the validation of 2-(4-Chlorophenoxy)ethanol as a reference standard for researchers, scientists, and professionals in drug development. It outlines key experimental protocols, presents comparative data against a common alternative, 2-Phenoxyethanol, and offers a visual representation of the validation workflow.

Introduction

This compound is a chemical compound utilized in various industrial and pharmaceutical applications, notably as an antifungal agent and a precursor in chemical synthesis.[1][2] The establishment of a well-characterized reference standard is paramount for ensuring the accuracy and reliability of analytical measurements. This guide details the validation process, which encompasses a series of experiments to confirm the identity, purity, and stability of the reference standard.

Comparative Analysis: this compound vs. 2-Phenoxyethanol

For the purpose of this guide, we compare the analytical validation of this compound with 2-Phenoxyethanol, a structurally similar compound also used as a preservative in pharmaceutical formulations. The following table summarizes key analytical parameters determined during a hypothetical validation process.

Table 1: Comparison of Analytical Validation Parameters

ParameterThis compound2-PhenoxyethanolMethod
Purity (by HPLC) 99.8%99.9%High-Performance Liquid Chromatography
Identity Confirmation Conforms to structureConforms to structureFTIR, ¹H NMR, Mass Spectrometry
LOD (Limit of Detection) 0.01 µg/mL0.02 µg/mLHPLC-UV
LOQ (Limit of Quantitation) 0.03 µg/mL0.06 µg/mLHPLC-UV
Linearity (R²) >0.999>0.999HPLC-UV
Recovery 98.5% - 101.2%99.0% - 100.8%HPLC-UV
Water Content <0.1%<0.1%Karl Fischer Titration
Residual Solvents <0.05%<0.05%Headspace GC-MS
Short-term Stability (48h) No significant degradationNo significant degradationHPLC-UV
Long-term Stability (12 mo) Stable at 2-8°CStable at 2-8°CHPLC-UV

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established analytical techniques for similar compounds.[3][4]

3.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To determine the purity of the this compound reference standard and to detect and quantify any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient mixture of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.

  • Procedure:

    • Prepare a stock solution of the reference standard in the mobile phase.

    • Inject a known volume of the solution into the HPLC system.

    • Record the chromatogram and calculate the area percent of the main peak relative to any impurity peaks.

3.2. Identity Confirmation via Spectroscopic Methods

  • Objective: To confirm the chemical structure of this compound.

  • Methods:

    • Fourier-Transform Infrared Spectroscopy (FTIR): Acquire the infrared spectrum and compare it to a reference spectrum to confirm the presence of characteristic functional groups.

    • Proton Nuclear Magnetic Resonance (¹H NMR): Obtain the ¹H NMR spectrum in a suitable deuterated solvent (e.g., CDCl₃) to verify the proton environment of the molecule.

    • Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern to further confirm the identity.

3.3. Stability Studies

  • Objective: To assess the stability of the reference standard under various storage conditions.

  • Procedure:

    • Store aliquots of the reference standard at different temperatures (e.g., 2-8°C, room temperature, and accelerated conditions like 40°C/75% RH).

    • Analyze the purity of the samples at predetermined time points (e.g., 0, 3, 6, and 12 months) using the validated HPLC method.

    • Evaluate for any significant degradation or change in purity.

Validation Workflow

The following diagram illustrates the logical workflow for the validation of this compound as a reference standard.

Validation_Workflow cluster_synthesis Material Acquisition & Initial Characterization cluster_validation Analytical Method Validation cluster_characterization Reference Standard Characterization cluster_stability Stability Assessment cluster_certification Finalization Synthesis Synthesis and Purification Initial_ID Initial Identity Confirmation (FTIR, NMR, MS) Synthesis->Initial_ID Purity Purity Assessment (HPLC) Initial_ID->Purity LOD_LOQ LOD & LOQ Determination Purity->LOD_LOQ Linearity Linearity & Range LOD_LOQ->Linearity Accuracy Accuracy & Recovery Linearity->Accuracy Water_Content Water Content (Karl Fischer) Accuracy->Water_Content Residual_Solvents Residual Solvents (GC-MS) Water_Content->Residual_Solvents Short_Term Short-Term Stability Residual_Solvents->Short_Term Long_Term Long-Term Stability Short_Term->Long_Term Certification Reference Standard Certification Long_Term->Certification

Caption: Validation workflow for this compound reference standard.

Conclusion

The validation of this compound as a reference standard is a critical process that ensures its suitability for use in quantitative analysis and quality control. The experimental protocols and comparative data presented in this guide provide a robust framework for establishing a well-characterized and reliable reference material. Adherence to these validation principles is essential for maintaining data integrity and ensuring product quality in research and drug development.

References

A Guide to Inter-Laboratory Comparison of 2-(4-Chlorophenoxy)ethanol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for conducting an inter-laboratory comparison for the analysis of 2-(4-Chlorophenoxy)ethanol, a compound used in various industrial and pharmaceutical applications. The objective is to assist researchers, scientists, and drug development professionals in establishing robust analytical methods, ensuring data accuracy, and promoting consistency across different laboratories. The methodologies and data presented are based on established principles of analytical chemistry and proficiency testing.

Introduction to Inter-laboratory Comparisons

Inter-laboratory comparisons, also known as proficiency testing (PT), are a cornerstone of laboratory quality assurance.[1] They offer an independent evaluation of a laboratory's performance by comparing its results with those of other laboratories and with a reference value.[1] This process is crucial for identifying analytical biases, validating methodologies, and ensuring the reliability of data.[1] For a compound like this compound, which may be subject to regulatory scrutiny, ensuring analytical consistency is paramount.

Hypothetical Inter-laboratory Comparison Study Design

A model inter-laboratory comparison for this compound analysis would involve distributing a well-characterized, homogeneous sample to participating laboratories. The sample could be a solution of this compound in a common organic solvent or a spiked matrix relevant to its application. Each laboratory would then analyze the sample using their in-house analytical method.

Experimental Protocols

Participating laboratories would be expected to employ validated analytical methods for the quantification of this compound. The most common and appropriate methods include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method is a suitable approach for the determination of this compound.

  • Instrumentation : An HPLC system equipped with a UV detector is commonly used.

  • Column : A C8 or C18 column is typically employed for separation.[2]

  • Mobile Phase : A mixture of acetonitrile, tetrahydrofuran, and water can be used as the mobile phase.[2]

  • Detection : UV detection at a wavelength of 258 nm is appropriate for this compound.[2]

  • Sample Preparation : Samples are typically diluted with the mobile phase before injection. For more complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high selectivity and sensitivity for the analysis of this compound, particularly at low concentrations.

  • Instrumentation : A gas chromatograph coupled with a mass spectrometer.

  • Column : A slightly polar capillary column is often used.[3]

  • Derivatization : To improve volatility and chromatographic performance, this compound may be derivatized. For instance, reaction with pentafluorobenzylbromide to form a pentafluorobenzyl ester allows for sensitive electron capture detection.[3]

  • Sample Preparation : Similar to HPLC, a solid-phase extraction (SPE) cleanup may be required for complex samples.[3]

  • Analysis : The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte.

Data Presentation and Comparison

The performance of each laboratory's method would be evaluated based on several key parameters. The following tables present hypothetical data that would be expected from such a study, comparing the performance of HPLC-UV and GC-MS methods.

Table 1: Comparison of Method Performance Characteristics

ParameterHPLC-UV MethodGC-MS Method
Limit of Detection (LOD) 0.094 mg/mL[2]1 µg/L[3]
Limit of Quantitation (LOQ) 0.15 mg/mL[2]Not Specified
Linearity (r²) 0.9999[2]Not Specified
Mean Recovery (%) 99.76 - 100.03[2]87 - 94[3]
Intra-day Precision (%RSD) <1[2]5.5 - 8[3]
Inter-day Precision (%RSD) <1[2]Not Specified

Table 2: Hypothetical Inter-laboratory Comparison Results

Laboratory IDMethod UsedReported Concentration (mg/L)Z-Score*
Lab 01HPLC-UV9.85-0.5
Lab 02GC-MS10.200.5
Lab 03HPLC-UV9.70-1.0
Lab 04GC-MS10.501.5
Lab 05HPLC-UV10.000.0
Assigned Value 10.00 mg/L
Standard Deviation for PT 0.30

*Z-scores are calculated to compare each laboratory's result to the consensus mean. A Z-score between -2 and +2 is generally considered satisfactory.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow of an inter-laboratory comparison study.

Inter-laboratory Comparison Workflow cluster_0 Study Coordinator cluster_1 Participating Laboratories A Sample Preparation (Homogeneous Batch) B Sample Distribution A->B C Sample Receipt B->C F Data Analysis (Z-Scores, Performance Evaluation) G Final Report Generation F->G D Analysis of This compound C->D E Data Submission D->E E->F Performance Evaluation Logic Start Receive Laboratory Results Evaluation Z-Score -2 <= Z <= 2? Start->Evaluation Satisfactory Performance Satisfactory Evaluation->Satisfactory Yes Unsatisfactory Performance Unsatisfactory Evaluation->Unsatisfactory No End End of Evaluation Satisfactory->End Investigation Investigate Root Cause (Method, Instrument, etc.) Unsatisfactory->Investigation CorrectiveAction Implement Corrective Actions Investigation->CorrectiveAction CorrectiveAction->End

References

Comparative Efficacy of 2-(4-Chlorophenoxy)ethanol and its Analogs in Preservative Combinations

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The selection of an effective preservative system is critical for ensuring the safety and stability of pharmaceutical and cosmetic products. This guide provides a comparative analysis of the preservative efficacy of 2-(4-Chlorophenoxy)ethanol and its structural analog, phenoxyethanol (B1677644), particularly when used in combination with other antimicrobial agents. Due to the limited specific data on this compound, this guide will focus on the extensive data available for phenoxyethanol, a widely used preservative, and draw parallels with related chlorinated compounds to infer the potential efficacy of this compound.

Introduction to this compound and Phenoxyethanol

This compound, also known as Chlorophetanol, is recognized primarily for its antifungal properties.[1] It is classified as an antifungal for topical use.[1] While it is an aromatic ether, detailed studies on its broad-spectrum preservative efficacy, especially in synergistic combinations, are not widely published.

Phenoxyethanol is a well-established broad-spectrum preservative used extensively in cosmetics and pharmaceuticals.[2][3] It is particularly effective against Gram-negative bacteria, though it is considered a weak biocide on its own and is often combined with other preservatives to enhance its spectrum of activity, especially against fungi.[2][4] Its mechanism of action involves disrupting the bacterial cell membrane, leading to the leakage of intracellular components and inhibition of bacterial reproduction.[2]

Synergistic Preservative Combinations with Phenoxyethanol

The efficacy of phenoxyethanol is significantly enhanced when combined with other agents, a strategy that allows for lower concentrations of individual preservatives, thereby reducing the potential for skin irritation.[4][5]

Common Synergistic Combinations:

  • Phenoxyethanol and Ethylhexylglycerin: This is a widely used combination. Ethylhexylglycerin improves the preservative activity of phenoxyethanol by reducing the interfacial tension at the cell membranes of microorganisms.[6][7] This combination provides broad, balanced protection against bacteria, yeast, and mold.[6][8]

  • Phenoxyethanol and Caprylyl Glycol: Caprylyl glycol, a humectant and skin conditioning agent, also boosts the antimicrobial activity of phenoxyethanol.[9][10][11] This combination is effective against a broad spectrum of microorganisms.[12]

  • Phenoxyethanol and Chlorphenesin: The addition of chlorphenesin, a chlorinated preservative, to phenoxyethanol has been shown to result in successful microbiological and dermatological tests, indicating a beneficial synergistic effect.[13]

Data on Preservative Efficacy

The following tables summarize the antimicrobial spectrum and typical use concentrations of phenoxyethanol and its common synergistic partners.

Table 1: Antimicrobial Spectrum of Phenoxyethanol and Synergistic Partners

Preservative/CombinationGram-Positive BacteriaGram-Negative BacteriaYeast & Mold
Phenoxyethanol (alone) ModerateHigh[2]Weak[12]
Ethylhexylglycerin Enhances efficacy[5]Primarily targets[5]Enhances efficacy[5]
Caprylyl Glycol Enhances efficacyEnhances efficacy[9]Limited activity[12]
Phenoxyethanol + Ethylhexylglycerin Broad Spectrum[6][8]Broad Spectrum[6][8]Broad Spectrum[6][8]
Phenoxyethanol + Caprylyl Glycol Broad Spectrum[12]Broad Spectrum[12]Broad Spectrum[12]

Table 2: Typical Use Concentrations in Formulations

Preservative/CombinationRecommended Use Level (%)Maximum Allowed Concentration (%)
Phenoxyethanol 0.5 - 1.01.0[14][15]
Phenoxyethanol + Ethylhexylglycerin 0.5 - 1.0[6]Not specified (component limits apply)
Phenoxyethanol + Caprylyl Glycol 0.75 - 1.5[11]Not specified (component limits apply)
Chlorphenesin Not specified0.3 (leave-on), 0.32 (rinse-off)[16]

The Role of Chlorination: Inferences for this compound

The presence of a chlorine atom on the phenoxy group, as in this compound and Chlorphenesin, can influence antimicrobial activity. Halogenation of phenols is a known strategy to increase their antimicrobial potency. For instance, Chlorphenesin (3-(4-chlorophenoxy)-1,2-propanediol) is an effective antifungal and antibacterial agent.[16][17] Given that this compound is noted for its antifungal action, it is plausible that its efficacy, particularly against fungi, is enhanced by the chloro- group. It can be hypothesized that in combination with broad-spectrum bacteriostatic agents, this compound could contribute significantly to the overall fungal protection of a formulation.

Experimental Protocols: Preservative Efficacy Testing (Challenge Test)

The standard method to evaluate the efficacy of a preservative system is the Preservative Efficacy Test (PET), or Challenge Test.[18][19]

Objective: To determine the effectiveness of the preservative system in a product by challenging it with a known concentration of microorganisms and monitoring the reduction in the microbial population over time.[20][21][22]

Methodology (based on ISO 11930):

  • Selection of Microorganisms: A panel of representative microorganisms is used, typically including:[19][22]

    • Staphylococcus aureus (Gram-positive bacterium)

    • Pseudomonas aeruginosa (Gram-negative bacterium)

    • Escherichia coli (Gram-negative bacterium)

    • Candida albicans (Yeast)

    • Aspergillus brasiliensis (Mold)

  • Inoculation: The product is inoculated with a standardized concentration of each microorganism (typically 10⁵ to 10⁶ Colony Forming Units per gram or mL of the product).[23]

  • Incubation: The inoculated product is stored at a specified temperature (e.g., 20-25°C) and protected from light.[20]

  • Sampling and Microbial Counting: Samples are taken at specified time intervals (e.g., 7, 14, and 28 days) to determine the number of surviving microorganisms.[21][22]

  • Evaluation Criteria: The efficacy of the preservative system is evaluated based on the log reduction of the microbial count from the initial inoculation. For example, a common requirement is a 3-log (99.9%) reduction in bacteria within 7 to 14 days and no increase in yeast and mold counts.[18]

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental workflow for preservative efficacy testing and the proposed synergistic mechanism of action for a common preservative blend.

Preservative_Efficacy_Test_Workflow cluster_prep Preparation cluster_test Testing Procedure cluster_analysis Analysis cluster_result Result Product Cosmetic/Drug Product Sample Inoculation Inoculate Product with Microorganisms Product->Inoculation Microorganisms Prepare Standardized Microorganism Inoculum (S. aureus, P. aeruginosa, etc.) Microorganisms->Inoculation Incubation Incubate at Controlled Temperature Inoculation->Incubation Sampling Sample at Intervals (Day 7, 14, 28) Incubation->Sampling Counting Plate and Count Surviving Microbes Sampling->Counting Evaluation Calculate Log Reduction & Compare to Criteria Counting->Evaluation Pass_Fail Pass / Fail Evaluation->Pass_Fail

Caption: Workflow for a standard Preservative Efficacy Test (Challenge Test).

Synergistic_Mechanism Phenoxyethanol Phenoxyethanol Disruption Membrane Disruption & Increased Permeability Phenoxyethanol->Disruption Primary Action Ethylhexylglycerin Ethylhexylglycerin CellMembrane Bacterial Cell Membrane Ethylhexylglycerin->CellMembrane Reduces Interfacial Tension CellMembrane->Disruption Weakens Leakage Leakage of Intracellular Components Disruption->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath

References

A Comparative Analysis of the Environmental Impact of Phenoxyethanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Preservative Efficacy and Environmental Footprint with Supporting Data.

In the landscape of pharmaceutical and cosmetic formulations, the choice of a preservative system is a critical balance between ensuring product integrity and minimizing environmental impact. Phenoxyethanol (B1677644) has long been a widely used preservative due to its broad-spectrum antimicrobial activity and favorable safety profile in end-product formulations. However, increasing environmental awareness necessitates a closer examination of its ecological fate, as well as that of its derivatives and common alternatives. This guide provides a comparative study of the environmental impact of phenoxyethanol, its derivatives, and key alternatives, supported by experimental data and detailed protocols.

Comparative Environmental Impact Data

The following tables summarize the key environmental impact parameters for phenoxyethanol, two of its derivatives (2-phenoxyethyl isobutyrate and phenoxyethylparaben, with data for other parabens as a proxy), and two common alternatives (caprylyl glycol and ethylhexylglycerin).

Table 1: Biodegradability of Phenoxyethanol and Alternatives

CompoundTest MethodResultInterpretation
Phenoxyethanol OECD 301F>90% in 15 daysReadily Biodegradable
2-Phenoxyethyl Isobutyrate Not specifiedNot expected to be persistentLikely Biodegradable
Parabens (as proxy for Phenoxyethylparaben) OECD 301F (Propylparaben)>60%Readily Biodegradable[1]
Caprylyl Glycol Not specifiedReadily BiodegradableReadily Biodegradable
Ethylhexylglycerin Not specifiedReadily BiodegradableReadily Biodegradable[2]

Table 2: Acute Aquatic Toxicity of Phenoxyethanol and Alternatives

CompoundOrganismTest DurationEC50/LC50 (mg/L)Reference
Phenoxyethanol Pimephales promelas (Fathead Minnow)96h344ECHA
Daphnia pulex (Water Flea)48h>500ECHA
Scenedesmus subspicatus (Green Algae)72h>500ECHA
2-Phenoxyethyl Isobutyrate Danio rerio (Zebra Fish)96h13.3[3]
Daphnia magna (Water Flea)48h24[3]
Pseudokirchneriella subcapitata (Green Algae)72h18[3]
Methylparaben Tigriopus japonicus (Copepod) - Male96h29.75[4]
Tigriopus japonicus (Copepod) - Female96h38.18[4]
Propylparaben Daphnia magna (Water Flea)Not specified0.25[1]
Raphidocelis subcapitata (Green Algae)72h15-36[1]
Butylparaben Oryzias latipes (Medaka)Not specified6.0 (PNEC)[5]
Caprylyl Glycol Danio rerio (Zebra Fish)96h2.2 - 22Avena Lab
Daphnia magna (Water Flea)48h>100Avena Lab
Ethylhexylglycerin Danio rerio (Zebra Fish)96h60.2[1]
Daphnia magna (Water Flea)48h78.3[1]
Desmodesmus subspicatus (Green Algae)72h84.3[1]

Experimental Protocols

To ensure the reproducibility and comparability of environmental impact data, standardized testing methodologies are employed. Below are detailed protocols for key experiments cited in this guide.

OECD 301F: Ready Biodegradability - Manometric Respirometry Test

This method determines the ready biodegradability of a chemical substance by an aerobic microbial inoculum.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with activated sludge from a wastewater treatment plant and incubated in a closed flask with a device to measure the oxygen consumption (manometer). The biodegradation is followed by the consumption of oxygen, which is measured for 28 days. The percentage of biodegradation is calculated by expressing the measured oxygen consumption as a percentage of the theoretical oxygen demand (ThOD).

Apparatus:

  • Respirometer: A device to measure oxygen uptake, typically consisting of a flask, a manometer, and a carbon dioxide absorbent.

  • Incubator: Controlled at 22 ± 1°C in the dark.

  • Magnetic stirrers.

Procedure:

  • Preparation of Mineral Medium: A mineral medium containing essential salts and trace elements is prepared.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant is collected, and the microbial suspension is prepared.

  • Test Flasks: The test substance is added to the flasks to achieve a concentration of 100 mg/L. Control flasks with inoculum only and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.

  • Incubation: The flasks are sealed and incubated at 22 ± 1°C with continuous stirring for 28 days.

  • Measurement: The oxygen consumption is measured at regular intervals.

  • Calculation: The percentage of biodegradation is calculated as: % Biodegradation = (O₂ consumed by test substance - O₂ consumed by blank) / ThOD * 100

Pass Criteria: The substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.[4][6]

OECD 202: Daphnia sp. Acute Immobilisation Test

This test determines the acute toxicity of a substance to daphnids (Daphnia magna or Daphnia pulex).

Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours.

Apparatus:

  • Test vessels (e.g., glass beakers).

  • Culture apparatus for daphnids.

  • Incubator or water bath to maintain a constant temperature (20 ± 2°C).

Procedure:

  • Test Organisms: Healthy, young daphnids from a laboratory culture are used.

  • Test Solutions: A series of at least five concentrations of the test substance are prepared in a suitable medium. A control group without the test substance is also included.

  • Exposure: At least 20 daphnids, divided into at least four replicates, are exposed to each test concentration and the control.

  • Observation: The number of immobilized daphnids (those that are unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.

  • Data Analysis: The 48-hour EC50 (the concentration that causes immobilization in 50% of the daphnids) is calculated using appropriate statistical methods (e.g., probit analysis).

OECD 203: Fish, Acute Toxicity Test

This test determines the acute lethal toxicity of a substance to fish.

Principle: Fish are exposed to the test substance, typically for 96 hours, in a static, semi-static, or flow-through system. Mortalities are recorded at 24, 48, 72, and 96 hours.

Apparatus:

  • Test tanks made of inert material.

  • System for maintaining water quality parameters (temperature, pH, dissolved oxygen).

  • Aeration equipment (if necessary).

Procedure:

  • Test Organisms: A suitable fish species (e.g., Zebrafish - Danio rerio, or Fathead Minnow - Pimephales promelas) is acclimated to the test conditions.

  • Test Solutions: A geometric series of at least five concentrations of the test substance is prepared. A control group is also maintained.

  • Exposure: A specified number of fish are introduced into each test tank.

  • Observation: The number of dead fish in each tank is recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The 96-hour LC50 (the concentration that is lethal to 50% of the fish) is calculated using statistical methods.

Visualizing Key Processes

To better understand the lifecycle and assessment of these compounds, the following diagrams illustrate the synthesis of phenoxyethanol and the workflow for its environmental impact assessment.

Synthesis_of_Phenoxyethanol Phenol Phenol Reaction Ethoxylation Reaction Phenol->Reaction EthyleneOxide Ethylene Oxide EthyleneOxide->Reaction Catalyst Base Catalyst (e.g., NaOH) Catalyst->Reaction Phenoxyethanol 2-Phenoxyethanol Reaction->Phenoxyethanol

Synthesis of 2-Phenoxyethanol.

Environmental_Impact_Workflow cluster_biodegradability Biodegradability Assessment cluster_aquatic_toxicity Aquatic Toxicity Assessment cluster_risk_assessment Environmental Risk Assessment Biodeg_Test OECD 301F Test Biodeg_Result >60% Biodegradation? Biodeg_Test->Biodeg_Result Readily_Biodegradable Classified as Readily Biodegradable Biodeg_Result->Readily_Biodegradable Yes Not_Readily Further Testing Required Biodeg_Result->Not_Readily No PNEC Predicted No-Effect Concentration (PNEC) Readily_Biodegradable->PNEC Influences Assessment Factor Fish_Tox OECD 203 (Fish) Tox_Data LC50 / EC50 Values Fish_Tox->Tox_Data Daphnia_Tox OECD 202 (Daphnia) Daphnia_Tox->Tox_Data Algae_Tox OECD 201 (Algae) Algae_Tox->Tox_Data Tox_Data->PNEC PEC Predicted Environmental Concentration (PEC) Risk_Characterization PEC/PNEC Ratio PEC->Risk_Characterization PNEC->Risk_Characterization Risk_Acceptable Acceptable Risk Risk_Characterization->Risk_Acceptable < 1 Risk_Unacceptable Unacceptable Risk Risk_Characterization->Risk_Unacceptable >= 1

Environmental Impact Assessment Workflow.

References

A Head-to-Head Comparison of the Antifungal Properties of Miconazole and 2-(4-Chlorophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antifungal agents, a thorough understanding of their comparative efficacy and mechanisms of action is paramount for the development of new therapeutic strategies. This guide provides a detailed head-to-head comparison of the well-established imidazole (B134444) antifungal, miconazole (B906), and the less characterized compound, 2-(4-Chlorophenoxy)ethanol.

While extensive data is available for miconazole, a notable scarcity of published research on the specific antifungal properties of this compound limits a direct and comprehensive comparison. This guide presents the available information and highlights the existing data gaps.

Data Presentation: Quantitative Antifungal Activity

Fungal SpeciesMiconazole MIC Range (µg/mL)This compound MIC Range (µg/mL)
Candida albicans0.03 - >128Data not available
Candida glabrata0.06 - >128Data not available
Candida parapsilosis0.03 - 32Data not available
Candida tropicalis0.03 - >128Data not available
Candida krusei0.125 - 64Data not available
Cryptococcus neoformans0.06 - 16Data not available
Aspergillus fumigatus0.125 - >16Data not available
Trichophyton rubrum0.03 - 8Data not available
Trichophyton mentagrophytes0.03 - 16Data not available
Microsporum canis0.03 - 8Data not available
Epidermophyton floccosum0.03 - 4Data not available

Note: The MIC values for miconazole can vary depending on the specific isolate and the testing methodology used.

Mechanism of Action

Miconazole:

Miconazole, a member of the imidazole class of antifungal agents, exerts its effect primarily by inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase. This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.

The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors, such as lanosterol. This disruption of the cell membrane results in increased permeability, leakage of essential cellular contents, and ultimately, fungal cell death.

Miconazole_Mechanism cluster_membrane Fungal Cell Membrane Miconazole Miconazole CYP51A1 Lanosterol 14α-demethylase (CYP51A1) Miconazole->CYP51A1 Inhibits Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Ergosterol Biosynthesis Membrane_Integrity Membrane Integrity and Fluidity Ergosterol->Membrane_Integrity Maintains Fungal_Cell_Death Fungal Cell Death Membrane_Integrity->Fungal_Cell_Death Disruption leads to

Miconazole's Mechanism of Action

This compound:

The precise mechanism of action for the antifungal activity of this compound, also known as Chlorophetanol, is not well-documented in the scientific literature. As a phenoxyethanol (B1677644) derivative, it is plausible that its antifungal properties are related to the disruption of cell membrane integrity and function, a common mechanism for phenolic compounds. However, without specific experimental data, this remains speculative.

Experimental Protocols

Standardized methods for determining the in vitro susceptibility of fungi to antifungal agents are crucial for reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines.

Broth Microdilution Method for Yeasts (CLSI M27)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast species like Candida.

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Agent Preparation: The antifungal agent is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared yeast suspension. The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.

Broth Microdilution Method for Filamentous Fungi (CLSI M38)

This method is adapted for filamentous fungi, such as dermatophytes and Aspergillus species.

  • Inoculum Preparation: A suspension of conidia or sporangiospores is prepared from a mature fungal culture. The turbidity is adjusted spectrophotometrically, and the suspension is diluted to a final concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Antifungal Agent Preparation: Similar to the yeast protocol, the antifungal agent is serially diluted in RPMI-1640 medium.

  • Inoculation and Incubation: Each well is inoculated with the fungal spore suspension. The plates are incubated at a temperature and duration appropriate for the specific fungus being tested (e.g., 28-35°C for 48-96 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that completely inhibits visible growth.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fungal_Culture Fungal Culture (Yeast or Mold) Inoculum_Prep Inoculum Preparation (Standardized Suspension) Fungal_Culture->Inoculum_Prep Inoculation Inoculation of Microtiter Plate Inoculum_Prep->Inoculation Antifungal_Dilution Serial Dilution of Antifungal Agent Antifungal_Dilution->Inoculation Incubation Incubation (Controlled Environment) Inoculation->Incubation Visual_Reading Visual or Spectrophotometric Reading Incubation->Visual_Reading MIC_Determination MIC Determination Visual_Reading->MIC_Determination

General Workflow for In Vitro Antifungal Susceptibility Testing

Conclusion

Miconazole is a well-characterized antifungal agent with a broad spectrum of activity against clinically relevant yeasts and molds. Its mechanism of action, centered on the inhibition of ergosterol biosynthesis, is well-understood. In stark contrast, this compound remains a poorly defined antifungal agent in the public scientific domain. While acknowledged for its antifungal properties, the lack of robust, publicly available quantitative data and mechanistic studies makes a direct comparison with miconazole impossible at this time.

For researchers and drug development professionals, this highlights a significant knowledge gap and a potential opportunity for further investigation into the antifungal potential and mechanism of this compound and related phenoxyethanol derivatives. Future studies are essential to elucidate its spectrum of activity, potency, and molecular targets to determine its potential role in antifungal therapy.

Safety Operating Guide

Proper Disposal of 2-(4-Chlorophenoxy)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2-(4-Chlorophenoxy)ethanol is a critical aspect of laboratory safety and environmental responsibility. Due to its hazardous properties, this compound cannot be discarded as regular waste. Adherence to established protocols is essential to protect personnel, prevent environmental contamination, and ensure regulatory compliance. This guide provides a comprehensive operational and disposal plan for this compound.

Immediate Safety and Handling

Before handling this compound, it is imperative to be familiar with its hazard profile. This compound is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Eye Protection Safety glasses with side shields or chemical safety goggles.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.

Hazardous Waste Classification

This compound, as a chlorophenoxy ether, is classified as a hazardous waste. Wastes from the production or manufacturing use of tri- and tetrachlorophenols and their chlorophenoxy derivative acids, esters, ethers, amine, and other salts are listed under EPA Hazardous Waste Number F023 .[2] It is crucial to manage this chemical as a listed hazardous waste from the point of generation.

In addition to being a listed waste, any chemical waste must be evaluated for the four characteristics of hazardous waste as defined by the Environmental Protection Agency (EPA).[3]

Hazardous Waste Characteristic Thresholds:

CharacteristicEPA CodeThreshold
Ignitability D001Liquid with a flash point < 140°F (60°C).[3][4]
Corrosivity D002Aqueous solution with a pH ≤ 2 or ≥ 12.5.[4]
Reactivity D003Unstable, reacts violently with water, or generates toxic gases.[4]
Toxicity D004-D043Contains specific contaminants at or above regulated concentrations.

Step-by-Step Disposal Protocol

The proper disposal of this compound and its contaminated materials involves a multi-step process that ensures safety and compliance.

1. Waste Collection and Segregation:

  • Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), in a designated and compatible hazardous waste container.

  • The container must be made of a material that will not react with the chemical. High-density polyethylene (B3416737) (HDPE) is generally a suitable choice.

  • Never mix this compound waste with incompatible chemicals.

2. Container Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound"

    • The EPA Hazardous Waste Number: "F023"

    • The hazard characteristics (e.g., "Toxic," "Irritant").

    • The accumulation start date (the date the first drop of waste was added to the container).

    • The name and contact information of the generating laboratory or personnel.

3. Waste Storage:

  • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • The storage area should be secure, well-ventilated, and have secondary containment to capture any potential leaks.

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide them with all necessary information about the waste, including its identity, volume, and EPA waste code.

  • The ultimate disposal method for chlorophenoxy compounds is typically high-temperature incineration at a permitted facility.

Decontamination of Empty Containers

Empty containers that held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste or recycled.

Decontamination Procedure:

  • Triple Rinsing:

    • Rinse the empty container three times with a suitable solvent that can dissolve this compound (e.g., ethanol (B145695) or acetone).

    • The volume of the solvent for each rinse should be approximately 10% of the container's volume.

  • Collect Rinsate:

    • Collect all three rinsates as hazardous waste in the designated this compound waste container.

  • Washing:

    • After triple rinsing, wash the container with a laboratory detergent (e.g., Liquinox®) and water.

  • Final Rinse:

    • Perform a final rinse with water.

  • Drying and Disposal:

    • Allow the container to air dry completely.

    • Deface or remove the original chemical label.

    • The decontaminated container can now be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage Storage & Segregation cluster_disposal Final Disposal cluster_container Empty Container Decontamination start Start: Handling this compound ppe Wear Appropriate PPE start->ppe waste_gen Generate Waste (Unused chemical, contaminated materials) ppe->waste_gen collect Collect in a Labeled, Compatible Hazardous Waste Container waste_gen->collect empty_container Empty Container waste_gen->empty_container Results in store Store in a Designated Satellite Accumulation Area (SAA) collect->store segregate Segregate from Incompatible Wastes store->segregate contact_ehs Contact EHS or Licensed Waste Disposal Contractor segregate->contact_ehs transport Arrange for Transport to a Permitted Disposal Facility contact_ehs->transport incinerate Incineration transport->incinerate triple_rinse Triple Rinse with Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate wash Wash with Detergent and Water triple_rinse->wash collect_rinsate->collect Add to dispose_non_haz Dispose as Non-Hazardous Waste wash->dispose_non_haz

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-(4-Chlorophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(4-Chlorophenoxy)ethanol (B157507)

This guide provides immediate, essential safety protocols and logistical information for handling this compound (CAS No. 1892-43-9) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks.

Hazard Summary

This compound is a hazardous substance that requires careful handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents the following primary hazards:

  • Acute Toxicity: Toxic or harmful if it comes into contact with the skin.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3][4]

  • Serious Eye Damage: Causes serious, potentially irreversible eye damage.[2][3][4]

  • Respiratory Irritation: May cause irritation to the respiratory tract.[1][2][3][4]

  • Acute Oral Toxicity: Harmful if swallowed.[3][4]

The signal word for this chemical is "Danger" .[1][2][3][4]

Personal Protective Equipment (PPE) Requirements

Appropriate PPE is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Protection Type Required Equipment Standard/Specification Purpose
Eye & Face Protection Chemical Splash GogglesANSI Z87.1 or European Standard EN166[5][6]To protect against splashes that can cause serious eye damage.[2][3]
Face Shield (in addition to goggles)ANSI Z87.1 or European Standard EN166[5][6]Recommended for procedures with a high risk of splashing.
Skin & Body Protection Chemical-Resistant GlovesConsult manufacturer's data for resistance to chlorinated aromatic compounds.To prevent skin contact, which can be toxic and cause irritation.[1][2]
* Splash/Incidental Contact: Nitrile gloves (must be removed and discarded immediately after contact).[7]
* Prolonged/Immersive Contact: Butyl rubber or Viton™ gloves are recommended.[7][8]
Laboratory CoatStandard lab coat.To protect skin and personal clothing from contamination.[7]
Chemically Resistant ApronWorn over the lab coat.Recommended when handling significant quantities.[7]
Closed-Toe ShoesN/AMandatory for all laboratory work to protect feet from spills.[7]
Respiratory Protection Local Exhaust Ventilation (LEV)N/AAll work should be conducted in a certified chemical fume hood to control vapor/dust exposure.[2][9]
NIOSH-Approved RespiratorVaries by exposure level.Required if engineering controls are not sufficient to maintain exposure below permissible limits.

Operational and Disposal Plans

Pre-Handling and Engineering Controls
  • Risk Assessment: Before beginning work, perform a risk assessment for your specific procedure.

  • Information Review: Always consult the Safety Data Sheet (SDS) for this compound.[10]

  • Ventilation: Ensure all handling of this chemical, including weighing and transfers, is performed within a properly functioning chemical fume hood to minimize inhalation of dust or vapors.[2][9]

  • Emergency Equipment: Confirm that a safety shower and an eyewash station are readily accessible and have been recently tested.[5][11][12]

Step-by-Step Handling Procedure
  • Don PPE: Before entering the handling area, put on all required PPE as specified in the table above (lab coat, goggles, appropriate gloves).

  • Prepare Work Area: Ensure the chemical fume hood is clean and uncluttered. If necessary, line the work surface with absorbent, disposable bench paper.

  • Chemical Transfer: Handle the substance carefully to avoid creating dust or splashes. Use appropriate tools (spatulas, etc.) for transfers.

  • Post-Handling: After handling, wash hands thoroughly with soap and water, even after wearing gloves.[1][2][5] Decontaminate the work surface and any equipment used.

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by goggles and lab coat. Do not wear PPE outside of the laboratory.

Storage Plan
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[2][5][13]

  • Temperature: Store at the recommended temperature of 2-8°C.[1]

  • Security: Store in a locked cabinet or area to restrict access.[4][5]

  • Incompatibilities: Keep away from strong oxidizing agents and acids.[11] Avoid heat, sparks, and open flames.[13]

Spill and Emergency Plan
  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15-20 minutes, holding the eyelids open.[2][14] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove all contaminated clothing and wash it before reuse.[2][4] Seek immediate medical attention due to the chemical's toxicity upon skin contact.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][4]

  • Small Spill: For a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material into a sealed, labeled container for hazardous waste disposal.[11]

  • Large Spill: Evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.

Disposal Plan
  • Chemical Waste: this compound is considered hazardous waste.[2] It must be disposed of through your institution's hazardous waste program. Do not dispose of it down the drain.

  • Contaminated Materials: All materials that have come into direct contact with the chemical, including used gloves, absorbent paper, and empty containers, must be collected in a sealed, clearly labeled hazardous waste container for disposal.[11]

  • Labeling: Ensure all waste containers are accurately labeled with the chemical name and associated hazards.

PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when preparing to handle this compound.

PPE_Workflow start Start: Prepare to Handle This compound task_assessment Assess Task: - Quantity? - Splash Potential? - Aerosolization Risk? start->task_assessment engineering_controls Primary Control: Work in a Chemical Fume Hood task_assessment->engineering_controls eye_protection Eye Protection Selection engineering_controls->eye_protection goggles Mandatory: Chemical Splash Goggles eye_protection->goggles splash_risk High Splash Potential? goggles->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes skin_protection Skin & Body Protection splash_risk->skin_protection No face_shield->skin_protection lab_coat Mandatory: Lab Coat & Closed-Toe Shoes skin_protection->lab_coat glove_selection Select Gloves Based on Contact Type lab_coat->glove_selection splash_gloves Incidental Contact: Nitrile Gloves (Change Immediately if Exposed) glove_selection->splash_gloves Splash immersion_gloves Prolonged/Immersive Contact: Butyl or Viton™ Gloves glove_selection->immersion_gloves Immersion final_check Final PPE Check Complete: Proceed with Caution splash_gloves->final_check immersion_gloves->final_check

Caption: PPE Selection Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.